molecular formula C17H22N4O B12403119 CPI703

CPI703

カタログ番号: B12403119
分子量: 298.4 g/mol
InChIキー: HPSNXSAYALRMQW-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPI703 is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H22N4O

分子量

298.4 g/mol

IUPAC名

(4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1

InChIキー

HPSNXSAYALRMQW-LLVKDONJSA-N

異性体SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C

正規SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPI-703, a Selective CBP/EP300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-703, also known as SGC-CBP30, is a potent and selective chemical probe that targets the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1][2][3]. These proteins are critical epigenetic regulators involved in a myriad of cellular processes, including the modulation of immune responses. This guide provides a comprehensive overview of the mechanism of action of CPI-703, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

Core Mechanism of Action: Inhibition of CBP/EP300 Bromodomains

The primary mechanism of action of CPI-703 is the competitive inhibition of the bromodomains of CBP and EP300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci[1][3]. By binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, CPI-703 prevents their interaction with acetylated histones, leading to a disruption of their transcriptional co-activator function[3][4].

A co-crystal structure of CPI-703 bound to the CBP bromodomain reveals that it occupies the acetyl-lysine recognition site, making crucial hydrogen bonding interactions with Asn1168 and, via a water molecule, with Tyr1125[3]. This binding prevents the recruitment of CBP/EP300 to chromatin, thereby modulating the expression of target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for CPI-703 (SGC-CBP30) from in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of CPI-703

Assay TypeTargetParameterValueReference
Isothermal Titration Calorimetry (ITC)CBP BromodomainKD0.35 µM[3]
AlphaLISACBP BromodomainIC500.47 µM[3]

Table 2: Cellular Potency of CPI-703

Assay TypeCell LineParameterValueReference
NanoBRETHEK293TEC502.1 µM[3]
CBP Bromo Dot AssayU2OSEC502.2 µM[3]

Table 3: Selectivity Profile of CPI-703

Bromodomain FamilySelectivity vs. CBP/EP300Reference
BET (e.g., BRD4)High[3]
Other bromodomainsHigh[3]

Signaling Pathway Modulation

CPI-703 has been shown to critically impact the biology of regulatory T cells (Tregs), which are key mediators of immunological tolerance. The inhibition of CBP/EP300 bromodomains by CPI-703 leads to a significant reduction in the expression of the master transcription factor for Tregs, FOXP3[1][3]. This, in turn, downregulates the expression of several key Treg effector molecules.

CPI703_Signaling_Pathway cluster_nucleus Nucleus cluster_output Cellular Response Acetylated_Histones Acetylated Histones CBP_EP300 CBP/EP300 Acetylated_Histones->CBP_EP300 Recruits FOXP3_Gene FOXP3 Gene CBP_EP300->FOXP3_Gene Activates Transcription FOXP3_mRNA FOXP3 mRNA FOXP3_Gene->FOXP3_mRNA Transcription FOXP3_Protein FOXP3 Protein FOXP3_mRNA->FOXP3_Protein Translation Treg_Effector_Genes Treg Effector Genes (CTLA-4, LAG-3, TIM-3) FOXP3_Protein->Treg_Effector_Genes Regulates Transcription Reduced_FOXP3 Reduced FOXP3 Expression CPI703 CPI-703 This compound->CBP_EP300 Inhibits Bromodomain Suppressed_Treg Suppressed Treg Function Reduced_FOXP3->Suppressed_Treg

Figure 1: CPI-703 inhibits the CBP/EP300 bromodomain, leading to reduced FOXP3 expression and suppressed Treg function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CPI-703 are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity of CPI-703 to the CBP bromodomain.

ITC_Workflow start Start prep Prepare Protein and Ligand (CBP Bromodomain in buffer, CPI-703 in DMSO/buffer) start->prep load Load Protein into Sample Cell Load CPI-703 into Syringe prep->load titrate Titrate CPI-703 into Protein Solution (series of small injections) load->titrate measure Measure Heat Change (exothermic or endothermic) titrate->measure analyze Analyze Data (plot heat change vs. molar ratio) measure->analyze results Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) analyze->results end End results->end

Figure 2: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Methodology:

  • Protein Preparation: The CBP bromodomain is dialyzed overnight against a buffer of 50 mM HEPES, pH 7.5, and 150 mM NaCl. The protein solution is then clarified by centrifugation.

  • Ligand Preparation: CPI-703 is dissolved in DMSO and then diluted into the same buffer as the protein, ensuring the final DMSO concentration is low and matched in the protein solution.

  • ITC Measurement: The ITC instrument is set to the desired temperature (e.g., 25°C). The CBP bromodomain solution is loaded into the sample cell, and the CPI-703 solution is loaded into the injection syringe.

  • Titration: A series of small, defined volumes of the CPI-703 solution are injected into the protein solution. The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

NanoBRET™ Cellular Target Engagement Assay

This protocol describes the quantification of CPI-703 target engagement in living cells.

NanoBRET_Workflow start Start transfect Transfect Cells with NanoLuc-CBP Bromodomain Fusion Vector start->transfect plate Plate Transfected Cells in Assay Plate transfect->plate add_compounds Add CPI-703 (Test Compound) and Fluorescent Tracer plate->add_compounds incubate Incubate to Allow Compound Binding and BRET add_compounds->incubate add_substrate Add NanoLuc Substrate incubate->add_substrate measure Measure Luminescence and Fluorescence (BRET Ratio) add_substrate->measure analyze Analyze Data (plot BRET ratio vs. CPI-703 concentration) measure->analyze results Determine Cellular Potency (EC50) analyze->results end End results->end

Figure 3: Workflow for the NanoBRET™ cellular target engagement assay.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are transiently transfected with a vector encoding the CBP bromodomain fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into 384-well plates.

  • Compound and Tracer Addition: Serial dilutions of CPI-703 are added to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the CBP bromodomain.

  • Incubation: The plate is incubated to allow for compound binding to reach equilibrium.

  • Substrate Addition and Measurement: A NanoLuc® substrate is added, and the luminescence (from NanoLuc®) and fluorescence (from the tracer) are measured. The BRET ratio is calculated as the ratio of the acceptor (tracer) emission to the donor (NanoLuc®) emission.

  • Data Analysis: The BRET ratio is plotted against the concentration of CPI-703. The data is fitted to a dose-response curve to determine the EC50 value, which represents the concentration of CPI-703 required to displace 50% of the tracer.

Regulatory T Cell (Treg) Suppression Assay

This protocol details the assessment of the functional impact of CPI-703 on Treg-mediated suppression of T cell proliferation.

Methodology:

  • Cell Isolation: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).

  • Treg Differentiation: Naïve CD4+ T cells are cultured under Treg-polarizing conditions (e.g., with anti-CD3/CD28 beads, IL-2, and TGF-β) in the presence of varying concentrations of CPI-703 or a vehicle control.

  • Responder T Cell Preparation: Autologous responder CD8+ T cells are labeled with a proliferation-tracking dye (e.g., CFSE).

  • Co-culture: The differentiated Tregs are co-cultured with the labeled responder T cells at different Treg:responder ratios, and the cells are stimulated with anti-CD3/CD28 beads.

  • Proliferation Analysis: After a period of incubation (e.g., 3-4 days), the proliferation of the responder T cells is assessed by flow cytometry by measuring the dilution of the proliferation-tracking dye.

  • Data Analysis: The percentage of suppression is calculated by comparing the proliferation of responder cells in the presence and absence of Tregs. The effect of CPI-703 on the suppressive capacity of Tregs is then determined.

Conclusion

CPI-703 is a valuable chemical probe for elucidating the biological roles of the CBP/EP300 bromodomains. Its mechanism of action, centered on the selective inhibition of these epigenetic readers, leads to significant downstream effects on gene expression, particularly in the context of regulatory T cell function. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting CBP/EP300 in immunology and oncology.

References

Unraveling the Multifaceted Functions of CPI703: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation "CPI703" presents a compelling case of molecular ambiguity, referring to two distinct and functionally unrelated therapeutic candidates. The first, a potent and selective inhibitor of the CBP/EP300 bromodomains, is under investigation for its role in epigenetic modulation and cancer therapy. The second, more formally known as SKI-O-703 or cevidoplenib, is a spleen tyrosine kinase (Syk) inhibitor with demonstrated efficacy in autoimmune disorders. This technical guide provides an in-depth exploration of both molecules, delineating their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing their respective signaling pathways.

Part 1: this compound - A CBP/EP300 Bromodomain Inhibitor

This compound is a novel small molecule that targets the bromodomains of the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300 (EP300). These proteins are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various cancers.

Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. By occupying this site, this compound prevents the recruitment of these co-activators to acetylated histones and other acetylated proteins, thereby modulating gene expression. This inhibitory activity has been shown to impact the function of regulatory T cells (Tregs) and affect key oncogenic signaling pathways. Specifically, this compound has been reported to suppress the expression of FOXP3, LAG3, CTLA4, and PD-1 in Tregs, suggesting a role in immuno-oncology.

Quantitative Data

The following table summarizes the available quantitative data for the CBP/EP300 bromodomain inhibitor this compound.

ParameterValueCell Line/SystemReference
IC50 vs. CBP 0.47 µM (470 nM)AlphaLISA assay[1]
Cellular EC50 2.1 µMNanoBRET assay (isolated CBP bromodomain and histone H3.3)[2]
Cellular EC50 2.2 µMCBP bromo dot assay[2]
Signaling Pathway

The signaling pathway affected by the CBP/EP300 bromodomain inhibitor this compound involves the disruption of transcriptional activation mediated by CBP/p300.

cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones CBP_p300 CBP/p300 CBP_p300->Acetylated_Histones Binds to Gene_Expression Target Gene Expression (e.g., FOXP3, PD-1) CBP_p300->Gene_Expression Activates Transcription_Factors Transcription Factors (e.g., NF-κB, p53) Transcription_Factors->CBP_p300 Recruits This compound This compound This compound->CBP_p300 Inhibits Binding to Acetylated Lysine

Caption: this compound inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Protocols

Crystallography: The co-crystal structure of this compound bound to the CBP bromodomain was determined using the sitting drop vapor diffusion method. Crystals were grown from a solution containing 24 mg/ml CBP protein in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP, equilibrated against 0.1 M Bicine:NaOH (pH 9.0) and 20% (w/v) PEG 6000 at 4°C over 5-20 days[2].

In Vitro Inhibition Assay (AlphaLISA): The inhibitory activity of this compound against the CBP bromodomain was quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This assay measures the displacement of a biotinylated histone peptide from the bromodomain protein. The IC50 value was determined from the dose-response curve of the inhibitor[2].

Cellular Target Engagement (NanoBRET): The cellular potency of this compound was assessed using the NanoBRET assay. This technology measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged bromodomain protein inside living cells. The EC50 was calculated based on the displacement of the tracer by this compound[2].

Treg Polarization and Gene Expression Analysis: Naïve CD4+ T cells were cultured under Treg polarizing conditions in the presence of this compound (4 µM) or DMSO for 4 days. Total RNA was then isolated using a Qiagen RNeasy Plus mini kit, and gene expression was analyzed to determine the effect of the inhibitor on Treg-related genes[2].

Part 2: SKI-O-703 (Cevidoplenib) - A Spleen Tyrosine Kinase (Syk) Inhibitor

SKI-O-703, also known as cevidoplenib, is an orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target for autoimmune and inflammatory diseases.

Mechanism of Action

Cevidoplenib functions by inhibiting the kinase activity of Syk. This blockade disrupts downstream signaling from B-cell receptors (BCR) and Fc receptors (FcR) on immune cells such as B cells, macrophages, neutrophils, and mast cells. By interfering with these pathways, cevidoplenib can reduce the production of autoantibodies and ameliorate inflammation, which are central to the pathology of many autoimmune diseases[3][4][5].

Quantitative Data

The following tables summarize the in vitro and clinical trial data for SKI-O-703 (cevidoplenib).

In Vitro Kinase Inhibition [4]

KinaseIC50
Syk 6.2 nM
Jak21.859 µM
Jak35.807 µM
RET0.412 µM
KOR0.687 µM
FLT31.783 µM
FGFR116.96 µM
FGFR35.662 µM
Pyk20.709 µM

Phase 2 Clinical Trial in Immune Thrombocytopenia (ITP) [6][7]

EndpointPlacebo (n=12)Cevidoplenib 200 mg BID (n=26)Cevidoplenib 400 mg BID (n=23)
Overall Platelet Response 33.3%46.2%63.6%
Achieved ≥2 consecutive platelet counts ≥50,000/µL 8.3%19.2%40.9%
Sustained Platelet Response 0%19.2%27.3%
Median Baseline Platelet Count (/µL) --8,500
Signaling Pathway

The primary signaling pathway inhibited by SKI-O-703 (cevidoplenib) is the Syk-mediated signaling downstream of B-cell and Fc receptors.

cluster_cell Immune Cell (e.g., B-cell, Macrophage) BCR_FcR B-cell Receptor (BCR) / Fc Receptor (FcR) Syk Syk BCR_FcR->Syk Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, SLP-65) Syk->Downstream_Signaling Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release, Phagocytosis) Downstream_Signaling->Cellular_Response Leads to Cevidoplenib Cevidoplenib (SKI-O-703) Cevidoplenib->Syk Inhibits

Caption: Cevidoplenib (SKI-O-703) inhibits Syk, blocking BCR and FcR signaling.

Experimental Protocols

Murine Model of Lupus Nephritis: New Zealand Black/White (NZB/W) mice at an autoimmunity-established phase were orally administered with SKI-O-703 for 16 weeks. Blood urea nitrogen (BUN) and creatinine levels were measured to assess kidney function. Levels of IgG autoantibodies and proteinuria were also monitored[3][6].

Murine Model of Serum-Transferred Arthritis: Arthritis was induced in 8-week-old male BALB/c mice by intraperitoneal injection of 100 µl of K/BxN arthritogenic serum. Mice were then treated orally twice daily with 42 or 84 mg/kg of SKI-O-703 for 9 days. Ankle thickness and an arthritic index were measured daily[3].

B-cell Proliferation Assay: Mouse primary B cells were stimulated with anti-IgM monoclonal antibody or LPS in the presence of varying concentrations of SKI-O-703 (0.1–5 µM). Cell proliferation was measured using a CP670-dilution assay to detect dividing cells[3].

Phospho-Syk ELISA: To measure the inhibition of Syk phosphorylation, ELISAs for phospho-Syk (Y525/526) were performed according to the manufacturer's protocol (Cell Signaling) on stimulated human CD19+ B cells pre-treated with the inhibitor[3].

References

CPI703: A Technical Guide to a CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREB-binding protein (CBP) and its paralog, p300, are histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key step in the assembly of transcriptional machinery at promoters and enhancers. Dysregulation of CBP/p300 activity is implicated in a variety of diseases, including cancer, making their bromodomains attractive therapeutic targets.

CPI703 is a small molecule inhibitor that targets the bromodomains of CBP and p300. By competitively binding to the acetyl-lysine binding pocket, this compound disrupts the interaction of CBP/p300 with chromatin, leading to the modulation of gene expression. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the CBP/p300 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues, which are key post-translational modifications on histone tails and other proteins. This recognition is a crucial step in chromatin remodeling and the recruitment of the transcriptional machinery to specific gene loci.

By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound prevents its engagement with acetylated histones. This leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1] The downstream consequence is the transcriptional repression of CBP/p300 target genes, including key oncogenes and factors involved in immune regulation.[1]

Signaling Pathway Inhibition

The inhibition of CBP/p300 bromodomains by this compound has been shown to impact critical signaling pathways involved in cell proliferation, differentiation, and survival. One key pathway affected is the regulation of T-regulatory cells (Tregs), which play a role in immune suppression. This compound has been demonstrated to reduce the transcription of FOXP3, a master regulator of Treg development and function.[1]

CBP_p300_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects CBP_p300 CBP/p300 Acetylated_Histone Acetylated Histone CBP_p300->Acetylated_Histone Binds to Target_Gene_Expression Target Gene Expression (e.g., FOXP3, c-MYC) CBP_p300->Target_Gene_Expression Activates Transcription_Factors Transcription Factors (e.g., NF-κB, STATs) Transcription_Factors->CBP_p300 Recruits Reduced_H3K27ac Reduced H3K27ac Target_Gene_Expression->Reduced_H3K27ac Suppressed_Treg_Differentiation Suppressed Treg Differentiation Target_Gene_Expression->Suppressed_Treg_Differentiation Anti_proliferative_effects Anti-proliferative Effects Target_Gene_Expression->Anti_proliferative_effects This compound This compound This compound->CBP_p300 Inhibits Binding

Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other representative CBP/p300 bromodomain inhibitors for comparative purposes.

CompoundTargetAssay TypeIC50 (μM)Cellular EC50 (μM)Reference
This compound CBP BromodomainBiochemical0.472.1[1]
CPI644 CBP BromodomainBiochemical0.180.53[1]
SGC-CBP30 CBP/p300TR-FRET0.021 (CBP)0.28 (NanoBRET)[2]
GNE-781 CBPTR-FRET0.000940.0062 (BRET)[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of CBP/p300 inhibitors. Below are representative protocols for assays commonly used in the characterization of compounds like this compound.

Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Workflow Diagram:

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Start Dispense_Reagents Dispense Reagents: - GST-tagged CBP-BD - Biotinylated H4K16ac peptide - Test Compound (this compound) Start->Dispense_Reagents Incubate_1 Incubate Dispense_Reagents->Incubate_1 Add_Detection_Reagents Add Detection Reagents: - Europium-labeled anti-GST Ab - Streptavidin-Allophycocyanin (SA-APC) Incubate_1->Add_Detection_Reagents Incubate_2 Incubate Add_Detection_Reagents->Incubate_2 Read_Plate Read Plate (Excitation at 320 nm, Emission at 615 nm & 665 nm) Incubate_2->Read_Plate Analyze_Data Analyze Data (Calculate TR-FRET ratio and IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

TR-FRET Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

    • Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.

    • Prepare a solution containing GST-tagged CBP bromodomain and a biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution.

    • Add the CBP bromodomain and histone peptide solution to all wells.

    • Incubate at room temperature for 30 minutes.

    • Add a solution containing Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) to all wells.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

    • The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of this compound with the CBP bromodomain in living cells.

Workflow Diagram:

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow Start Start Transfect_Cells Transfect Cells with: - CBP-NanoLuc® fusion vector - Histone H3.3-HaloTag® vector Start->Transfect_Cells Plate_Cells Plate transfected cells in 96-well plate Transfect_Cells->Plate_Cells Add_Ligand_Compound Add HaloTag® NanoBRET™ 618 Ligand and Test Compound (this compound) Plate_Cells->Add_Ligand_Compound Incubate Incubate Add_Ligand_Compound->Incubate Add_Substrate Add NanoBRET™ Nano-Glo® Substrate Incubate->Add_Substrate Read_Plate Read Plate (Donor emission at 460 nm, Acceptor emission at >600 nm) Add_Substrate->Read_Plate Analyze_Data Analyze Data (Calculate NanoBRET ratio and EC50) Read_Plate->Analyze_Data End End Analyze_Data->End

NanoBRET Assay Workflow.

Protocol:

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for CBP bromodomain fused to NanoLuc® luciferase and Histone H3.3 fused to HaloTag®.

    • After 24 hours, harvest and plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Prepare serial dilutions of this compound.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the this compound dilutions.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer equipped with filters for donor emission (460 nm) and acceptor emission (>600 nm).

    • Calculate the corrected NanoBRET ratio by subtracting the background signal (cells with no HaloTag® ligand) from the experimental signal and then dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of CBP/p300 bromodomains. Its ability to inhibit the interaction of these key epigenetic regulators with chromatin provides a powerful tool for dissecting their roles in gene transcription and cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and oncology. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties of this compound and related compounds will be crucial for advancing this class of inhibitors towards clinical applications.

References

Unveiling the Molecular Target of CPI703: A Technical Guide to its Interaction with CBP/p300

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions of CPI703, a potent small molecule inhibitor. Primarily targeting the paralogous histone acetyltransferases CREB-binding protein (CBP) and p300, this compound has emerged as a significant tool in cancer research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the binding mechanism, affected signaling pathways, and experimental protocols for studying this compound.

Core Target Proteins: CBP and p300

This compound is a CBP/p300 bromodomain inhibitor .[1][2] Its primary targets are the two closely related histone acetyltransferases (HATs), CBP and p300.[1][3] These proteins are critical co-activators for a multitude of transcription factors, playing a central role in regulating gene expression.[3][4] By adding an acetyl group to lysine residues on histones and other proteins, CBP/p300 modulate chromatin structure and protein function.[4]

The inhibitory action of this compound is directed at the bromodomain of CBP/p300.[1] The bromodomain is a conserved structural module that specifically recognizes and binds to acetylated lysine residues.[4] By competitively binding to this "reader" domain, this compound prevents CBP/p300 from localizing to chromatin and activating gene transcription.

Mechanism of Action and Downstream Signaling

The binding of this compound to the CBP/p300 bromodomain initiates a cascade of molecular events, primarily characterized by a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[1][2] This leads to the transcriptional repression of a wide array of genes, including several key oncogenes.[1][2]

The signaling pathways disrupted by this compound are extensive and include those pivotal for cancer cell proliferation, survival, and immune evasion.[1][5] Treatment with this compound has been shown to down-regulate the expression of genes such as FOXP3, LAG3, CTLA4, and PDCD1 (PD-1), which are crucial for the function of regulatory T cells (Tregs).[5] This leads to the suppression of Treg differentiation and function.[1] Furthermore, this compound impacts signaling pathways driven by critical transcription factors like the androgen receptor (AR) and MYC, which are major drivers in cancers such as prostate cancer.[1][6]

Below is a diagram illustrating the mechanism of action of this compound.

This compound inhibits the CBP/p300 bromodomain, preventing recognition of acetylated histones and repressing oncogene transcription.

Quantitative Data

CompoundTargetIC50
CBP30CBP21 nM
CBP30p30038 nM

Data for CBP30 is presented to illustrate typical potency for this class of inhibitors.[1]

Experimental Protocols

To facilitate further research into the effects of this compound, this section outlines key experimental methodologies.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to assess the impact of this compound on the acetylation of histone H3 at lysine 27 (H3K27ac) at specific gene loci.

Objective: To quantify changes in H3K27ac levels at target gene promoters or enhancers following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with either DMSO (vehicle control) or a desired concentration of this compound for a specified duration (e.g., 24 hours).

  • Cross-linking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27ac. A mock immunoprecipitation with a non-specific IgG antibody should be performed in parallel as a negative control.

  • Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

  • Quantitative PCR (qPCR): Quantify the enrichment of specific DNA sequences in the immunoprecipitated DNA by qPCR using primers designed for the promoter or enhancer regions of target genes.

The following diagram outlines the workflow for a ChIP-qPCR experiment.

ChIP_qPCR_Workflow ChIP-qPCR Experimental Workflow Start Cell Culture and Treatment with this compound Crosslinking Formaldehyde Cross-linking Start->Crosslinking Lysis Cell Lysis and Chromatin Shearing Crosslinking->Lysis IP Immunoprecipitation (with anti-H3K27ac Ab) Lysis->IP Capture Immune Complex Capture (Protein A/G Beads) IP->Capture Wash Washing Steps Capture->Wash Elution Elution Wash->Elution Reverse Reverse Cross-linking Elution->Reverse Purify DNA Purification Reverse->Purify qPCR Quantitative PCR (qPCR) Analysis Purify->qPCR

References

The Impact of CPI703 on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI703 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). These epigenetic regulators play a crucial role in gene expression by acetylating histone proteins, thereby modulating chromatin structure. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the effects of this compound on histone acetylation, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions by specifically targeting the bromodomain of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. By inhibiting this interaction, this compound disrupts the recruitment of the CBP/p300 complex to chromatin, leading to a reduction in histone acetylation at specific sites. A primary target of this inhibition is the acetylation of histone H3 at lysine 27 (H3K27ac), a key marker of active enhancers and promoters. This reduction in H3K27ac subsequently leads to the downregulation of target gene transcription.

Signaling Pathway of this compound Action

CPI703_Mechanism cluster_nucleus Nucleus This compound This compound CBP_p300 CBP/p300 (Bromodomain) This compound->CBP_p300 Inhibits Binding Acetylated_Histone Acetylated Histone (e.g., H3K27ac) CBP_p300->Acetylated_Histone Recognizes and Binds Chromatin Chromatin Acetylated_Histone->Chromatin Maintains Open State Gene_Transcription Target Gene Transcription Chromatin->Gene_Transcription Enables

Caption: Mechanism of this compound in inhibiting histone acetylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's effect on histone acetylation and its cellular targets.

ParameterValueDescriptionReference
CBP Bromodomain Inhibition (IC50) 0.47 µMConcentration of this compound required to inhibit 50% of CBP bromodomain activity in a cell-free assay.[1]
Cellular EC50 2.1 µMConcentration of this compound required to achieve 50% of its maximum effect in a cellular assay (NanoBRET).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on histone acetylation. These protocols are based on the methodologies described in the primary literature.

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cells with this compound to analyze its effects on histone acetylation.

Materials:

  • Cell line of interest (e.g., human peripheral blood mononuclear cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells at an appropriate density in cell culture plates and allow them to adhere or stabilize for 24 hours.

  • Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 1 µM, 2 µM, 4 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 36 hours, 4 days).

  • After incubation, harvest the cells for downstream analysis (e.g., Western Blotting, Chromatin Immunoprecipitation).

Western Blotting for H3K27ac

This protocol outlines the steps to detect changes in global H3K27ac levels following this compound treatment.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol is for analyzing the occupancy of H3K27ac at specific gene promoters or enhancers after this compound treatment.

Materials:

  • Treated and control cells

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for target and control genomic regions

Procedure:

  • Cross-link proteins to DNA in treated and control cells with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin by sonication to an average fragment size of 200-500 bp.

  • Incubate the sheared chromatin with an anti-H3K27ac antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific genomic regions by qPCR using primers for target loci (e.g., FOXP3 promoter) and a negative control region.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest western Western Blot (Global H3K27ac) harvest->western chip Chromatin Immunoprecipitation (Locus-specific H3K27ac) harvest->chip qpcr qPCR Analysis chip->qpcr

Caption: Workflow for analyzing the effect of this compound on histone acetylation.

Conclusion

This compound is a valuable chemical probe for studying the role of CBP/p300 bromodomains in regulating histone acetylation and gene expression. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this inhibitor. The reduction of H3K27ac upon this compound treatment highlights its potential as a therapeutic agent in diseases driven by aberrant epigenetic regulation. Further research utilizing these methodologies will continue to elucidate the full therapeutic potential of targeting CBP/p300 bromodomains.

References

The Role of CPI703 in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI703 is a potent and selective inhibitor of the bromodomain of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. These histone acetyltransferases (HATs) are critical regulators of gene expression, playing a pivotal role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By acetylating histone proteins, primarily at lysine 27 of histone H3 (H3K27ac), and various transcription factors, CBP/p300 facilitates chromatin accessibility and the recruitment of the transcriptional machinery, leading to gene activation. This compound, by targeting the CBP/p300 bromodomain, disrupts this process, leading to the downregulation of specific gene expression programs. This guide provides an in-depth technical overview of the role of this compound in gene transcription, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Introduction: The Central Role of CBP/p300 in Gene Transcription

The histone acetyltransferases CBP and its closely related paralog p300 are master regulators of gene transcription.[1][2] They do not bind to DNA directly but are recruited to gene promoters and enhancers by a multitude of sequence-specific transcription factors.[3][4] Once recruited, CBP/p300 exerts its coactivator function through two primary mechanisms:

  • Histone Acetylation: The intrinsic HAT activity of CBP/p300 catalyzes the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone tails.[5] A key modification is the acetylation of H3K27, which is a hallmark of active enhancers and promoters.[6][7] This neutralization of the positive charge on lysine residues is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription.

  • Transcription Factor Acetylation: In addition to histones, CBP/p300 can acetylate a wide range of non-histone proteins, including numerous transcription factors. This post-translational modification can modulate the activity of transcription factors by altering their DNA binding affinity, protein stability, or subcellular localization.

The bromodomain of CBP/p300 is a protein module that specifically recognizes and binds to acetylated lysine residues, including those on histones.[8] This "reading" of the acetyl-lysine mark is crucial for the stabilization of CBP/p300 at chromatin and for the recruitment of other components of the transcriptional apparatus, thereby creating a positive feedback loop that reinforces gene expression.[9]

This compound: A Selective CBP/p300 Bromodomain Inhibitor

This compound is a small molecule inhibitor that selectively targets the bromodomain of CBP and p300. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound prevents CBP/p300 from recognizing acetylated histones and other proteins. This disruption of the "read" function of CBP/p300 leads to a reduction in the occupancy of these coactivators at enhancers and promoters, resulting in decreased H3K27ac levels and subsequent downregulation of target gene transcription.

Impact of this compound on Gene Transcription: Quantitative Data

The inhibitory effect of this compound on gene transcription has been demonstrated for several key genes, particularly those involved in immune regulation. A primary target is the transcription factor FOXP3, a master regulator of regulatory T cell (Treg) development and function.

Target GeneCell TypeTreatmentFold Change in mRNA ExpressionReference
FOXP3Naive CD4+ T cellsThis compoundData not availableN/A
CTLA-4Naive CD4+ T cellsThis compoundData not availableN/A
PDCD1 (PD-1)Naive CD4+ T cellsThis compoundData not availableN/A
LAG3Naive CD4+ T cellsThis compoundData not availableN/A

Note: While the qualitative effect of this compound on reducing the transcription of these genes is documented, specific quantitative fold-change data from publicly available sources is limited.

Key Signaling Pathways Modulated by this compound

By inhibiting CBP/p300, this compound can impact a multitude of signaling pathways that are dependent on these coactivators for transcriptional activation.

The CBP/p300-FOXP3 Axis in Regulatory T Cells

CBP and p300 are indispensable for the development and function of Tregs.[10][11] They are recruited to the FOXP3 promoter by other transcription factors and contribute to the acetylation of histones in this region, creating a permissive chromatin environment for FOXP3 transcription.[12] this compound, by inhibiting the CBP/p300 bromodomain, disrupts this process, leading to reduced FOXP3 expression and consequently impairing Treg differentiation and suppressive function.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-2 IL-2 IL-2_R IL-2 Receptor IL-2->IL-2_R SMADs SMADs TGF-beta_R->SMADs STAT5 STAT5 IL-2_R->STAT5 NFAT NFAT SMADs->NFAT AP-1 AP-1 STAT5->AP-1 CBP_p300 CBP/p300 NFAT->CBP_p300 AP-1->CBP_p300 FOXP3_Gene FOXP3 Gene CBP_p300->FOXP3_Gene Acetylation (H3K27ac) FOXP3_mRNA FOXP3 mRNA FOXP3_Gene->FOXP3_mRNA Transcription This compound This compound This compound->CBP_p300 Inhibits Bromodomain

Figure 1: Simplified signaling pathway of this compound action on FOXP3 gene transcription.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in gene transcription.

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay is used to assess the effect of this compound on the differentiation of naive CD4+ T cells into Tregs.

Materials:

  • Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human/mouse IL-2

  • Recombinant human/mouse TGF-β1

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CD4, CD25, and FOXP3

Protocol:

  • Isolate naive CD4+ T cells using a commercially available cell isolation kit.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

  • Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in the anti-CD3 coated plate.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL), IL-2 (e.g., 10 ng/mL), and TGF-β1 (e.g., 5 ng/mL) to the culture medium.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control to the respective wells.

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain for surface markers (CD4, CD25) according to standard flow cytometry protocols.

  • Fix and permeabilize the cells using a commercially available FOXP3 staining buffer set.

  • Stain for intracellular FOXP3 with a fluorochrome-conjugated anti-FOXP3 antibody.

  • Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to determine the genome-wide changes in H3K27ac marks following treatment with this compound.

Cell_Culture 1. Cell Culture & this compound Treatment Crosslinking 2. Crosslinking (Formaldehyde) Cell_Culture->Crosslinking Lysis 3. Cell Lysis Crosslinking->Lysis Chromatin_Shearing 4. Chromatin Shearing (Sonication) Lysis->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation (Anti-H3K27ac) Chromatin_Shearing->Immunoprecipitation Washing 6. Washing Immunoprecipitation->Washing Elution_Reverse_Crosslinking 7. Elution & Reverse Crosslinking Washing->Elution_Reverse_Crosslinking DNA_Purification 8. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Library_Preparation 9. Library Preparation DNA_Purification->Library_Preparation Sequencing 10. Next-Generation Sequencing Library_Preparation->Sequencing Data_Analysis 11. Data Analysis (Peak Calling, Differential Binding) Sequencing->Data_Analysis

Figure 2: General workflow for a ChIP-seq experiment.

Materials:

  • Cells of interest (e.g., human T cells, cancer cell line)

  • This compound and DMSO

  • Formaldehyde (16% solution)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Protein A/G magnetic beads

  • Anti-H3K27ac antibody

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and sequencing

Protocol (abbreviated):

  • Treat cells with this compound or DMSO for the desired time.

  • Crosslink proteins to DNA with 1% formaldehyde. Quench with glycine.

  • Lyse cells and isolate nuclei.

  • Shear chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitate chromatin with an anti-H3K27ac antibody overnight.

  • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin and reverse the crosslinks by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Prepare a sequencing library and perform next-generation sequencing.

  • Analyze the data to identify regions with differential H3K27ac enrichment between this compound-treated and control samples.

RNA Sequencing (RNA-seq)

This protocol is used to obtain a global view of the changes in gene expression following this compound treatment.

Materials:

  • Cells of interest

  • This compound and DMSO

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • Reagents for library preparation (e.g., poly(A) selection, rRNA depletion)

  • Next-generation sequencing platform

Protocol (abbreviated):

  • Treat cells with this compound or DMSO.

  • Harvest cells and extract total RNA using a suitable kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity.

  • Prepare RNA-seq libraries, typically involving poly(A) selection for mRNA or rRNA depletion for total RNA.

  • Perform next-generation sequencing.

  • Analyze the sequencing data to identify differentially expressed genes between this compound-treated and control samples.

Conclusion

This compound represents a powerful chemical probe for studying the role of CBP/p300 bromodomains in gene transcription. By selectively inhibiting the "reader" function of these critical coactivators, this compound leads to a reduction in H3K27ac at specific genomic loci and the subsequent downregulation of target genes, such as FOXP3. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise mechanisms of action of this compound and to explore its therapeutic potential in diseases driven by aberrant gene expression, including cancer and autoimmune disorders. Further studies are warranted to obtain more comprehensive quantitative data on the dose-dependent effects of this compound on a wider range of target genes and to fully elucidate the complex signaling networks modulated by this promising inhibitor.

References

The Role of CPI703 in H3K27ac Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of CPI703, a Potent CBP/p300 Bromodomain Inhibitor, and its Regulation of H3K27 Acetylation.

Introduction

Epigenetic modifications are pivotal in regulating gene expression and cellular function. Among these, histone acetylation is a key mechanism for controlling chromatin structure and accessibility for transcription. The acetylation of lysine 27 on histone H3 (H3K27ac) is a hallmark of active enhancers and promoters, and its deposition is primarily catalyzed by the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Dysregulation of p300/CBP activity and H3K27ac levels is implicated in various diseases, including cancer. Small molecule inhibitors targeting the bromodomains of p300/CBP, such as this compound, represent a promising therapeutic strategy to modulate gene expression programs driving disease progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on H3K27ac regulation, and detailed experimental protocols for its study.

Core Mechanism of Action: this compound and p300/CBP Bromodomain Inhibition

This compound is a small molecule inhibitor that selectively targets the bromodomain of the homologous transcriptional co-activators p300 and CBP. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, such as those on histone tails. By binding to the acetyl-lysine binding pocket of the p300/CBP bromodomain, this compound competitively inhibits the interaction of p300/CBP with acetylated chromatin. This displacement of p300/CBP from enhancer and promoter regions leads to a reduction in local H3K27 acetylation, resulting in a more condensed chromatin state and transcriptional repression of associated genes.

The inhibition of p300/CBP bromodomain function by compounds like this compound has been shown to downregulate the expression of key oncogenes and suppress the proliferation of various cancer cell lines. This targeted approach offers a distinct mechanism of action compared to inhibitors of the catalytic HAT domain of p300/CBP.

Quantitative Data on the Effects of p300/CBP Bromodomain Inhibition

While specific quantitative data for this compound is emerging, studies on highly similar p300/CBP bromodomain inhibitors such as SGC-CBP30, CCS1477 (Inobrodib), and GNE-049 provide valuable insights into the expected quantitative effects on H3K27ac levels and gene expression.

Table 1: In Vitro Potency of p300/CBP Bromodomain Inhibitors [1][2][3]

CompoundTargetBinding Affinity (Kd, nM)Cellular Potency (IC50, nM)Selectivity (fold vs. BRD4)
SGC-CBP30 CBP212700 (MYC expression)40
p30032--
CCS1477 p3001.396 (22Rv1 proliferation)~170
CBP1.7-~130
GNE-049 CBP/p300-~250 (MCF-7 proliferation)-

Table 2: Quantitative Impact of p300/CBP Bromodomain Inhibition on H3K27ac [4][5][6]

InhibitorCell LineAssayQuantitative Change in H3K27ac
CBP30 FibroblastsQuantitative ChIP-seqReduction in H3K27ac at transcriptional start sites and enhancers.
GNE-049 LNCaP (Prostate Cancer)ChIP-seqMarked reduction at AR/p300 overlapping peaks.
CBPD-409 (degrader) VCaP (Prostate Cancer)ChIP-seqAlmost complete loss of H3K27ac at AR binding sites within 4 hours.

Signaling Pathways and Gene Regulation

Inhibition of the p300/CBP bromodomain leads to the transcriptional repression of a variety of genes, impacting multiple signaling pathways critical for cancer cell proliferation and survival. RNA-sequencing and ChIP-sequencing studies with inhibitors like SGC-CBP30 and GNE-049 have revealed downregulation of key oncogenic pathways.

Key affected pathways and genes include:

  • Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are crucial co-activators for the androgen receptor. Bromodomain inhibitors like GNE-049 and CCS1477 repress the expression of AR and its target genes, including those driving castration-resistant prostate cancer (CRPC)[5][7].

  • MYC Oncogene Network: The MYC transcription factor is a master regulator of cell proliferation and is frequently deregulated in cancer. p300/CBP bromodomain inhibition has been shown to downregulate MYC expression and its target genes[8].

  • Interferon Regulatory Factor 4 (IRF4) Network: In multiple myeloma, the IRF4-MYC axis is a key dependency. SGC-CBP30 has been shown to suppress this network[9].

  • Estrogen Receptor (ER) Signaling: In luminal breast cancer, CBP/p300 are essential for ERα function. Inhibitors like A-485 and GNE-049 downregulate ERα and its target genes, such as MYC and CCND1[10].

G This compound This compound p300_CBP_BRD p300/CBP Bromodomain This compound->p300_CBP_BRD Inhibits Binding Acetylated_Histones Acetylated Histones (e.g., H3K27ac) p300_CBP_BRD->Acetylated_Histones Binds to Chromatin Chromatin p300_CBP_BRD->Chromatin Localizes p300/CBP to p300_CBP_HAT p300/CBP HAT Domain p300_CBP_HAT->Acetylated_Histones Acetylated_Histones->Chromatin Opens Gene_Transcription Oncogenic Gene Transcription (e.g., MYC, AR targets) Chromatin->Gene_Transcription

Mechanism of this compound Action.

Experimental Protocols

Cell Culture and Treatment with p300/CBP Bromodomain Inhibitors

This protocol is a general guideline based on methodologies used for similar inhibitors like SGC-CBP30 and CCS1477 and should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. For a 6-well plate, a starting density of 2-5 x 105 cells per well is often appropriate.

  • Compound Preparation: Prepare a stock solution of the p300/CBP bromodomain inhibitor (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. A typical concentration range for in vitro experiments is 100 nM to 10 µM.

  • Treatment: Replace the culture medium with the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period. For gene expression analysis (qRT-PCR or RNA-seq), a 6 to 24-hour treatment is common. For analysis of histone modifications by Western blot or ChIP, a 24 to 72-hour treatment may be necessary to observe significant changes. For proliferation or viability assays, longer incubation times (e.g., 72 hours to 6 days) are typical.

G Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Inhibitor Prepare Inhibitor and Vehicle Control Seed_Cells->Prepare_Inhibitor Treat_Cells Treat Cells with Inhibitor or Vehicle Prepare_Inhibitor->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest End End Harvest->End

General Cell Treatment Workflow.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is adapted from methodologies used in studies of p300/CBP inhibitors.

  • Cell Fixation: Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27ac.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment. Compare peak intensities and distributions between inhibitor-treated and control samples.

G Cell_Fixation Cell Fixation (Formaldehyde) Lysis_Shearing Lysis & Chromatin Shearing Cell_Fixation->Lysis_Shearing Immunoprecipitation Immunoprecipitation (H3K27ac Antibody) Lysis_Shearing->Immunoprecipitation Capture Capture with Protein A/G Beads Immunoprecipitation->Capture Washes Washes Capture->Washes Elution_Reverse Elution & Reverse Cross-links Washes->Elution_Reverse DNA_Purification DNA Purification Elution_Reverse->DNA_Purification Library_Prep_Seq Library Preparation & Sequencing DNA_Purification->Library_Prep_Seq Data_Analysis Data Analysis Library_Prep_Seq->Data_Analysis

References

An In-Depth Technical Overview of CPI-703 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-703 is a small molecule inhibitor targeting the bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These epigenetic regulators are critical transcriptional co-activators implicated in the pathogenesis of various malignancies through their role in controlling the expression of key oncogenes. By competitively binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, CPI-703 disrupts the interaction between these proteins and acetylated histones, leading to the downregulation of target gene transcription. This whitepaper provides a comprehensive technical overview of CPI-703, summarizing its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study in cancer research.

Core Concepts: Mechanism of Action

CPI-703 functions as an epigenetic modulator by specifically targeting the bromodomain of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism for the recruitment of transcriptional machinery to specific genomic loci, thereby activating gene expression.

In many cancers, the aberrant activity of CBP/p300 contributes to tumorigenesis by promoting the expression of oncogenes such as MYC. CPI-703 competitively inhibits the binding of the CBP/p300 bromodomain to acetylated lysines on chromatin, leading to the displacement of the CBP/p300 complex from gene regulatory regions. This results in a decrease in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters, and subsequent transcriptional repression of CBP/p300 target genes.[1]

One of the key described functions of CPI-703 is the modulation of regulatory T cells (Tregs). By inhibiting the CBP/p300 bromodomain, CPI-703 reduces the transcription of FOXP3, a master regulator of Treg differentiation and function. This leads to the suppression of Treg differentiation and their immunosuppressive functions, suggesting a potential role for CPI-703 in cancer immunotherapy.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for CPI-703 from preclinical studies.

ParameterValueCell/SystemReference
IC50 (CBP Bromodomain) 0.47 µMBiochemical Assay[1]
Cellular EC50 2.1 µMCellular Assay[1]

Signaling and Experimental Workflow Diagrams

CPI-703 Signaling Pathway

CPI703_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Histone Acetylated Histone CBP_p300 CBP/p300 Histone->CBP_p300 recruits TF Transcription Factors (e.g., MYC, FOXP3) CBP_p300->TF co-activates Transcription Gene Transcription CBP_p300->Transcription promotes Inhibition Inhibition DNA DNA mRNA mRNA Transcription->mRNA Protein Oncogenic Proteins / Immunosuppressive Factors mRNA->Protein Translation CPI703 CPI-703 This compound->CBP_p300 binds to bromodomain Inhibition->Transcription blocks Cancer_Hallmarks Cancer Hallmarks (Proliferation, Immune Evasion) Protein->Cancer_Hallmarks

Caption: Mechanism of action of CPI-703 in inhibiting CBP/p300 signaling.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Cancer Cell Culture treatment Treat cells with CPI-703 or Vehicle (DMSO) start->treatment heating Heat cells to a range of temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Supernatant (soluble protein fraction) centrifugation->supernatant analysis Analyze for CBP/p300 levels (e.g., Western Blot) supernatant->analysis end End: Determine Thermal Stabilization of CBP/p300 analysis->end

Caption: Workflow for determining target engagement of CPI-703 using CETSA.

Experimental Protocols

CBP/p300 Bromodomain Inhibition Assay (Biochemical)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring bromodomain inhibitor potency.

  • Materials:

    • Recombinant human CBP or p300 bromodomain protein (tagged, e.g., with GST).

    • Biotinylated histone H3 or H4 peptide acetylated at a specific lysine residue.

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

    • CPI-703 stock solution in DMSO.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

    • 384-well low-volume black plates.

    • TR-FRET plate reader.

  • Procedure:

    • Prepare a serial dilution of CPI-703 in assay buffer.

    • In a 384-well plate, add the assay components in the following order:

      • CPI-703 dilution or DMSO (vehicle control).

      • Recombinant CBP/p300 bromodomain protein.

      • Biotinylated acetylated histone peptide.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

    • Add a pre-mixed solution of Europium-labeled anti-GST antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the log of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for assessing the target engagement of CPI-703 in a cellular context.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • CPI-703 stock solution in DMSO.

    • Phosphate-buffered saline (PBS).

    • Protease and phosphatase inhibitor cocktails.

    • Lysis buffer (e.g., RIPA buffer).

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw).

    • High-speed centrifuge.

    • Western blotting reagents and antibodies against CBP and p300.

  • Procedure:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of CPI-703 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

    • Heating: Harvest cells and resuspend in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

    • Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles or sonication).

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the levels of soluble CBP and p300 by Western blotting.

    • Data Interpretation: Increased thermal stability of CBP/p300 in the presence of CPI-703 will result in a higher amount of the protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control. This shift in the melting curve indicates target engagement.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of CPI-703 on cancer cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • CPI-703 stock solution in DMSO.

    • 96-well clear or white-walled tissue culture plates.

    • MTT reagent or CellTiter-Glo® luminescent cell viability assay kit.

    • Plate reader (absorbance or luminescence).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of CPI-703 in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of CPI-703 or vehicle control.

    • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Assay:

      • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance.

      • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

    • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the EC50 or GI50 value.

Future Directions and Conclusion

CPI-703 represents a valuable chemical probe for elucidating the role of CBP/p300 bromodomains in cancer biology. Its demonstrated ability to modulate regulatory T cells opens up exciting possibilities for its use in immuno-oncology, potentially in combination with checkpoint inhibitors. Further research is warranted to explore the direct anti-proliferative and pro-apoptotic effects of CPI-703 across a broader range of cancer cell lines and in in vivo cancer models. The development of more potent and selective second-generation inhibitors based on the CPI-703 scaffold could also pave the way for novel therapeutic strategies targeting epigenetic dependencies in cancer. This technical guide provides a foundational overview for researchers and drug developers interested in advancing the study of CPI-703 and the broader class of CBP/p300 bromodomain inhibitors in the context of cancer research.

References

An In-depth Technical Guide to CPI703: A Selective CBP/EP300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CPI703, a potent and selective inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in epigenetics, oncology, and immunology research.

Chemical Structure and Properties

This compound, with the IUPAC name (4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one, is a small molecule inhibitor belonging to the benzodiazepine class.[1] Its chemical structure is characterized by a central diazepinone ring system linked to a tert-butylpyrazole moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one[1]
Molecular Formula C₁₇H₂₂N₄O[2][3]
Molecular Weight 298.38 g/mol [2][3]
Canonical SMILES C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C[1]
CAS Number 1904649-00-8[3]
Predicted Density 1.21 g/cm³[4]
Storage Conditions Store at -20°C for long-term storage.[3]
Solubility Information on specific solubility values in common solvents is limited in publicly available literature. For experimental use, it is recommended to test solubility in solvents such as DMSO and ethanol.

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the bromodomains of CBP and EP300, which are critical epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins.[5][6] By occupying the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound displaces these co-activators from chromatin, leading to a reduction in histone acetylation, particularly at H3K27 (H3K27ac), and subsequent modulation of gene expression.[5][7]

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays.

Table 2: In Vitro and Cellular Activity of this compound

AssayTarget/Cell LineValueReference(s)
AlphaLISA IC₅₀ CBP Bromodomain0.47 µM[5]
Cellular EC₅₀ (NanoBRET) CBP Bromodomain2.1 µM[5]

The inhibition of CBP/EP300 by this compound has been shown to have significant downstream effects on key cellular signaling pathways, most notably the IRF4/MYC axis in multiple myeloma, making it a compound of interest for cancer therapy.[7][8]

Signaling Pathway

This compound exerts its biological effects by disrupting the normal function of CBP/EP300 as transcriptional co-activators. The following diagram illustrates the signaling pathway affected by this compound.

CPI703_Signaling_Pathway Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K27ac) Histone->Ac_Histone HAT Activity (CBP/EP300) IRF4_Gene IRF4 Gene Ac_Histone->IRF4_Gene Promotes Transcription CBP_EP300 CBP/EP300 CBP_EP300->Ac_Histone Binds to This compound This compound This compound->CBP_EP300 Inhibits Bromodomain Transcription_Machinery Transcription Machinery IRF4_Gene->Transcription_Machinery MYC_Gene MYC Gene MYC_Gene->Transcription_Machinery IRF4_mRNA IRF4 mRNA Transcription_Machinery->IRF4_mRNA Transcription MYC_mRNA MYC mRNA Transcription_Machinery->MYC_mRNA Transcription IRF4_Protein IRF4 Protein IRF4_mRNA->IRF4_Protein Translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation IRF4_Protein->MYC_Gene Activates Transcription Cell_Proliferation Cell_Proliferation MYC_Protein->Cell_Proliferation Promotes

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the characterization of this compound and other CBP/EP300 bromodomain inhibitors.

Chemical Synthesis of this compound

The detailed chemical synthesis of this compound is described in the supplementary information of Ghosh et al., 2016.[5][6] The synthesis involves a multi-step process starting from commercially available reagents. Researchers should refer to this supplementary material for precise reaction conditions, purification methods, and characterization data.

AlphaLISA™ Biochemical Assay for CBP Bromodomain Inhibition

This assay is used to determine the in vitro potency of compounds in disrupting the interaction between the CBP bromodomain and an acetylated histone peptide.

AlphaLISA_Workflow A 1. Prepare Assay Plate - Add this compound (or test compound) dilutions - Add biotinylated acetylated histone H4 peptide B 2. Add CBP Bromodomain - Add recombinant GST-tagged CBP bromodomain A->B C 3. Incubation - Incubate at room temperature to allow binding B->C D 4. Add Detection Reagents - Add Streptavidin-coated Donor beads - Add anti-GST-coated Acceptor beads C->D E 5. Incubation in the Dark - Incubate to allow bead proximity D->E F 6. Read Plate - Excite Donor beads at 680 nm - Measure emission from Acceptor beads at 615 nm E->F G 7. Data Analysis - Plot signal vs. compound concentration - Calculate IC₅₀ value F->G

Caption: Workflow for the AlphaLISA biochemical assay.

Protocol Details:

  • Reagents:

    • Recombinant GST-tagged CBP bromodomain protein.

    • Biotinylated histone H4 acetylated peptide.

    • AlphaLISA™ Glutathione Acceptor beads.

    • Streptavidin-coated Donor beads.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

    • This compound or other test compounds serially diluted in assay buffer.

  • Procedure:

    • Add 5 µL of serially diluted this compound to the wells of a 384-well ProxiPlate®.

    • Add 5 µL of a solution containing the biotinylated histone H4 peptide and the GST-tagged CBP bromodomain.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an EnSpire® or other compatible plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.[1]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where CBP/EP300 is bound and to assess the effect of this compound on histone acetylation marks (e.g., H3K27ac) at these sites.

ChIP_Seq_Workflow A 1. Cell Treatment - Treat cells with this compound or DMSO (vehicle control) B 2. Cross-linking - Cross-link proteins to DNA with formaldehyde A->B C 3. Cell Lysis and Chromatin Shearing - Lyse cells and sonicate to shear chromatin into 200-500 bp fragments B->C D 4. Immunoprecipitation - Incubate chromatin with an antibody against H3K27ac (or CBP/EP300) C->D E 5. Immune Complex Capture - Capture antibody-chromatin complexes with Protein A/G magnetic beads D->E F 6. Washes - Wash beads to remove non-specific binding E->F G 7. Elution and Reverse Cross-linking - Elute chromatin and reverse formaldehyde cross-links F->G H 8. DNA Purification - Purify the immunoprecipitated DNA G->H I 9. Library Preparation and Sequencing - Prepare DNA library and perform high-throughput sequencing H->I J 10. Data Analysis - Align reads to the genome and identify enriched regions (peaks) I->J

Caption: General workflow for a ChIP-seq experiment.

Protocol Details:

  • Cell Treatment and Cross-linking:

    • Culture cells to ~80% confluency and treat with this compound or DMSO for the desired time.

    • Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27ac or CBP/EP300.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads several times with different buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.[9][10]

  • Sequencing and Data Analysis:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

    • Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.[11][12]

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the CBP/EP300 bromodomains. Its high selectivity and demonstrated cellular activity make it a powerful tool for dissecting the epigenetic regulation of gene expression in various physiological and pathological contexts. This guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed protocols for its application in research, to facilitate further investigation into the therapeutic potential of targeting CBP/EP300 bromodomains.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI703 is a potent inhibitor of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. By catalyzing the acetylation of histone and non-histone proteins, CBP and p300 regulate the expression of a vast array of genes. Their dysregulation is frequently implicated in the pathogenesis of various diseases, notably cancer and metabolic disorders. This technical guide provides an in-depth examination of the signaling pathways modulated by this compound and other CBP/p300 inhibitors, offering insights into their mechanism of action and therapeutic potential. We will delve into the core signaling cascades, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of these complex molecular interactions.

Core Mechanism of Action: Inhibition of Histone Acetylation

The primary mechanism of action for this compound and other CBP/p300 inhibitors is the suppression of histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac). H3K27ac is a hallmark of active enhancers and promoters, and its deposition by CBP/p300 is crucial for the recruitment of transcriptional machinery and subsequent gene activation.[1] By inhibiting the HAT activity of CBP/p300, this compound leads to a global reduction in H3K27ac levels, resulting in the transcriptional repression of CBP/p300 target genes.[1][2] This targeted epigenetic modification forms the basis of the therapeutic effects observed with this class of inhibitors.

Key Signaling Pathways Modulated by this compound

Androgen Receptor (AR) Signaling in Prostate Cancer

Pathway Overview: The androgen receptor (AR) is a ligand-activated transcription factor that is a key driver of prostate cancer development and progression.[3][4][5] Upon binding to androgens, the AR translocates to the nucleus and, in concert with co-activators such as CBP/p300, initiates the transcription of genes essential for tumor growth and survival.[6][7] CBP/p300 acetylate histones at AR-binding sites, creating an open chromatin environment conducive to transcription.[7]

Effect of this compound: By inhibiting CBP/p300, this compound disrupts the AR transcriptional program. The reduction in H3K27ac at AR target gene enhancers and promoters leads to the suppression of oncogenic gene expression, thereby inhibiting the proliferation of AR-positive prostate cancer cells.[7]

AR_Signaling cluster_nucleus Nuclear Events Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex AR-Androgen Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to CBP_p300 CBP/p300 CBP_p300->ARE Recruited to Histones Histones CBP_p300->Histones Acetylates H3K27ac H3K27ac Histones->H3K27ac Transcription Oncogene Transcription H3K27ac->Transcription Promotes This compound This compound This compound->CBP_p300 Inhibits

Figure 1: this compound inhibits AR signaling by blocking CBP/p300-mediated histone acetylation.
T-regulatory (Treg) Cell Differentiation and Function

Pathway Overview: T-regulatory (Treg) cells, characterized by the expression of the transcription factor FOXP3, are crucial for maintaining immune homeostasis and preventing autoimmunity. The differentiation and suppressive function of Treg cells are tightly regulated by a network of transcription factors and epigenetic modifications. CBP/p300 are known to acetylate FOXP3, a post-translational modification that is important for its stability and function.

Effect of this compound: this compound has been shown to reduce H3K27ac and the transcription of several genes in Treg cells, including FOXP3.[1][2] This leads to the suppression of Treg cell differentiation and function.[1] By modulating the activity of Treg cells, this compound can potentially enhance anti-tumor immunity.

Treg_Signaling TCR_IL2 TCR/IL-2 Signaling TFs Transcription Factors (e.g., STAT5) TCR_IL2->TFs FOXP3_promoter FOXP3 Promoter TFs->FOXP3_promoter Binds to FOXP3_expression FOXP3 Expression FOXP3_promoter->FOXP3_expression Induces CBP_p300 CBP/p300 CBP_p300->FOXP3_promoter Co-activates Treg_diff Treg Differentiation & Function FOXP3_expression->Treg_diff This compound This compound This compound->CBP_p300 Inhibits

Figure 2: this compound suppresses Treg differentiation by inhibiting CBP/p300-mediated FOXP3 expression.
PD-L1 Expression and Immune Checkpoint Blockade

Pathway Overview: Programmed death-ligand 1 (PD-L1), encoded by the CD274 gene, is a critical immune checkpoint protein. Its expression on tumor cells allows them to evade the host immune system by binding to the PD-1 receptor on T cells, leading to T-cell exhaustion. The expression of PD-L1 can be induced by various factors, including interferon-gamma (IFN-γ).

Effect of this compound: CBP/p300 have been shown to directly bind to the promoter of the CD274 gene and regulate its expression through histone acetylation. Inhibition of CBP/p300 with small molecules can block both the intrinsic and IFN-γ-induced expression of PD-L1 in cancer cells. This suggests that this compound could potentially enhance the efficacy of immune checkpoint blockade therapies by reducing PD-L1 levels on tumor cells.

PDL1_Signaling IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR STAT1 STAT1 IFNGR->STAT1 Activates CD274_promoter CD274 (PD-L1) Promoter STAT1->CD274_promoter Binds to PDL1_expression PD-L1 Expression CD274_promoter->PDL1_expression CBP_p300 CBP/p300 CBP_p300->CD274_promoter Co-activates Immune_evasion Immune Evasion PDL1_expression->Immune_evasion Promotes This compound This compound This compound->CBP_p300 Inhibits

Figure 3: this compound reduces PD-L1 expression by inhibiting CBP/p300 activity at the CD274 promoter.

Quantitative Data Summary

InhibitorTargetIC50 (nM)Cell-based AssayReference
GNE-049CBP Bromodomain1.1MYC expression in MV-4-11 cells (EC50 = 14 nM)
GNE-049p300 Bromodomain2.3MYC expression in MV-4-11 cells (EC50 = 14 nM)
CBP30CBP Bromodomain21IL-17A expression in immune cells[1]
CBP30p300 Bromodomain38IL-17A expression in immune cells[1]
Compound 12p300 HAT~620Proliferation of various tumor cell lines (EC50 = 1-3 µM)
Compound 12CBP HAT1200Proliferation of various tumor cell lines (EC50 = 1-3 µM)

Detailed Experimental Protocols

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for H3K27ac

Objective: To quantify the enrichment of H3K27ac at specific genomic loci (e.g., gene promoters or enhancers) following treatment with a CBP/p300 inhibitor.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the CBP/p300 inhibitor (e.g., this compound) or vehicle control for the desired time.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K27ac or a control IgG.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers designed for the genomic regions of interest. Quantify the enrichment relative to input DNA and normalize to the vehicle control.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Objective: To identify genome-wide changes in gene expression following treatment with a CBP/p300 inhibitor.

Protocol:

  • Cell Culture and Treatment: Treat cells with the CBP/p300 inhibitor or vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the inhibitor-treated samples compared to the control.

    • Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways affected by the treatment.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a CBP/p300 inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the CBP/p300 inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Co-Immunoprecipitation (Co-IP) and Immunoblotting

Objective: To determine if a CBP/p300 inhibitor disrupts the interaction between CBP/p300 and a specific transcription factor (e.g., AR).

Protocol:

  • Cell Lysis: Lyse cells treated with the inhibitor or vehicle control in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the transcription factor of interest (e.g., AR) or a control IgG overnight.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • SDS-PAGE and Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against CBP/p300 and the transcription factor of interest.

Conclusion

This compound and other CBP/p300 inhibitors represent a promising class of therapeutic agents that target fundamental mechanisms of gene regulation. Their ability to modulate key signaling pathways, including those driven by the androgen receptor and those involved in immune regulation, underscores their potential in oncology and other disease areas. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of these inhibitors and to explore their full therapeutic potential. As our understanding of the intricate roles of CBP/p300 in health and disease continues to grow, so too will the opportunities for developing novel and effective therapies based on their inhibition.

References

The Biological Effects of CPI-703: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-703 is a potent and selective small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases (HATs), p300 (EP300), and CREB-binding protein (CBP). These proteins are critical transcriptional co-activators that play a central role in a multitude of cellular processes, including cell growth, differentiation, and immune regulation. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, notably cancer and immunological disorders. CPI-703 exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the p300/CBP bromodomains, thereby preventing their interaction with acetylated histone and non-histone proteins. This interference with chromatin-templated transcription leads to the modulation of gene expression, including the downregulation of key oncogenes and immunoregulatory factors. This technical guide provides a comprehensive overview of the biological effects of CPI-703, including its mechanism of action, quantitative data, experimental methodologies, and its impact on key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for CPI-703 based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity

TargetBinding Assay (IC50, nM)Cellular Assay (EC50, nM)Comments
CBP470[1]Not ReportedPotent inhibitor of the CBP bromodomain.[1]
p300Not ReportedNot ReportedExpected to be similar to CBP due to high homology of the bromodomain.

Table 2: Effects on Regulatory T Cells (Tregs)

ParameterCell TypeEffectComments
Gene ExpressionRegulatory T cellsRepression of FOXP3, LAG3, CTLA4, and PDCD1 (PD-1).[1]Downregulation of key markers associated with Treg function and immune suppression.[1]
DifferentiationRegulatory T cellsReduction in differentiation.[1]Suggests a role in modulating immunosuppressive cell populations.[1]

Mechanism of Action

CPI-703 functions as a competitive inhibitor of the p300/CBP bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This "reading" of the histone code is a critical step in transcriptional activation. By occupying the acetyl-lysine binding pocket, CPI-703 prevents the recruitment of p300/CBP to chromatin, particularly at enhancer and super-enhancer regions that drive the expression of key oncogenes and immunomodulatory genes. This leads to a reduction in histone acetylation at these sites and subsequent downregulation of target gene transcription.

Signaling Pathways

The primary signaling pathway affected by CPI-703 is the p300/CBP-mediated transcriptional activation pathway. Inhibition of p300/CBP bromodomain function has significant downstream consequences on multiple signaling cascades critical for cancer cell proliferation and immune cell function.

cluster_inhibition CPI-703 Inhibition cluster_downstream Downstream Effects CPI-703 CPI-703 p300/CBP Bromodomain p300/CBP Bromodomain CPI-703->p300/CBP Bromodomain Inhibits Oncogene Transcription Oncogene Transcription Cancer Cell Proliferation Cancer Cell Proliferation Oncogene Transcription->Cancer Cell Proliferation Immune Checkpoint Expression Immune Checkpoint Expression Immunosuppression Immunosuppression Immune Checkpoint Expression->Immunosuppression Treg Differentiation Treg Differentiation Treg Differentiation->Immunosuppression Histone Acetylation Histone Acetylation p300/CBP Bromodomain->Histone Acetylation Promotes Histone Acetylation->Oncogene Transcription Histone Acetylation->Immune Checkpoint Expression Histone Acetylation->Treg Differentiation

CPI-703 Mechanism of Action and Downstream Effects.

Experimental Workflows

The following diagram illustrates a general experimental workflow for evaluating the biological effects of CPI-703.

cluster_workflow Experimental Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Biochemical Assays Biochemical Assays Treatment->Biochemical Assays Cellular Assays Cellular Assays Treatment->Cellular Assays Data Analysis Data Analysis Biochemical Assays->Data Analysis Western Blot Western Blot qRT-PCR qRT-PCR ChIP-seq ChIP-seq Cellular Assays->Data Analysis Cell Viability Cell Viability Flow Cytometry Flow Cytometry Differentiation Assay Differentiation Assay

General Experimental Workflow for CPI-703 Evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of CPI-703's biological effects.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of CPI-703 to the p300/CBP bromodomain.

Materials:

  • Purified recombinant human p300 or CBP bromodomain protein.

  • CPI-703 compound dissolved in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, with a final concentration of 2% DMSO).

  • Microcalorimeter (e.g., MicroCal ITC200).

  • ITC cell and syringe.

Procedure:

  • Prepare a solution of the p300 or CBP bromodomain at a concentration of 10-20 µM in the ITC buffer.

  • Prepare a solution of CPI-703 at a concentration of 100-200 µM in the matched ITC buffer.

  • Degas both protein and compound solutions to prevent bubble formation.

  • Load the protein solution into the sample cell of the microcalorimeter.

  • Load the CPI-703 solution into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform a series of injections (e.g., 19 injections of 2 µL each) of the CPI-703 solution into the protein solution with a spacing of 150 seconds between injections.

  • Record the heat changes associated with each injection.

  • As a control, perform a titration of the CPI-703 solution into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data and fit the resulting isotherm to a one-site binding model to determine the Kd, ΔH, and n.

Cell Viability Assay

Objective: To determine the antiproliferative effect of CPI-703 on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., acute myeloid leukemia cell lines).

  • Appropriate cell culture media and supplements.

  • CPI-703 dissolved in DMSO.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB).

Procedure:

  • Seed the cancer cell lines into 96-well plates at their optimal densities and allow them to adhere/stabilize overnight.

  • Treat the cells with a range of concentrations of CPI-703 (typically from 0.01 to 100 µM) for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Normalize the data to vehicle-treated control cells and plot the dose-response curve.

  • Calculate the EC50 value by fitting the data to a four-parameter logistic equation.

Regulatory T Cell (Treg) Differentiation and Gene Expression Analysis

Objective: To assess the effect of CPI-703 on the differentiation and gene expression profile of Tregs.

Materials:

  • Isolated primary human or murine naive CD4+ T cells.

  • Treg differentiation-inducing cytokines (e.g., TGF-β, IL-2).

  • Anti-CD3 and anti-CD28 antibodies for T cell activation.

  • CPI-703 dissolved in DMSO.

  • Flow cytometer and antibodies for Treg markers (e.g., CD4, CD25, FOXP3).

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

  • Culture naive CD4+ T cells in the presence of anti-CD3/CD28 antibodies and Treg-polarizing cytokines.

  • Treat the cells with CPI-703 or vehicle control for the duration of the differentiation protocol (typically 3-5 days).

  • For Flow Cytometry:

    • Harvest the cells and stain for surface markers (CD4, CD25).

    • Fix and permeabilize the cells, then stain for the intracellular transcription factor FOXP3.

    • Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry.

  • For qRT-PCR:

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers for Treg-associated genes (e.g., FOXP3, CTLA4, LAG3, PDCD1).

    • Normalize the expression levels to a housekeeping gene and compare the relative expression between CPI-703-treated and vehicle-treated cells.

Conclusion

CPI-703 is a valuable chemical probe for elucidating the biological roles of the p300/CBP bromodomains. Its ability to modulate the transcription of key oncogenes and immunoregulatory genes underscores the therapeutic potential of targeting this pathway in cancer and immunology. The data and protocols presented in this guide provide a framework for researchers to further investigate the biological effects of CPI-703 and other p300/CBP bromodomain inhibitors. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of CPI-703 and to explore its potential in combination therapies.

References

CPI703: An In-Depth Technical Guide to an Epigenetic Modulator Targeting CBP/p300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI703 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These proteins are critical epigenetic regulators that play a central role in gene transcription. By binding to acetylated lysine residues on histones and other proteins, CBP/p300 acts as a scaffold for the assembly of the transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in a variety of diseases, most notably cancer, where it can drive the expression of oncogenes and promote tumor growth. This compound represents a promising therapeutic agent by virtue of its ability to competitively inhibit the CBP/p300 bromodomain, thereby preventing the "reading" of acetylated histone marks and leading to the downregulation of key oncogenic and immunomodulatory gene programs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of CBP/p300 Bromodomain

This compound functions as an epigenetic modulator by specifically targeting the bromodomain of CBP/p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification on histone tails that is associated with active gene transcription. The histone acetyltransferases CBP and p300 play a crucial role in acetylating histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1]

The mechanism of action of this compound can be summarized as follows:

  • Competitive Binding: this compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain.

  • Disruption of "Reading": This binding event prevents the recognition of acetylated histones by CBP/p300.

  • Transcriptional Repression: By inhibiting the "reading" of these epigenetic marks, this compound disrupts the recruitment of the transcriptional machinery to gene regulatory elements.

  • Downregulation of Target Genes: This leads to a reduction in H3K27ac levels at the promoters and enhancers of CBP/p300 target genes, ultimately resulting in their transcriptional downregulation.[1]

Key downstream targets of this compound-mediated CBP/p300 inhibition include the proto-oncogene MYC and the transcription factor FOXP3, which is essential for the function of regulatory T cells (Tregs).[1][2] The modulation of these pathways underscores the potential of this compound in both direct anti-cancer therapy and immuno-oncology.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and other relevant CBP/p300 inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Potency of CBP/p300 Bromodomain Inhibitors

CompoundTargetIC50Assay TypeReference
This compound CBP Bromodomain0.47 µMBiochemical Assay[1]
CPI644CBP Bromodomain0.18 µMBiochemical Assay[1]
CBP30CBP21 nMCell-free Assay[1]
CBP30p30038 nMCell-free Assay[1]

Table 2: Cellular Activity of CBP/p300 Bromodomain Inhibitors

CompoundCellular EffectEC50Cell Line(s)Reference
This compound Cellular Activity2.1 µMNot Specified[1]
CPI644Cellular Activity0.53 µMNot Specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

CBP/p300 Bromodomain Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the binding of inhibitors to the CBP/p300 bromodomain.

  • Principle: This assay measures the disruption of the interaction between a recombinant GST-tagged CBP bromodomain (donor fluorophore-labeled) and a biotinylated, acetylated histone peptide (acceptor fluorophore-labeled). Inhibition of this interaction by this compound leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant GST-tagged CBP bromodomain

    • Biotinylated acetylated histone H4 peptide

    • Terbium (Tb)-coupled anti-GST antibody (donor)

    • Streptavidin-d2 (acceptor)

    • TR-FRET assay buffer

    • This compound and other test compounds

    • 384-well assay plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a 2X working solution of the test compound (e.g., this compound) in TR-FRET assay buffer.

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer.

    • Prepare a 2X solution of the GST-CBP bromodomain and Tb-anti-GST antibody mix in assay buffer.

    • Add 5 µL of the bromodomain/antibody mix to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Prepare a 2X solution of the biotinylated histone peptide and streptavidin-d2 mix in assay buffer.

    • Add 10 µL of the peptide/streptavidin mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader with excitation at ~340 nm and emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

ChIP-seq is used to identify the genomic regions where H3K27ac is enriched and to assess the impact of this compound on this epigenetic mark.

  • Principle: Cells are treated with this compound or a vehicle control. Chromatin is then cross-linked, sheared, and immunoprecipitated with an antibody specific for H3K27ac. The enriched DNA is then sequenced to map the locations of H3K27ac across the genome.

  • Materials:

    • Cell culture reagents and appropriate cancer cell line

    • This compound

    • Formaldehyde (for cross-linking)

    • Glycine (for quenching)

    • Lysis and wash buffers

    • Sonicator or micrococcal nuclease for chromatin shearing

    • Anti-H3K27ac antibody (ChIP-grade)

    • Protein A/G magnetic beads

    • DNA purification kit

    • Reagents for library preparation and next-generation sequencing

  • Procedure:

    • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

    • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.

    • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K27ac antibody.

    • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

    • DNA Purification: Purify the immunoprecipitated DNA.

    • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of H3K27ac enrichment.

    • Perform differential binding analysis to identify regions where H3K27ac levels are significantly changed upon this compound treatment.

    • Annotate the differential peaks to nearby genes and perform pathway analysis.

Intracellular Staining for FOXP3 by Flow Cytometry

This protocol is used to quantify the expression of the transcription factor FOXP3 within T cell populations, particularly regulatory T cells, following treatment with this compound.

  • Principle: Cells, typically peripheral blood mononuclear cells (PBMCs) or isolated T cells, are stained for surface markers to identify CD4+ T cells. The cells are then fixed and permeabilized to allow an anti-FOXP3 antibody to enter the nucleus and bind to its target. The percentage of FOXP3+ cells is then determined by flow cytometry.

  • Materials:

    • PBMCs or isolated T cells

    • This compound

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD25)

    • Fixation/Permeabilization buffer kit (commercially available kits are recommended)

    • Fluorochrome-conjugated anti-FOXP3 antibody

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Culture PBMCs or T cells in the presence of this compound or vehicle for the desired duration.

    • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4) by incubating with the appropriate antibodies for 30 minutes at 4°C.

    • Fixation and Permeabilization: Wash the cells and then resuspend in a fixation/permeabilization buffer. Incubate for 30-60 minutes at room temperature.

    • Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the anti-FOXP3 antibody and incubate for at least 30 minutes at room temperature in the dark.

    • Acquisition: Wash the cells and resuspend in an appropriate buffer for flow cytometry. Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD4+ T cell population based on forward and side scatter, and CD4 expression.

    • Within the CD4+ gate, quantify the percentage of cells expressing FOXP3.

    • Compare the percentage of FOXP3+ cells between this compound-treated and control samples.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CBP_p300_BRD [label="CBP/p300 Bromodomain", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylated_Histones [label="Acetylated Histones (H3K27ac)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcriptional_Machinery [label="Transcriptional Machinery", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Promoters_Enhancers [label="Gene Promoters & Enhancers", fillcolor="#F1F3F4", fontcolor="#202124"]; MYC_Gene [label="MYC Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FOXP3_Gene [label="FOXP3 Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MYC_Expression [label="MYC Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; FOXP3_Expression [label="FOXP3 Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Tumor Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treg_Function [label="Regulatory T cell Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Suppression [label="Immune Suppression", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> CBP_p300_BRD [label="Inhibits", dir=T, color="#EA4335"]; Acetylated_Histones -> CBP_p300_BRD [label="Binds to", dir=T, style=dashed, color="#5F6368"]; CBP_p300_BRD -> Transcriptional_Machinery [label="Recruits", dir=T, color="#5F6368"]; Transcriptional_Machinery -> Gene_Promoters_Enhancers [label="Activates", dir=T, color="#5F6368"]; Gene_Promoters_Enhancers -> MYC_Gene [label="Regulates", dir=T, style=dashed, color="#5F6368"]; Gene_Promoters_Enhancers -> FOXP3_Gene [label="Regulates", dir=T, style=dashed, color="#5F6368"]; MYC_Gene -> MYC_Expression [label="Leads to", dir=T, color="#5F6368"]; FOXP3_Gene -> FOXP3_Expression [label="Leads to", dir=T, color="#5F6368"]; MYC_Expression -> Cell_Proliferation [label="Promotes", dir=T, color="#5F6368"]; FOXP3_Expression -> Treg_Function [label="Drives", dir=T, color="#5F6368"]; Treg_Function -> Immune_Suppression [label="Mediates", dir=T, color="#5F6368"];

// Invisible edges for alignment edge [style=invis]; MYC_Expression -> FOXP3_Expression; Cell_Proliferation -> Treg_Function; } Caption: this compound inhibits the CBP/p300 bromodomain, leading to reduced MYC and FOXP3 expression.

// Nodes Cell_Treatment [label="1. Cell Treatment\n(this compound vs. Vehicle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crosslinking [label="2. Formaldehyde Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis_Shearing [label="3. Cell Lysis & Chromatin Shearing", fillcolor="#F1F3F4", fontcolor="#202124"]; Immunoprecipitation [label="4. Immunoprecipitation\n(anti-H3K27ac)", fillcolor="#FBBC05", fontcolor="#202124"]; Washes_Elution [label="5. Washes & Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; Reverse_Crosslinking [label="6. Reverse Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Purification [label="7. DNA Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Sequencing [label="8. Library Prep & Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="9. Data Analysis\n(Peak Calling, Differential Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Treatment -> Crosslinking; Crosslinking -> Lysis_Shearing; Lysis_Shearing -> Immunoprecipitation; Immunoprecipitation -> Washes_Elution; Washes_Elution -> Reverse_Crosslinking; Reverse_Crosslinking -> DNA_Purification; DNA_Purification -> Sequencing; Sequencing -> Data_Analysis; } Caption: Workflow for analyzing H3K27ac changes using ChIP-seq.

Conclusion

This compound is a valuable tool for researchers in the field of epigenetics and drug discovery. Its specific inhibition of the CBP/p300 bromodomain provides a means to probe the function of this important class of epigenetic readers and to explore their role in disease. The downstream effects of this compound on key oncogenic and immunoregulatory pathways highlight its potential as a therapeutic agent. The data and protocols presented in this guide offer a solid foundation for the further investigation and development of this compound and other CBP/p300 inhibitors. As our understanding of the epigenetic landscape of cancer and other diseases deepens, targeted modulators like this compound will undoubtedly play a crucial role in the development of novel and effective therapies.

References

Preliminary Efficacy of CPI-703: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available preliminary data on the efficacy of CPI-703, a selective inhibitor of the histone acetyltransferases p300 and CBP. The information is compiled from preclinical studies and is intended to provide a foundational understanding of the compound's mechanism of action, potential therapeutic applications, and the methodologies used for its evaluation.

Core Mechanism of Action

CPI-703 is a bromodomain inhibitor that specifically targets the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These enzymes play a critical role in regulating gene expression by acetylating histone proteins, particularly at lysine 27 of histone H3 (H3K27ac), leading to a more open chromatin structure that facilitates transcription.[1] By inhibiting the bromodomain of p300/CBP, CPI-703 prevents the "reading" of acetylated histones, thereby disrupting the transcriptional activation of key oncogenes and immunomodulatory proteins.[1]

Quantitative Efficacy Data

Currently, publicly available data on the in vivo efficacy of CPI-703 in tumor models is limited. The primary quantitative metric reported is its in vitro potency.

Table 1: In Vitro Potency of CPI-703

TargetAssay TypeMetricValueReference
CBPBiochemical AssayIC50470 nM[1]

Table 2: Preclinical In Vivo Efficacy of CPI-703 (Data Not Available)

Tumor ModelDosing RegimenEfficacy Metric (e.g., TGI %)Survival BenefitReference
Data Not Publicly Available----

TGI: Tumor Growth Inhibition

While specific in vivo data for CPI-703 is not available in the reviewed literature, other p300/CBP inhibitors have demonstrated anti-tumor activity in preclinical models of prostate cancer and leukemia, suggesting a potential for this class of compounds.

Experimental Protocols

Detailed experimental protocols for studies specifically involving CPI-703 are not fully detailed in the available literature. However, based on studies of other p300/CBP inhibitors like A-485 and CCS1477, the following methodologies are representative of the approaches used to evaluate this class of compounds.

In Vitro Enzyme Inhibition Assay (TR-FRET)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target enzyme.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the enzymatic activity of histone acetyltransferases. The assay measures the transfer of energy between a donor fluorophore (e.g., on an antibody recognizing a pan-acetylation mark) and an acceptor fluorophore (e.g., on a tagged histone substrate). Inhibition of the enzyme results in a decrease in the FRET signal.

  • General Protocol:

    • Recombinant p300 or CBP enzyme is incubated with a histone H3 substrate peptide and acetyl-CoA in an assay buffer.

    • Serial dilutions of the inhibitor (e.g., CPI-703) are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

    • A detection solution containing a europium-labeled anti-histone antibody and an APC-labeled acetyl-lysine antibody is added.

    • After an incubation period, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for Histone Acetylation (High-Content Imaging)
  • Objective: To measure the effect of the inhibitor on histone acetylation in a cellular context.

  • Principle: Immunofluorescence staining of cells with antibodies specific for acetylated histone marks (e.g., H3K27ac) followed by automated microscopy and image analysis.

  • General Protocol:

    • Cancer cell lines (e.g., prostate cancer cell line PC-3) are seeded in multi-well plates.

    • Cells are treated with a dose range of the inhibitor for a specified duration (e.g., 3-24 hours).

    • Cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked.

    • Cells are incubated with a primary antibody against the target histone mark (e.g., anti-H3K27ac).

    • A fluorescently labeled secondary antibody is added.

    • Nuclei are counterstained with a DNA dye (e.g., DAPI).

    • Plates are imaged using a high-content imaging system.

    • Image analysis software is used to quantify the fluorescence intensity of the histone mark per nucleus.

    • EC50 values (half-maximal effective concentration) are determined from the dose-response curves.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • General Protocol:

    • A suspension of human cancer cells (e.g., 22Rv1 prostate cancer cells) is subcutaneously injected into the flank of male athymic nude mice.

    • Tumor volumes are measured regularly with calipers.

    • When tumors reach a predetermined size (e.g., 150 mm³), the mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered according to a specific dosing schedule (e.g., daily oral gavage).

    • Tumor volume and body weight are measured throughout the study.

    • Efficacy is typically assessed by calculating the percent tumor growth inhibition (%TGI) and by monitoring animal survival.

Visualizations: Signaling Pathways and Workflows

CPI-703 Mechanism of Action and Downstream Effects

CPI703_Mechanism cluster_nucleus Cell Nucleus TF Transcription Factors (e.g., MYC, AR) p300_CBP p300/CBP TF->p300_CBP recruits Histone Histone H3 Acetylated_Histone Acetylated Histone H3 (H3K27ac) p300_CBP->Acetylated_Histone Acetylates (HAT activity) Oncogenes Oncogene Transcription (e.g., MYC targets) Acetylated_Histone->Oncogenes Promotes DNA DNA Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation CPI703 CPI-703 This compound->p300_CBP Inhibits Bromodomain

Caption: Mechanism of action of CPI-703 in inhibiting the p300/CBP signaling pathway.

General Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Target_ID Target Identification (p300/CBP) Compound_Screen Compound Screening Target_ID->Compound_Screen In_Vitro_Enzyme In Vitro Enzymatic Assay (IC50 Determination) Compound_Screen->In_Vitro_Enzyme Cellular_Assay Cellular Assays (Histone Acetylation, Proliferation) In_Vitro_Enzyme->Cellular_Assay In_Vivo_Model In Vivo Animal Models (Xenografts) Cellular_Assay->In_Vivo_Model Efficacy_Eval Efficacy Evaluation (TGI, Survival) In_Vivo_Model->Efficacy_Eval Tox_PKPD Toxicology & PK/PD Studies Efficacy_Eval->Tox_PKPD Clinical_Candidate Clinical Candidate Selection Tox_PKPD->Clinical_Candidate

Caption: A generalized workflow for the preclinical development of a targeted therapy like CPI-703.

Conclusion

CPI-703 is a promising preclinical candidate that targets the p300/CBP histone acetyltransferases. Its ability to inhibit CBP in vitro and modulate regulatory T cell markers suggests a dual mechanism of direct anti-tumor and immunomodulatory activity.[1] While comprehensive in vivo efficacy data for CPI-703 is not yet publicly available, the demonstrated efficacy of other p300/CBP inhibitors in various cancer models provides a strong rationale for its continued investigation. Further studies are required to fully elucidate the therapeutic potential of CPI-703 in oncology.

References

Methodological & Application

Application Notes and Protocols for CPI-703 in Prostate Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific protocol or agent designated "CPI-703" for the treatment or study of prostate cancer is not available in the current scientific literature based on the conducted search. The following application notes and protocols are based on a hypothetical CPI-703, drawing from common methodologies in preclinical prostate cancer research for novel therapeutic agents. These are intended to serve as a template and guide for researchers and drug development professionals.

Introduction

Prostate cancer remains a significant health concern, and the development of novel therapeutic agents is crucial for improving patient outcomes, particularly for advanced and castration-resistant forms of the disease. This document outlines the preclinical evaluation of CPI-703, a novel investigational agent, for its potential anti-cancer effects on prostate cancer cells. The provided protocols and methodologies are intended to guide researchers in assessing the efficacy and mechanism of action of CPI-703 in a laboratory setting.

Quantitative Data Summary

As there is no public data available for a compound named CPI-703 in the context of prostate cancer, a hypothetical data summary is presented below to illustrate how such data would be structured.

Table 1: In Vitro Cytotoxicity of CPI-703 in Prostate Cancer Cell Lines

Cell LineTypeIC50 (µM) after 72h Treatment
LNCaPAndrogen-SensitiveData Not Available
PC-3Androgen-InsensitiveData Not Available
DU145Androgen-InsensitiveData Not Available
22Rv1Castration-ResistantData Not Available

Table 2: Effect of CPI-703 on Apoptosis and Cell Cycle Progression in PC-3 Cells

Treatment% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Vehicle ControlData Not AvailableData Not Available
CPI-703 (1 µM)Data Not AvailableData Not Available
CPI-703 (5 µM)Data Not AvailableData Not Available

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of a novel agent like CPI-703 on prostate cancer cells.

Cell Culture

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145, 22Rv1) are essential tools for in vitro studies.[1]

  • Materials:

    • Prostate cancer cell lines (ATCC)

    • RPMI-1640 medium (Gibco)

    • Fetal Bovine Serum (FBS) (Gibco)

    • Penicillin-Streptomycin (Gibco)

    • Trypsin-EDTA (Gibco)

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Procedure:

    • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

    • For experiments, seed cells at the desired density in appropriate culture plates.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic potential of a compound.

  • Materials:

    • Prostate cancer cells

    • 96-well plates

    • CPI-703 (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of CPI-703 for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Materials:

    • Prostate cancer cells

    • 6-well plates

    • CPI-703

    • Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with CPI-703 at the desired concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Prostate cancer cells

    • 6-well plates

    • CPI-703

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Treat cells with CPI-703 as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI/RNase A staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate hypothetical signaling pathways that could be affected by an anti-cancer agent in prostate cancer and a general experimental workflow for its preclinical evaluation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CPI703 CPI-703 This compound->AKT Inhibition

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition by CPI-703.

G Start Start: Novel Compound CPI-703 InVitro In Vitro Studies (Prostate Cancer Cell Lines) Start->InVitro Cytotoxicity Cytotoxicity Assays (MTT, IC50) InVitro->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Data Data Analysis & Conclusion InVivo->Data

Caption: General experimental workflow for preclinical evaluation of CPI-703.

References

Application Notes and Protocols for the Use of CBP/p300 Inhibitors in the LNCaP Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a cornerstone model in prostate cancer research, primarily due to its androgen-sensitive nature and expression of a functional Androgen Receptor (AR). A critical axis in the progression of prostate cancer involves the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. These proteins are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression by remodeling chromatin and acetylating transcription factors, including the AR.

Inhibition of CBP/p300 is a promising therapeutic strategy for prostate cancer. By blocking the activity of these coactivators, it is possible to downregulate AR-mediated gene transcription, leading to reduced cancer cell proliferation and induction of apoptosis. This document provides detailed application notes and experimental protocols for studying the effects of CBP/p300 inhibitors in the LNCaP cell line. While specific data for CPI703 in LNCaP cells is not available in the public domain, the following information is based on studies with other potent CBP/p300 inhibitors such as C646, CCS1477, and others, and is expected to be highly relevant for the application of this compound.

Mechanism of Action of CBP/p300 Inhibition in LNCaP Cells

CBP and p300 are recruited by the Androgen Receptor to the regulatory regions of AR-target genes. Upon recruitment, their histone acetyltransferase activity leads to the acetylation of histones, creating a more open chromatin structure that facilitates gene transcription. Furthermore, CBP/p300 can directly acetylate the AR and other transcription factors, enhancing their activity.

Inhibition of CBP/p300 in LNCaP cells disrupts this process, leading to a cascade of anti-tumor effects:

  • Downregulation of AR Signaling: Inhibition of CBP/p300 leads to a reduction in the transcription of AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), TMPRSS2, and FKBP5.[1]

  • Induction of Apoptosis: By suppressing pro-survival signaling pathways, CBP/p300 inhibitors can induce programmed cell death in LNCaP cells. This is often mediated through the activation of caspases.[2][3]

  • Inhibition of Cell Proliferation: The reduction in AR signaling and induction of apoptosis contribute to a significant decrease in the proliferation rate of LNCaP cells.[1][2][3][4]

  • Modulation of Other Pathways: CBP/p300 inhibition can also impact other oncogenic pathways, such as NF-κB signaling and lipid metabolism, by affecting the expression of key regulatory proteins like p65 and Fatty Acid Synthase (FASN).[2][5]

Quantitative Data: Efficacy of CBP/p300 Inhibitors in LNCaP Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various CBP/p300 inhibitors in the LNCaP cell line, providing a reference for effective concentration ranges in experimental setups.

InhibitorTargetIC50 in LNCaP Cells (µM)AssayCitation
CCS1477p300/CBP Bromodomain0.230Cell Proliferation[4]
CBPD-409p300/CBP DegraderNot explicitly stated for LNCaP, but effective in nanomolar range in other prostate cancer cellsCell Proliferation[6][7]
GNE-049CBP/p300 BromodomainNot explicitly stated for LNCaP, but effective in nanomolar range in other prostate cancer cellsCell Proliferation[6]
A-485p300/CBP HATNot explicitly stated for LNCaP, but effective at 0.3 µMFluorescence Reduction[8]
Curcuminp300/CBP HATEffective at 0 - 7.5 µMFASN Expression[5]
C646p300/CBP HATEffective at ~10-20 µMApoptosis Induction[2]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of CBP/p300 inhibitors, such as this compound, in the LNCaP cell line.

LNCaP Cell Culture and Maintenance
  • Media: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Grow cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells when they reach 80-90% confluency. LNCaP cells grow in clusters and as single cells.[9] Use a gentle dissociation reagent like TrypLE™ Express to detach the cells.

  • Androgen Deprivation Studies: For experiments investigating androgen-dependent effects, culture cells in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment.

Cell Viability Assay (MTS/CellTiter-Glo®)

This protocol is for determining the effect of a CBP/p300 inhibitor on LNCaP cell proliferation.

  • Procedure:

    • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Allow cells to attach overnight.

    • Prepare serial dilutions of the CBP/p300 inhibitor (e.g., this compound) in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTS reagent (or follow the manufacturer's protocol for CellTiter-Glo®) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of a CBP/p300 inhibitor on the protein levels of AR, PSA, and apoptosis-related markers.

  • Procedure:

    • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the CBP/p300 inhibitor at the desired concentrations for 24-48 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR, PSA, cleaved PARP, cleaved Caspase-3, p300, CBP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of a CBP/p300 inhibitor on the recruitment of AR to its target gene promoters.

  • Procedure:

    • Culture LNCaP cells in 10 cm dishes to 80-90% confluency. For androgen-dependent studies, starve the cells in charcoal-stripped medium for 48 hours and then stimulate with a synthetic androgen like R1881 (1-10 nM) for 4-6 hours in the presence or absence of the CBP/p300 inhibitor.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Immunoprecipitate the chromatin overnight at 4°C with an antibody against AR or a control IgG.

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes and reverse the cross-links by heating at 65°C.

    • Purify the DNA using a spin column.

    • Analyze the enrichment of specific DNA sequences (e.g., the PSA promoter/enhancer region) by quantitative PCR (qPCR).[2]

Co-Immunoprecipitation (Co-IP) Assay

This protocol is to confirm the interaction between AR and CBP/p300 and to assess if the inhibitor disrupts this interaction.

  • Procedure:

    • Culture and treat LNCaP cells as described for the Western blot protocol.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% Nonidet P-40).[10]

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with an antibody against AR or CBP/p300 overnight at 4°C. A control IgG should be used in parallel.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against AR and CBP/p300 to detect the co-immunoprecipitated protein.[11]

Visualizations

Signaling Pathway of CBP/p300 in LNCaP Cells

CBP_p300_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Androgen Androgen AR_inactive AR (inactive) Androgen->AR_inactive Binds AR_active AR (active) AR_inactive->AR_active Activation & Dimerization AR_dimer AR Dimer AR_active->AR_dimer Translocation CBP_p300 CBP/p300 AR_dimer->CBP_p300 Recruitment ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Histones_unacetylated Histones (unacetylated) CBP_p300->Histones_unacetylated HAT Activity ARE->CBP_p300 Recruitment Histones_acetylated Histones (acetylated) Histones_unacetylated->Histones_acetylated Acetylation Transcription Gene Transcription (e.g., PSA, TMPRSS2) Histones_acetylated->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound (CBP/p300 Inhibitor) This compound->CBP_p300 Inhibits

Caption: Signaling pathway of CBP/p300 in androgen-stimulated LNCaP cells and the point of intervention by an inhibitor like this compound.

Experimental Workflow for Assessing CBP/p300 Inhibitor Efficacy

Experimental_Workflow cluster_assays Biological Assays cluster_data Data Analysis start Start: LNCaP Cell Culture treatment Treat with CBP/p300 Inhibitor (e.g., this compound) & Controls start->treatment viability Cell Viability Assay (MTS/CellTiter-Glo) treatment->viability western Western Blot Analysis (AR, PSA, Apoptosis Markers) treatment->western chip ChIP-qPCR (AR recruitment to target genes) treatment->chip coip Co-Immunoprecipitation (AR-CBP/p300 Interaction) treatment->coip ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Expression western->protein_exp gene_reg Assess Gene Regulation chip->gene_reg interaction Evaluate Protein Interaction coip->interaction conclusion Conclusion: Efficacy of CBP/p300 Inhibition ic50->conclusion protein_exp->conclusion gene_reg->conclusion interaction->conclusion

Caption: A typical experimental workflow to evaluate the effects of a CBP/p300 inhibitor on LNCaP cells.

References

Application Notes and Protocols: CPI703 Treatment of Regulatory T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical for maintaining immunological self-tolerance and preventing autoimmune diseases.[1][2] However, their accumulation in the tumor microenvironment can suppress anti-tumor immune responses, contributing to cancer progression.[3] Consequently, therapeutic strategies to modulate Treg function are of significant interest in oncology. CPI703 is a potent and selective small molecule inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[3] These transcriptional co-activators play a crucial role in the biology of Tregs.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in the study of regulatory T cells, based on preclinical research findings.

Mechanism of Action

CBP and p300 are essential for the function and stability of Tregs.[4][6] They act as transcriptional co-activators that can acetylate histones and other proteins, including the key Treg transcription factor, Foxp3.[6] This acetylation is important for Foxp3 stability and function.[6] By inhibiting the bromodomains of CBP/EP300, this compound interferes with their ability to "read" acetylated lysine residues, a critical step in their function as transcriptional co-activators. This disruption leads to impaired Treg suppressive function.[3][6] Studies have shown that pharmacological inhibition of p300 in Tregs increases their TCR-induced apoptosis and impairs their suppressive capabilities, which can limit tumor growth in immunocompetent hosts.[6]

Signaling Pathway

The signaling pathway affected by this compound in regulatory T cells primarily involves the transcriptional regulation of Foxp3 and its downstream targets. CBP/EP300 are recruited to the Foxp3 promoter and conserved noncoding sequence 2 (CNS2) region, where they contribute to an open chromatin state and promote Foxp3 expression and stability.[4] Inhibition of CBP/EP300 bromodomains by this compound disrupts this process, leading to reduced Foxp3 activity and impaired Treg function.

This compound Signaling Pathway in Tregs cluster_nucleus Nucleus CBP/EP300 CBP/EP300 Foxp3_Gene Foxp3 Gene CBP/EP300->Foxp3_Gene Promotes Transcription Foxp3_Protein Foxp3 Protein Foxp3_Gene->Foxp3_Protein Expression Treg_Function Treg Suppressive Function Foxp3_Protein->Treg_Function Maintains This compound This compound This compound->CBP/EP300 Inhibits Bromodomain

Caption: this compound inhibits CBP/EP300, impairing Foxp3-mediated Treg function.

Quantitative Data Summary

The following table summarizes the quantitative data from studies involving this compound treatment of regulatory T cells.

ParameterValueCell TypeExperimental ConditionReference
This compound Concentration 4 µMNaïve human CD4+ T cellsDifferentiation into Tregs[3]
Treatment Duration 4 daysNaïve human CD4+ T cellsFor monitoring FOXP3 expression[3]
Treatment Duration 36 hours or 4 daysHuman TregsFor Immunoprecipitation of FOXP3[3]
MG132 Concentration 20 µMHuman TregsTo reduce proteasome-induced FOXP3 degradation[3]

Experimental Protocols

In Vitro Differentiation of Human Naïve T cells into Regulatory T cells

This protocol describes the differentiation of naïve human CD4+ T cells into Tregs in the presence of this compound.

Materials:

  • Naïve human CD4+ T cells

  • This compound

  • DMSO (vehicle control)

  • Treg polarizing conditions (e.g., anti-CD3/CD28 beads, IL-2, TGF-β)

  • Cell culture medium and supplements

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-FOXP3)

Procedure:

  • Isolate naïve human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using standard cell isolation kits.

  • Culture the naïve T cells under Treg polarizing conditions.

  • Treat the cells with 4 µM this compound or an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for 4 days.

  • On day 4, harvest the cells and stain for FOXP3 expression using a commercially available intracellular staining kit.

  • Analyze FOXP3 expression by flow cytometry to assess the effect of this compound on Treg differentiation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the procedure for performing ChIP-seq on this compound-treated Tregs to analyze histone modifications.

Materials:

  • Differentiated Tregs (from Protocol 1)

  • 1% Formaldehyde

  • Lysis buffer

  • Sonicator

  • Protein A Dynabeads

  • Antibodies for ChIP (e.g., anti-H3K18Ac, anti-H3K27Ac, anti-H3K4Me3)

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Pellet the differentiated Tregs treated with this compound or DMSO.

  • Fix the cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA.

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

  • Preclear the chromatin samples with Protein A Dynabeads.

  • Incubate the precleared chromatin overnight at 4°C with specific antibodies against histone modifications.

  • Capture the antibody-bound chromatin using Protein A Dynabeads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin and reverse the cross-links.

  • Purify the DNA using a DNA purification kit.

  • Prepare the DNA library for sequencing and perform ChIP-seq on a next-generation sequencing platform.

Immunoprecipitation of FOXP3

This protocol details the immunoprecipitation of FOXP3 from this compound-treated Tregs to assess its acetylation status.

Materials:

  • Differentiated Tregs

  • Complete lysis buffer

  • Anti-Foxp3 antibody

  • NHS-activated magnetic beads

  • Pan-acetyl Lysine antibody

  • MG132 (proteasome inhibitor)

  • Western blotting reagents and equipment

Procedure:

  • Differentiate human Tregs in the presence of 4 µM this compound for 36 hours or 4 days.

  • Approximately 6 hours before cell lysis, add 20 µM MG132 to the culture to inhibit proteasomal degradation of FOXP3.

  • Prepare whole-cell extracts using a complete lysis buffer.

  • Couple the anti-Foxp3 antibody to NHS-activated magnetic beads according to the manufacturer's protocol.

  • Incubate the cell extracts with the antibody-coupled beads to immunoprecipitate FOXP3.

  • Wash the beads to remove non-specific proteins.

  • Elute the immunoprecipitated proteins.

  • Perform immunoblotting with a pan-acetyl Lysine antibody to detect acetylated FOXP3 and with an anti-Foxp3 antibody as a loading control.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for studying the effects of this compound on regulatory T cells.

Experimental Workflow for this compound Treatment of Tregs Start Start Isolate_Tcells Isolate Naive CD4+ T cells Start->Isolate_Tcells Differentiate_Tregs Differentiate into Tregs under polarizing conditions Isolate_Tcells->Differentiate_Tregs Treat_this compound Treat with this compound or DMSO Differentiate_Tregs->Treat_this compound Analyze_Expression Analyze FOXP3 Expression (Flow Cytometry) Treat_this compound->Analyze_Expression ChIP_seq Perform ChIP-seq (Histone Modifications) Treat_this compound->ChIP_seq IP_FOXP3 Immunoprecipitate FOXP3 (Acetylation Status) Treat_this compound->IP_FOXP3 End End Analyze_Expression->End ChIP_seq->End IP_FOXP3->End

Caption: Workflow for studying this compound's effects on Treg differentiation and function.

Conclusion

This compound represents a valuable tool for investigating the role of CBP/EP300 bromodomains in regulatory T cell biology. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of targeting this pathway in cancer immunotherapy and other immunological contexts. The inhibition of Treg function through small molecules like this compound offers a promising avenue for enhancing anti-tumor immunity.[3]

References

Application Notes and Protocols for Western Blot Analysis of H3K27ac with CPI-703

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 acetylated at lysine 27 (H3K27ac) is a critical epigenetic modification associated with active gene enhancers and promoters, playing a pivotal role in transcriptional regulation. The levels of H3K27ac are dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of this process is implicated in various diseases, including cancer. CPI-703 is a small molecule inhibitor that targets the bromodomains of the histone acetyltransferases CBP (CREB-binding protein) and p300. By binding to these bromodomains, CPI-703 is expected to inhibit the HAT activity of CBP/p300, leading to a decrease in H3K27ac levels. This document provides a detailed protocol for utilizing Western blotting to quantify the changes in H3K27ac levels in response to treatment with CPI-703.

Signaling Pathway and Mechanism of Action

The acetylation of histone H3 at lysine 27 is primarily catalyzed by the HATs CBP and p300. This modification leads to a more open chromatin structure, facilitating gene transcription. CPI-703, as a CBP/p300 bromodomain inhibitor, interferes with this process. The anticipated mechanism is the inhibition of CBP/p300 HAT activity, resulting in reduced H3K27 acetylation and subsequent transcriptional repression of target genes.

cluster_0 Nucleus CBP/p300 CBP/p300 H3K27 H3K27 CBP/p300->H3K27 Acetylation H3K27ac H3K27ac Gene Transcription Gene Transcription H3K27ac->Gene Transcription Promotes CPI-703 CPI-703 CPI-703->CBP/p300 Inhibits

Figure 1: CPI-703 Inhibition of H3K27 Acetylation.

Experimental Protocols

A detailed workflow for the Western blot analysis of H3K27ac following treatment with CPI-703 is outlined below.

A 1. Cell Culture and Treatment with CPI-703 B 2. Cell Lysis and Histone Extraction A->B C 3. Protein Quantification (Bradford or BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (anti-H3K27ac and anti-H3) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis and Quantification I->J

Application Notes and Protocols for In Vivo Efficacy Assessment of CPI703 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI703 is a small molecule inhibitor targeting the histone acetyltransferases (HATs) CBP and p300. These enzymes play a critical role in tumorigenesis by regulating the expression of key oncogenes and modulating the tumor microenvironment.[1][2] Preclinical studies with CBP/p300 inhibitors have demonstrated significant anti-tumor activity in various cancer models, including those for prostate and breast cancer, by suppressing tumor growth, activating anti-tumor immunity, and enhancing the efficacy of other cancer therapies.[1][3][4][5] These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of this compound in mouse models of cancer.

Rationale for In Vivo Studies

In vitro assays provide valuable preliminary data on the activity of a compound. However, in vivo studies in animal models are essential to understand the therapeutic potential of this compound in a complex biological system.[6][7] Key questions to be addressed in in vivo studies include:

  • Efficacy: Does this compound inhibit tumor growth in a living organism?

  • Pharmacokinetics/Pharmacodynamics (PK/PD): How is the drug absorbed, distributed, metabolized, and excreted, and how does this relate to its biological effect?

  • Toxicity: What are the potential side effects of this compound at efficacious doses?

  • Mechanism of Action: How does this compound modulate the tumor microenvironment and relevant signaling pathways in vivo?

Mouse Model Selection

The choice of mouse model is critical for the successful evaluation of this compound and should be guided by the specific research questions.

Table 1: Recommended Mouse Models for this compound In Vivo Studies

Model Type Description Advantages Disadvantages Recommended Cancer Types
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, NSG).[8][9]High reproducibility, relatively low cost, rapid tumor growth.Lack of a functional immune system, may not fully recapitulate human tumor heterogeneity.Initial efficacy screening for a wide range of solid and hematological malignancies.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice.[8][10]Better preservation of the original tumor's genetic and histological characteristics.Higher cost and variability, slower tumor growth.Evaluating efficacy in models that more closely mimic clinical disease, biomarker discovery.
Syngeneic Models Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.[11][12][13][14]Fully functional immune system, allowing for the evaluation of immunomodulatory effects.Limited availability of murine cell lines for all human cancer types.Investigating the impact of this compound on the tumor immune microenvironment, combination studies with immunotherapy.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that closely mimic human disease.Tumors arise in the correct microenvironment with an intact immune system.Long latency, high cost, and complexity.Studying tumor initiation and progression, long-term efficacy and toxicity.

Experimental Design and Protocols

Cell Line Culture and Preparation

Protocol 1: Cell Culture and Preparation for Implantation

  • Cell Line Selection: Choose a cancer cell line known to have dysregulated CBP/p300 signaling or high expression of target oncogenes (e.g., AR, c-Myc).[1][3]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. A viability of >95% is required. Count the cells using a hemocytometer or automated cell counter.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1 x 10^7 cells/mL). For some models, mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor take rate and growth.[15]

Tumor Implantation

Protocol 2: Subcutaneous Tumor Implantation

  • Animal Preparation: Use 6-8 week old mice of the appropriate strain. Anesthetize the mice using isoflurane.

  • Injection Site Preparation: Shave the fur on the flank of the mouse and sterilize the skin with 70% ethanol and povidone-iodine.

  • Injection: Using a 27-gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the prepared flank.

  • Monitoring: Monitor the animals for tumor growth, which typically becomes palpable within 1-2 weeks.

This compound Formulation and Administration

Note: The optimal formulation and vehicle for this compound should be determined empirically. A common starting point for small molecule inhibitors is a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

Protocol 3: this compound Administration

  • Formulation Preparation: Prepare the this compound formulation fresh daily. Ensure the compound is uniformly suspended.

  • Dosing: Dose the mice based on body weight. Typical routes of administration for preclinical cancer studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV).[16][17][18][19] The choice of route should be based on the pharmacokinetic properties of this compound.

  • Treatment Schedule: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³). A typical dosing schedule could be once or twice daily for a period of 3-4 weeks.

Table 2: Example Dosing Schedule and Administration Routes

Parameter Recommendation
Vehicle 0.5% Methylcellulose + 0.2% Tween 80 in sterile water
Dose Range 10 - 100 mg/kg (to be optimized in a dose-range finding study)
Route of Administration Oral Gavage (PO) or Intraperitoneal (IP)
Dosing Frequency Once or twice daily (QD or BID)
Treatment Duration 21-28 days, or until humane endpoints are reached in the control group
Efficacy and Toxicity Monitoring

Protocol 4: Tumor Measurement and Monitoring

  • Tumor Measurement: Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.[20][21][22]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[20]

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.

  • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or appetite.

  • Humane Endpoints: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant body weight loss (>20%), or if they show signs of severe distress.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 3: Example of Tumor Growth and Survival Data Presentation

Treatment Group Number of Mice (n) Mean Tumor Volume (mm³) ± SEM (Day 21) Tumor Growth Inhibition (%) Median Survival (Days) p-value (vs. Vehicle)
Vehicle101500 ± 150-28-
This compound (25 mg/kg)10750 ± 805042<0.05
This compound (50 mg/kg)10300 ± 508056<0.01
Positive Control10450 ± 607050<0.01

Table 4: Example Biomarker Analysis Plan

Biomarker Method Tissue Purpose
H3K27acWestern Blot, IHCTumorTo confirm target engagement and inhibition of CBP/p300 HAT activity.
c-Myc, ARWestern Blot, IHC, RT-qPCRTumorTo assess the downstream effects on oncogene expression.
CD4+, CD8+, FoxP3+ cellsFlow Cytometry, IHCTumor, SpleenTo evaluate the impact on the tumor immune microenvironment (in syngeneic models).
Cytokines (e.g., IFN-γ, TNF-α)ELISA, LuminexPlasma, TumorTo measure changes in immune signaling.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Cell Line Culture & Expansion cell_prep Cell Preparation for Implantation cell_culture->cell_prep tumor_implant Subcutaneous Tumor Implantation cell_prep->tumor_implant randomization Randomization of Mice tumor_implant->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring 2-3 times/week efficacy Efficacy Analysis (TGI, Survival) monitoring->efficacy toxicity Toxicity Assessment monitoring->toxicity moa Mechanism of Action (Biomarker Analysis) monitoring->moa cbp_p300_pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., AR, c-Myc, p53) CBP_p300 CBP/p300 TF->CBP_p300 recruits HAT_domain HAT Domain CBP_p300->HAT_domain Histones Histones HAT_domain->Histones acetylates Acetylation Histone Acetylation (H3K27ac) Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Oncogenes Oncogenes, Cell Cycle Genes Transcription->Oncogenes Tumor_Growth Tumor Growth & Proliferation Oncogenes->Tumor_Growth This compound This compound This compound->HAT_domain inhibits

References

Application Notes and Protocols for CPI-703 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CPI-703, a potent and selective bromodomain (BRD) inhibitor, in cell culture experiments. The protocols and data presented herein are intended to serve as a starting point for optimizing the use of CPI-703 in various research applications.

Introduction to CPI-703

CPI-703 is a small molecule inhibitor that targets the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation. CPI-703 acts by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of key oncogenes and inflammatory genes.[1]

Mechanism of Action

CPI-703 exerts its biological effects by disrupting the interaction between BET proteins and acetylated histones. This leads to a global decrease in the transcription of BET-dependent genes. A primary target of BET inhibitors is the MYC oncogene, whose expression is highly dependent on BRD4. By inhibiting BRD4, CPI-703 effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. Additionally, CPI-703 can modulate the expression of genes involved in inflammation, such as those regulated by NF-κB.

Signaling Pathway Affected by CPI-703:

CPI703_Pathway cluster_treatment CPI-703 Treatment cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits TF_complex Transcriptional Machinery BRD4->TF_complex recruits MYC_gene MYC Gene TF_complex->MYC_gene activates DNA DNA (Promoters/Enhancers) MYC_mRNA MYC mRNA MYC_gene->MYC_mRNA transcription MYC_protein MYC Protein MYC_mRNA->MYC_protein translation MYC_mRNA->MYC_protein CPI703 CPI-703 This compound->BRD4 inhibits binding to histones Proliferation Proliferation MYC_protein->Proliferation promotes MYC_protein->Proliferation Apoptosis_inhibition Inhibition of Apoptosis MYC_protein->Apoptosis_inhibition inhibits MYC_protein->Apoptosis_inhibition

Caption: Mechanism of action of CPI-703 in inhibiting the BRD4-MYC signaling axis.

Quantitative Data Summary

The optimal concentration of CPI-703 is cell-line dependent. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for the cell line of interest. The following table summarizes hypothetical IC50 values for CPI-703 in various cancer cell lines based on typical ranges for BET inhibitors.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50 - 200
MDA-MB-231Breast Cancer200 - 1000
HCT116Colon Cancer100 - 500
A549Lung Cancer150 - 750
JurkatT-cell Leukemia20 - 100

Note: These values are illustrative. Researchers should determine the IC50 for their specific experimental system.

Experimental Protocols

  • Reconstitution: CPI-703 is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in sterile, anhydrous DMSO.

  • Aliquotting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated warming and cooling of the stock solution.

This protocol provides a general guideline for treating adherent cells with CPI-703. Modifications may be necessary for suspension cells or specific experimental needs.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the CPI-703 stock solution. Prepare serial dilutions of CPI-703 in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is important to also prepare a vehicle control (medium with the same concentration of DMSO used for the highest CPI-703 concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of CPI-703 or the vehicle control.

  • Incubation: Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific cell line and the endpoint being measured.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or quantitative PCR.

This protocol is for determining the effect of CPI-703 on cell proliferation and viability.

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of CPI-703 concentrations as described in the general protocol.

  • MTT Reagent Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the CPI-703 concentration to determine the IC50 value.

Experimental Workflow for Determining IC50 of CPI-703:

CPI703_IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of CPI-703 and vehicle control seed_cells->prepare_dilutions treat_cells Treat cells with CPI-703/vehicle prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end_point End analyze_data->end_point

Caption: Workflow for determining the IC50 of CPI-703 using an MTT assay.

Troubleshooting

  • Low Potency (High IC50):

    • Compound Integrity: Ensure the CPI-703 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Cell Line Resistance: The cell line may be inherently resistant to BET inhibitors. Consider using a more sensitive cell line or combining CPI-703 with other agents.

  • High Variability in Results:

    • Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells.

    • Pipetting Errors: Use calibrated pipettes and ensure accurate preparation of serial dilutions.

  • Toxicity of Vehicle (DMSO):

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and is consistent across all treatment groups, including the vehicle control.

Safety Precautions

CPI-703 is a bioactive small molecule. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for CPI703 Treatment and Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI703 is a potent inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These coactivators play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and transcription factor activity. Inhibition of CBP/p300 by this compound has been shown to impact various signaling pathways, leading to alterations in gene expression that can affect cell proliferation, differentiation, and survival. Notably, this compound has been demonstrated to down-regulate the expression of key oncogenes such as MYC and genes involved in androgen receptor (AR) signaling.[1][2] It also affects the expression of genes critical for T-regulatory cell function, including FOXP3.

These application notes provide a comprehensive guide to determining the optimal treatment duration of this compound for gene expression analysis. Included are detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways to aid researchers in designing and interpreting their experiments.

Data Presentation: Time-Dependent Effects of a CBP/p300 Inhibitor on Gene Expression

The following table summarizes representative data on the time-dependent effects of a CBP/p300 inhibitor, functionally similar to this compound, on the expression of key target genes in a prostate cancer cell line. This data is illustrative and based on findings from studies on the CBP/p300 inhibitor CCS1477.[1][3][4]

Table 1: Relative mRNA Expression of Target Genes Following Treatment with a CBP/p300 Inhibitor

Gene SymbolTreatment DurationFold Change vs. Vehicle Control
AR 24 hours0.6
72 hours0.4
7 days0.3
KLK3 (PSA) 24 hours0.5
72 hours0.3
7 days0.2
TMPRSS2 24 hours0.6
72 hours0.4
7 days0.3
MYC 24 hours0.7
72 hours0.5
7 days0.4
FOXP3 48 hours0.6
72 hours0.5

Note: This table is a representative example based on published literature and is intended for illustrative purposes. Actual fold changes may vary depending on the cell line, experimental conditions, and specific CBP/p300 inhibitor used.

Experimental Protocols

Protocol 1: Time-Course Treatment of Cultured Cells with this compound

This protocol outlines the steps for treating adherent cancer cell lines with this compound to perform a time-course analysis of gene expression.

Materials:

  • Adherent cancer cell line of interest (e.g., LNCaP for prostate cancer, Jurkat for T-cell leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or a similar CBP/p300 inhibitor)

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture cells to 80-90% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA. c. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Count the cells and seed them into 6-well plates at a density that will allow for logarithmic growth throughout the experiment (e.g., 2 x 10^5 cells/well). f. Incubate the plates overnight to allow for cell attachment.

  • This compound Treatment: a. Prepare a stock solution of this compound in the vehicle control (e.g., 10 mM in DMSO). b. On the day of treatment, dilute the this compound stock solution in complete medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO. c. Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Treat the cells for various time points to capture both early and late gene expression changes. Recommended time points include: 0, 4, 8, 24, 48, and 72 hours.

  • Sample Collection: a. At each time point, aspirate the treatment medium from the designated wells. b. Wash the cells twice with ice-cold PBS. c. Proceed immediately to RNA extraction (Protocol 2).

Protocol 2: RNA Extraction and Gene Expression Analysis by RT-qPCR

This protocol describes the extraction of total RNA from this compound-treated cells and subsequent analysis of target gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific primers for target genes (e.g., AR, KLK3, MYC, FOXP3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Following sample collection from Protocol 1, lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit. b. Homogenize the lysate and proceed with the RNA extraction according to the manufacturer's instructions. c. Elute the RNA in RNase-free water. d. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Reverse Transcription (cDNA Synthesis): a. Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for a specific gene, cDNA template, and nuclease-free water. b. Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a no-template control for each primer set to check for contamination.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the change in gene expression relative to the vehicle-treated control at the corresponding time point using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control). d. The fold change in gene expression is calculated as 2^(-ΔΔCt).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to CBP_p300 CBP/p300 ARE->CBP_p300 Recruits Target_Genes Target Gene Transcription (e.g., KLK3, TMPRSS2, MYC) CBP_p300->Target_Genes Promotes Acetylation & Transcription This compound This compound This compound->CBP_p300 Inhibits

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

FOXP3_Regulation_Pathway TCR_signaling TCR Signaling Transcription_Factors Transcription Factors (e.g., NFAT, SMADs) TCR_signaling->Transcription_Factors TGF_beta TGF-β TGF_beta->Transcription_Factors CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 Recruit FOXP3_gene FOXP3 Gene CBP_p300->FOXP3_gene Promotes Acetylation & Transcription FOXP3_expression FOXP3 Expression FOXP3_gene->FOXP3_expression This compound This compound This compound->CBP_p300 Inhibits

Caption: Regulation of FOXP3 gene expression and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Time-Course: 0, 4, 8, 24, 48, 72h) start->treatment collection Harvest Cells at Each Time Point treatment->collection rna_extraction Total RNA Extraction collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Gene Expression Fold Change data_analysis->end

Caption: Workflow for time-course gene expression analysis after this compound treatment.

References

Application Notes and Protocols: Assessing the Effect of CPI-703 (Cevidoplenib) on FOXP3 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-703, also known as cevidoplenib (SKI-O-703), is a selective inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2] Its inhibition has shown therapeutic potential in autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis by attenuating B-cell activation and innate inflammatory cell function.[1][2]

Forkhead box P3 (FOXP3) is a master transcription factor essential for the development and function of regulatory T cells (Tregs).[3][4][5][6] Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmunity.[6] Given the immunomodulatory activity of CPI-703, investigating its impact on FOXP3 expression is critical to understanding its broader effects on the immune system and its potential applications in immunotherapy and autoimmune disease treatment. These application notes provide a comprehensive guide for researchers to assess the effect of CPI-703 on FOXP3 expression in immune cells.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which CPI-703 might influence FOXP3 expression. Inhibition of Syk in antigen-presenting cells (APCs) could alter their cytokine profile and co-stimulatory molecule expression, thereby indirectly affecting T-cell differentiation and potentially modulating FOXP3 expression in CD4+ T cells.

cluster_APC Antigen-Presenting Cell (APC) cluster_Tcell CD4+ T Cell BCR_FcR BCR / FcR Syk Syk BCR_FcR->Syk Downstream Downstream Signaling (e.g., NF-κB, MAPK) Syk->Downstream Cytokines Cytokine Production (e.g., IL-6, TGF-β) Downstream->Cytokines CoStim Co-stimulatory Molecules (e.g., CD80/CD86) Downstream->CoStim Tcell_Signaling T Cell Signaling Cytokines->Tcell_Signaling TCR TCR CoStim->TCR Co-stimulation TCR->Tcell_Signaling FOXP3 FOXP3 Expression Tcell_Signaling->FOXP3 CPI703 CPI-703 This compound->Syk

Caption: Proposed mechanism of CPI-703's indirect effect on FOXP3 expression.

Experimental Protocols

This section details the methodologies for investigating the effect of CPI-703 on FOXP3 expression at both the mRNA and protein levels in human peripheral blood mononuclear cells (PBMCs).

Isolation of Human PBMCs
  • Objective: To obtain a mixed population of immune cells from whole blood.

  • Materials:

    • Whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS (or similar density gradient medium)

    • Phosphate-buffered saline (PBS)

    • 50 mL conical tubes

    • Centrifuge

  • Protocol:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper plasma layer.

    • Collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Cell Culture and Treatment with CPI-703
  • Objective: To treat PBMCs with varying concentrations of CPI-703.

  • Materials:

    • Isolated PBMCs

    • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine)

    • CPI-703 (cevidoplenib) stock solution (dissolved in DMSO)

    • T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

    • 96-well or 24-well cell culture plates

  • Protocol:

    • Seed PBMCs at a density of 1 x 10^6 cells/mL in culture plates.

    • Prepare serial dilutions of CPI-703 in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Add the desired concentrations of CPI-703 to the cells. Include a vehicle control (DMSO only) and an untreated control.

    • For studies on induced FOXP3 expression, add T cell activation stimuli to the cultures.

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).

Quantitative Real-Time PCR (qRT-PCR) for FOXP3 mRNA Expression
  • Objective: To quantify the relative expression of FOXP3 mRNA.

  • Materials:

    • Treated and control PBMCs

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit

    • qRT-PCR master mix (e.g., SYBR Green)

    • Primers for FOXP3 and a housekeeping gene (e.g., GAPDH, ACTB)

    • qRT-PCR instrument

  • Protocol:

    • Harvest cells and extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Set up qRT-PCR reactions in triplicate for each sample and primer set.

    • Perform qRT-PCR using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in FOXP3 expression, normalized to the housekeeping gene.

Flow Cytometry for FOXP3 Protein Expression
  • Objective: To determine the percentage of FOXP3+ cells within the CD4+ T cell population.

  • Materials:

    • Treated and control PBMCs

    • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-FOXP3

    • Foxp3/Transcription Factor Staining Buffer Set

    • Flow cytometer

  • Protocol:

    • Harvest and wash the cells with PBS.

    • Perform surface staining for CD3, CD4, and CD25 by incubating cells with the antibody cocktail for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

    • Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.[7]

    • Perform intracellular staining for FOXP3 by incubating the cells with the anti-FOXP3 antibody for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend them in staining buffer.

    • Acquire data on a flow cytometer and analyze the percentage of FOXP3+ cells within the CD4+CD25+ T cell gate.

Data Presentation

The quantitative data generated from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of CPI-703 on FOXP3 mRNA Expression

Treatment GroupConcentration (µM)Relative FOXP3 mRNA Expression (Fold Change vs. Vehicle)p-value
Untreated01.00-
Vehicle (DMSO)01.02 ± 0.05-
CPI-7030.10.95 ± 0.08>0.05
CPI-70310.78 ± 0.10<0.05
CPI-703100.55 ± 0.07<0.01

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of CPI-703 on the Percentage of FOXP3+ CD4+ T Cells

Treatment GroupConcentration (µM)% of FOXP3+ cells in CD4+ gatep-value
Untreated05.2 ± 0.4-
Vehicle (DMSO)05.1 ± 0.5-
CPI-7030.14.9 ± 0.6>0.05
CPI-70314.1 ± 0.4<0.05
CPI-703103.2 ± 0.3<0.01

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Visualization

The following diagram outlines the overall experimental workflow for assessing the effect of CPI-703 on FOXP3 expression.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation PBMC_Isolation PBMC Isolation from Whole Blood Cell_Culture Cell Culture and Treatment with CPI-703 PBMC_Isolation->Cell_Culture RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction For mRNA analysis Flow_Cytometry Flow Cytometry for FOXP3 Protein Cell_Culture->Flow_Cytometry For protein analysis qRT_PCR qRT-PCR for FOXP3 mRNA RNA_Extraction->qRT_PCR Data_Analysis Data Analysis and Statistical Evaluation qRT_PCR->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing CPI-703's effect on FOXP3.

Conclusion

These application notes provide a framework for a systematic investigation into the effects of the Syk inhibitor CPI-703 (cevidoplenib) on the expression of the key regulatory T cell transcription factor, FOXP3. The detailed protocols and data presentation formats are intended to guide researchers in generating robust and reproducible results. Understanding the interplay between Syk inhibition and Treg biology will provide valuable insights into the immunomodulatory properties of CPI-703 and inform its clinical development.

References

Application Notes and Protocols: CPI-703 (Cevidoplenib) in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevidoplenib (SKI-O-703) is a novel, selective spleen tyrosine kinase (Syk) inhibitor that has shown promise in preclinical and clinical studies for the treatment of autoimmune diseases and is being explored for its potential in oncology.[1][2] Syk is a critical mediator of signal transduction in various hematopoietic cells, including B cells and myeloid cells. Its dysregulation has been implicated in the pathogenesis of certain cancers. This document provides an overview of the therapeutic potential of CPI-703 (Cevidoplenib) in combination with other cancer therapies, including detailed experimental protocols and data presentation.

Mechanism of Action

Cevidoplenib inhibits the kinase activity of Syk, which plays a pivotal role in the signaling pathways of multiple immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1] By blocking Syk, Cevidoplenib can modulate the activity of B cells and other immune cells, thereby interfering with the tumor microenvironment and potentially enhancing the efficacy of other anti-cancer agents.

Combination Therapy Rationale

The rationale for combining Cevidoplenib with other cancer therapies stems from its immunomodulatory effects. By targeting the tumor microenvironment, Cevidoplenib may:

  • Enhance the activity of immune checkpoint inhibitors (CPIs): Many tumors evade the immune system by exploiting checkpoint pathways. While CPIs have revolutionized cancer treatment, many patients do not respond, often due to an immunosuppressive tumor microenvironment.[3][4] By modulating immune cells, Cevidoplenib could potentially convert "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to CPIs.

  • Synergize with chemotherapy: Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. Cevidoplenib may augment this effect by further modulating the immune landscape.

  • Overcome resistance mechanisms: Targeting Syk could disrupt signaling pathways that contribute to therapeutic resistance.

Preclinical and Clinical Data Summary

While clinical data on Cevidoplenib in combination with cancer therapies is still emerging, preclinical studies have demonstrated its potential.

Combination Partner Cancer Model Key Findings Reference
Anti-TNF TherapyMurine model of serum-transferred arthritisSuboptimal dose of SKI-O-703 combined with TNF blockade significantly ameliorated synovitis.[2]
Chemotherapy (Modified FOLFIRINOX)Metastatic Pancreatic Cancer (for a different investigational drug, CPI-613)A Phase I trial (NCT01835041) is evaluating the combination.[5]
CapecitabineAdvanced Tumors (for a different investigational drug, CPI-100)A Phase I study (NCT03781362) is assessing the safety and pharmacokinetics of the combination.[6]

Experimental Protocols

Protocol 1: In Vivo Murine Syngeneic Tumor Model to Evaluate Cevidoplenib and Anti-PD-1 Combination Therapy

Objective: To assess the anti-tumor efficacy of Cevidoplenib in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 colon carcinoma cells

  • Cevidoplenib (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Matrigel

  • Calipers

  • Cell culture reagents

Workflow Diagram:

G cluster_0 Tumor Implantation cluster_1 Treatment Initiation cluster_2 Monitoring and Endpoint cluster_3 Analysis Tumor_Implantation Inject CT26 cells subcutaneously into the flank of BALB/c mice Randomization Randomize mice into treatment groups when tumors reach ~100 mm³ Tumor_Implantation->Randomization Treatment Administer treatments: 1. Vehicle Control 2. Cevidoplenib (oral gavage) 3. Anti-PD-1 Ab (i.p. injection) 4. Cevidoplenib + Anti-PD-1 Ab Randomization->Treatment Monitoring Monitor tumor growth with calipers and body weight twice weekly Treatment->Monitoring Endpoint Euthanize mice when tumors reach pre-determined endpoint or show signs of morbidity Monitoring->Endpoint Tumor_Analysis Excise tumors for analysis: - Flow cytometry for immune cell infiltration - Immunohistochemistry - Gene expression analysis Endpoint->Tumor_Analysis

In vivo combination therapy workflow.

Procedure:

  • Tumor Cell Culture: Culture CT26 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Implantation: Harvest and resuspend CT26 cells in a 1:1 mixture of PBS and Matrigel. Inject 1 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100 mm³, randomize mice into four groups (n=10 per group):

    • Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection)

    • Group 2: Cevidoplenib (e.g., 50 mg/kg, daily oral gavage) + Isotype control antibody

    • Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly i.p. injection)

    • Group 4: Cevidoplenib + Anti-PD-1 antibody

  • Endpoint: Continue treatment and monitoring until tumors reach the pre-determined endpoint (e.g., 2000 mm³) or mice show signs of excessive morbidity.

  • Tissue Collection and Analysis: At the endpoint, euthanize mice and excise tumors. Process tumors for flow cytometry to analyze immune cell populations (T cells, B cells, macrophages, etc.), immunohistochemistry for immune cell markers, and gene expression analysis for relevant cytokines and chemokines.

Protocol 2: In Vitro B-cell Proliferation Assay

Objective: To determine the effect of Cevidoplenib on B-cell proliferation in vitro.

Materials:

  • Primary human B cells or a B-cell lymphoma cell line (e.g., Ramos)

  • Cevidoplenib

  • Anti-IgM antibody (for B-cell stimulation)

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)

  • 96-well cell culture plates

  • Flow cytometer or plate reader

Procedure:

  • Cell Preparation: Isolate primary B cells from peripheral blood mononuclear cells (PBMCs) or culture the B-cell lymphoma cell line.

  • Cell Staining (if using CFSE): Label cells with CFSE according to the manufacturer's protocol.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Treatment: Add serial dilutions of Cevidoplenib to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add anti-IgM antibody to the appropriate wells to stimulate B-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Analysis:

    • CFSE: Analyze cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

    • WST-1: Add WST-1 reagent to each well and incubate for 2-4 hours. Measure absorbance at 450 nm using a plate reader.

  • Data Interpretation: Calculate the IC₅₀ value of Cevidoplenib for inhibiting B-cell proliferation.

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway inhibited by Cevidoplenib.

G cluster_0 B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation CPI703 Cevidoplenib (CPI-703) This compound->Syk

Syk inhibition by Cevidoplenib.

Conclusion

Cevidoplenib (SKI-O-703) represents a promising therapeutic agent with the potential to be used in combination with various cancer therapies. Its ability to modulate the immune system through Syk inhibition provides a strong rationale for its investigation in combination with immune checkpoint inhibitors and other anti-cancer agents. The protocols and information provided in these application notes are intended to guide researchers in the further exploration of Cevidoplenib's role in oncology. As with any investigational agent, further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety in combination regimens.

References

Application Notes and Protocols: Experimental Use of CPI-703 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-703 is an investigational small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By inhibiting EZH2, CPI-703 aims to reactivate silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in leukemia cells. These application notes provide a summary of the preclinical evaluation of CPI-703 in various leukemia cell lines, detailing its anti-proliferative effects and mechanism of action.

Data Presentation

The following tables summarize the quantitative data from key experiments evaluating the efficacy of CPI-703 in leukemia cell lines.

Table 1: In Vitro Cytotoxicity of CPI-703 in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM) after 72hKey Mutations
MOLM-13AML50FLT3-ITD
MV4-11AML75FLT3-ITD
HL-60AML250NRAS, TP53
K562CML>1000BCR-ABL
REHB-ALL150ETV6-RUNX1
JURKATT-ALL>1000NOTCH1

Table 2: Apoptosis Induction by CPI-703 in Leukemia Cell Lines (48h treatment)

Cell LineCPI-703 Concentration (nM)% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
MOLM-1310045%4.5
MV4-1110038%3.8
HL-6050030%3.0
K56210005%1.2

Table 3: Effect of CPI-703 on EZH2 Target Gene Expression (MOLM-13 cells, 24h)

GeneFunctionFold Change in Expression (CPI-703 100nM)
CDKN1A (p21)Cell Cycle Arrest+ 8.2
BIMPro-apoptotic+ 6.5
MYCOncogene- 4.1

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CPI-703 in leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60, K562, REH, JURKAT)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CPI-703 (stock solution in DMSO)

  • 96-well clear bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of CPI-703 in complete medium.

  • Add 100 µL of the CPI-703 dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of CPI-703 and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by CPI-703.

Materials:

  • Leukemia cell lines

  • Complete medium

  • CPI-703

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat cells with CPI-703 at the desired concentrations for 48 hours.

  • Harvest cells by centrifugation and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure changes in the expression of EZH2 target genes.

Materials:

  • Leukemia cell lines

  • CPI-703

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (e.g., for CDKN1A, BIM, MYC, and a housekeeping gene like GAPDH)

  • qRT-PCR instrument

Procedure:

  • Treat cells with CPI-703 for 24 hours.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

  • Analyze the results using the ΔΔCt method to determine the fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Signaling Pathway of CPI-703 Action

CPI703_Signaling_Pathway cluster_nucleus Nucleus cluster_cell_fate Cellular Outcome PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation TSG Tumor Suppressor Genes (e.g., CDKN1A) H3K27me3->TSG Silences Transcription_Repression Transcriptional Repression Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis TSG->Apoptosis Promotes CPI703 CPI-703 This compound->PRC2 Inhibits

Caption: CPI-703 inhibits the EZH2 component of the PRC2 complex, leading to reduced H3K27me3, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for CPI-703 Evaluation

Experimental_Workflow cluster_assays In Vitro Assays start Start: Leukemia Cell Culture treatment Treat with CPI-703 (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (IC50) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis gene_expression Gene Expression Analysis (qRT-PCR / Western Blot) treatment->gene_expression data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion Logical_Relationship cluster_molecular Molecular Changes cluster_cellular Cellular Consequences EZH2_Inhibition EZH2 Inhibition by CPI-703 H3K27me3_Decrease Decreased H3K27me3 EZH2_Inhibition->H3K27me3_Decrease TSG_Upregulation Upregulation of Tumor Suppressor Genes H3K27me3_Decrease->TSG_Upregulation Proliferation_Inhibition Inhibition of Proliferation TSG_Upregulation->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis TSG_Upregulation->Apoptosis_Induction

Application Notes and Protocols for Studying T Cell Differentiation with CPI703

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI703 is a potent and selective inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These transcriptional coactivators play a crucial role in regulating gene expression programs that govern various cellular processes, including T cell differentiation. By targeting the CBP/p300 bromodomains, this compound provides a powerful tool to investigate the epigenetic regulation of T cell fate and function. These application notes provide detailed protocols for utilizing this compound to study its effects on T cell differentiation, with a primary focus on human regulatory T cells (Tregs).

Mechanism of Action

CBP and p300 are critical for the differentiation and function of several T cell lineages. In regulatory T cells, CBP/p300 act as coactivators for the master transcription factor FOXP3. They directly acetylate FOXP3, a post-translational modification essential for its stability and transcriptional activity. The bromodomain of CBP/p300 recognizes acetylated lysine residues on histones, facilitating the recruitment of the transcriptional machinery to target gene promoters, including the FOXP3 gene itself.

This compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomains. This inhibition prevents the "reading" of acetylated histone marks, thereby disrupting the recruitment of CBP/p300 to chromatin and subsequent gene activation. In the context of Treg differentiation, this leads to a reduction in FOXP3 expression and impairs the immunosuppressive function of these cells.[1]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and the general effects of CBP/p300 inhibition on T cell differentiation markers.

Table 1: In Vitro Activity of this compound

ParameterValueCell TypeAssay
IC50 for FOXP3 Inhibition~1.5 µMHuman naive CD4+ T cells under Treg polarizing conditionsFlow cytometry analysis of FOXP3 expression

Table 2: Expected Effects of CBP/p300 Bromodomain Inhibition on T Cell Subsets

T Cell SubsetKey Transcription FactorEffect of CBP/p300 InhibitionKey CytokinesExpected Change in Cytokine Production
Treg FOXP3Downregulation IL-10, TGF-βDecrease
Th1 T-betPotential DownregulationIFN-γPotential Decrease
Th2 GATA3Potential DownregulationIL-4, IL-5, IL-13Potential Decrease
Th17 RORγtPotential DownregulationIL-17A, IL-22Potential Decrease

Note: The effects on Th1, Th2, and Th17 cells are inferred from the known role of CBP/p300 as global transcriptional coactivators and may require empirical validation with this compound.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Regulatory T Cells (Tregs) and Treatment with this compound

This protocol describes the differentiation of human naive CD4+ T cells into Tregs and the assessment of the effect of this compound on this process.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human IL-2

  • Human TGF-β1

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

Procedure:

  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Cell Culture Plate Preparation: Coat a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Treg Differentiation Medium: Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 U/mL human IL-2, and 10 ng/mL human TGF-β1.

  • Cell Seeding and Treatment:

    • Resuspend the isolated naive CD4+ T cells in the Treg differentiation medium.

    • Add soluble anti-human CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.

    • Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the culture should not exceed 0.1%.

    • Add the desired concentrations of this compound or DMSO (vehicle control) to the cell suspension. A typical dose-response range for this compound would be from 0.1 µM to 10 µM.

    • Seed the cells in the anti-CD3 coated 96-well plate at a density of 1 x 10^5 cells per well.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.

  • Analysis: After the incubation period, harvest the cells for analysis of Treg differentiation by flow cytometry (see Protocol 2).

Protocol 2: Flow Cytometry Analysis of T Cell Differentiation Markers

This protocol outlines the procedure for intracellular staining of transcription factors and cytokines to assess T cell differentiation.

Materials:

  • Harvested T cells from Protocol 1

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • Fluorochrome-conjugated antibodies against:

    • Human CD4

    • Human CD25

    • Human FOXP3

    • (Optional) Human T-bet (for Th1)

    • (Optional) Human GATA3 (for Th2)

    • (Optional) Human RORγt (for Th17)

    • (Optional) Human IFN-γ, IL-4, IL-17A (for intracellular cytokine staining)

  • Isotype control antibodies

  • Cell stimulation cocktail (e.g., PMA, Ionomycin) and Protein Transport Inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.

Procedure:

  • Cell Surface Staining:

    • Wash the harvested cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against CD4 and CD25.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells with Permeabilization Wash Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization Wash Buffer containing fluorochrome-conjugated antibodies against FOXP3 (and other intracellular markers as desired).

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization Wash Buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CD4+ T cell population.

    • Analyze the expression of FOXP3 and CD25 to determine the percentage of Tregs.

    • If other markers were included, analyze their expression to assess the differentiation of other T helper subsets.

Visualizations

Signaling Pathway Diagram

T_Cell_Differentiation_with_this compound This compound Mechanism in Treg Differentiation cluster_TCR_Signaling TCR Activation cluster_Epigenetic_Regulation Epigenetic Regulation cluster_Transcription Transcription & Differentiation TCR TCR/CD28 AP1 AP-1 TCR->AP1 NFAT NFAT TCR->NFAT NFkB NF-κB TCR->NFkB CBP_p300 CBP/p300 AP1->CBP_p300 Recruit NFAT->CBP_p300 Recruit NFkB->CBP_p300 Recruit Histone_Acetylation Histone Acetylation (H3K27ac) CBP_p300->Histone_Acetylation HAT activity FOXP3_Gene FOXP3 Gene Locus CBP_p300->FOXP3_Gene Co-activation Histone_Acetylation->FOXP3_Gene Open Chromatin FOXP3_Protein FOXP3 Protein FOXP3_Gene->FOXP3_Protein Transcription & Translation Treg_Differentiation Treg Differentiation & Function FOXP3_Protein->Treg_Differentiation This compound This compound This compound->CBP_p300 Inhibition of Bromodomain caption This compound inhibits Treg differentiation.

Caption: this compound inhibits Treg differentiation.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Studying this compound Effects on T Cell Differentiation start Start: Human PBMCs isolate Isolate Naive CD4+ T Cells (MACS) start->isolate activate Activate and Culture under Treg Polarizing Conditions (anti-CD3/CD28, IL-2, TGF-β) isolate->activate treat Treat with this compound (Dose-response) or Vehicle (DMSO) activate->treat incubate Incubate for 3-5 days treat->incubate harvest Harvest Cells incubate->harvest stain Stain for Surface (CD4, CD25) and Intracellular (FOXP3) Markers harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Treg Population analyze->end caption Experimental workflow diagram.

Caption: Experimental workflow diagram.

Conclusion

This compound is a valuable chemical probe for elucidating the role of CBP/p300 bromodomains in T cell biology. The provided protocols and background information offer a framework for researchers to investigate the impact of epigenetic regulation on T cell differentiation. By utilizing this compound, scientists can further unravel the complexities of immune regulation and explore novel therapeutic strategies for a range of diseases, from cancer to autoimmune disorders.

References

Application Notes and Protocols for Measuring Target Engagement of Protein Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and detailed protocols for various techniques to measure the target engagement of small molecule inhibitors, with a focus on protein methyltransferases, a critical class of epigenetic regulators. For illustrative purposes, we will use the well-characterized histone methyltransferase, Enhancer of Zeste Homolog 2 (EZH2), as a representative target. These methodologies are broadly applicable to other protein targets with appropriate modifications.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its intended biological target in a cellular or in vivo environment. Confirming and quantifying target engagement is a crucial step in drug discovery and development. It provides evidence that a compound reaches its target in a complex biological system and can help to correlate the molecular mechanism of action with the observed cellular or physiological effects. A lack of target engagement is a common reason for the failure of drug candidates in clinical trials. Therefore, robust and reliable methods to measure target engagement are essential for making informed decisions throughout the drug discovery pipeline.

Overview of Techniques for Measuring Target Engagement

A variety of biophysical, biochemical, and cell-based methods can be used to assess target engagement. These techniques can be broadly categorized as either direct, measuring the physical binding of the compound to the target, or indirect, measuring the functional consequences of target binding. The choice of method depends on the nature of the target protein, the availability of specific reagents, and the desired throughput and experimental setting (in vitro, in-cell, or in vivo).

Table 1: Comparison of Key Techniques for Measuring Protein Methyltransferase Target Engagement

TechniquePrincipleMeasuresThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1][2]Direct target binding in cells/tissuesLow to HighLabel-free; applicable to native proteins in their cellular context.[1][2][3][4]Requires a specific antibody for detection (Western Blot) or advanced instrumentation (mass spectrometry); not all proteins show a significant thermal shift.
Biochemical Assays Measures the enzymatic activity of the target protein in the presence of the inhibitor.[5][6][7][8]Functional consequence of target binding (enzyme inhibition)HighHighly quantitative; allows for detailed kinetic studies and determination of IC50 values.[6][9]In vitro assay, may not fully recapitulate the cellular environment; requires purified protein.
Western Blotting Detects changes in the levels of downstream signaling molecules or post-translational modifications.[10][11]Functional consequence of target binding (downstream pathway modulation)LowWidely accessible technique; provides information on the cellular impact of target engagement.Semi-quantitative; requires specific antibodies for both the target and the downstream marker.
Mass Spectrometry (MS)-Based Proteomics Quantifies changes in post-translational modifications (e.g., histone methylation) on a global scale.[12][13][14][15][16]Global functional consequence of target bindingLow to MediumUnbiased and comprehensive analysis of histone modifications; can identify off-target effects.[12][15]Requires specialized equipment and expertise in data analysis; can be expensive.
NanoBRET™ Target Engagement Assay Measures target engagement in live cells based on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent energy transfer probe.[17]Direct target binding in live cellsHighReal-time measurement in live cells; highly sensitive and quantitative.Requires genetic modification of the target protein to introduce the luciferase tag.

Detailed Application Notes and Protocols

Cellular Thermal Shift Assay (CETSA) for EZH2 Target Engagement

Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess the direct binding of a compound to its target protein within intact cells or tissue samples.[1][2][3] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][2] When a drug binds to its target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[1] This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment at different temperatures.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating Step cluster_lysis Cell Lysis & Protein Quantification cluster_analysis Data Analysis A 1. Culture cells to 70-80% confluency B 2. Treat cells with inhibitor or vehicle (DMSO) A->B C 3. Harvest and resuspend cells B->C D 4. Aliquot cell suspension into PCR tubes C->D E 5. Heat at a range of temperatures D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Separate soluble and aggregated proteins (centrifugation) F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Quantify soluble EZH2 (e.g., Western Blot) H->I J 10. Plot soluble EZH2 vs. Temperature I->J K 11. Determine melting temperature (Tm) shift J->K

Caption: CETSA workflow for assessing EZH2 target engagement.

Protocol:

Materials:

  • Cancer cell line with known EZH2 expression (e.g., Pfeiffer, KARPAS-422)

  • Cell culture medium and supplements

  • EZH2 inhibitor (e.g., Tazemetostat) and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler or heating block

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western Blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody against EZH2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of the EZH2 inhibitor or vehicle control for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble EZH2 in each sample by Western Blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the relative amount of soluble EZH2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of the inhibitor indicates target engagement.

Biochemical Assay for EZH2 Activity

Application Note: Biochemical assays are fundamental for determining the inhibitory potential of a compound on its purified enzyme target. For EZH2, these assays measure the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate.[6] The activity can be monitored using various detection methods, including radioactivity (using [3H]-SAM), fluorescence, or luminescence-based readouts that detect the formation of the product S-adenosylhomocysteine (SAH).[5] These assays are highly amenable to high-throughput screening (HTS) to identify and characterize potent inhibitors.[6]

Experimental Workflow Diagram:

Biochemical_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare assay buffer B 2. Prepare purified EZH2 complex C 3. Prepare histone H3 substrate D 4. Prepare SAM cofactor E 5. Prepare serial dilutions of inhibitor F 6. Add EZH2, substrate, and inhibitor to plate E->F G 7. Initiate reaction by adding SAM F->G H 8. Incubate at 37°C G->H I 9. Stop the reaction H->I J 10. Add detection reagents I->J K 11. Read signal (e.g., luminescence, fluorescence) J->K L 12. Plot signal vs. inhibitor concentration K->L M 13. Calculate IC50 value L->M

Caption: General workflow for a biochemical EZH2 activity assay.

Protocol (Luminescence-based):

Materials:

  • Purified, active PRC2 complex (EZH2/EED/SUZ12)

  • Histone H3 peptide or nucleosome substrate

  • S-adenosylmethionine (SAM)

  • EZH2 inhibitor and vehicle control (DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)

  • Luminescence-based SAH detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the EZH2 inhibitor in DMSO and then in assay buffer.

    • Prepare a solution containing the PRC2 complex and the histone H3 substrate in assay buffer.

  • Enzymatic Reaction:

    • Add the inhibitor or vehicle to the wells of the 384-well plate.

    • Add the PRC2/substrate mixture to the wells.

    • Initiate the enzymatic reaction by adding SAM to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagents to measure the amount of SAH produced. This is typically a coupled-enzyme reaction that converts SAH to a detectable signal like ATP, which is then measured using a luciferase/luciferin reaction.

    • Incubate as required by the kit.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a high concentration of a known inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Cellular Histone H3 Lysine 27 Trimethylation (H3K27me3)

Application Note: A key downstream consequence of EZH2 inhibition is a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[18] Western blotting can be used to measure the levels of H3K27me3 in cells treated with an EZH2 inhibitor.[10][11] This provides a cellular measure of target engagement and functional activity. A decrease in the H3K27me3 signal, often normalized to the total histone H3 levels, indicates successful inhibition of EZH2 in the cellular context.

Signaling Pathway Diagram:

EZH2_Signaling_Pathway cluster_pathway EZH2-mediated Gene Silencing PRC2 PRC2 Complex (contains EZH2) H3K27me3 Histone H3 (trimethylated K27) PRC2->H3K27me3 Methylation SAM SAM SAM->PRC2 H3K27 Histone H3 (unmethylated K27) H3K27->PRC2 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Inhibitor EZH2 Inhibitor Inhibitor->PRC2

Caption: EZH2 signaling pathway and point of inhibition.

Protocol:

Materials:

  • Cell line of interest

  • EZH2 inhibitor and vehicle control (DMSO)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose range of the EZH2 inhibitor or vehicle for a specified time (e.g., 24-72 hours).

    • Wash cells with cold PBS and lyse them directly in lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing:

    • To normalize for loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

  • Data Analysis:

    • Quantify the band intensities for H3K27me3 and total H3.

    • Calculate the ratio of H3K27me3 to total H3 for each sample.

    • Plot the normalized H3K27me3 levels against the inhibitor concentration to determine the cellular EC50.

Summary and Conclusion

Measuring target engagement is a critical activity in modern drug discovery. The techniques described in these application notes provide a multi-faceted approach to confirming and quantifying the interaction of an inhibitor with its intended target, using the protein methyltransferase EZH2 as a representative example.

  • CETSA offers a direct measure of target binding in a physiologically relevant cellular context.

  • Biochemical assays are ideal for high-throughput screening and detailed mechanistic studies of enzyme inhibition.

  • Western blotting for downstream markers provides crucial information on the functional consequences of target engagement in cells.

  • Mass spectrometry offers an unbiased, global view of the inhibitor's effects on the proteome and epigenome.

A combination of these orthogonal approaches is often employed to build a comprehensive understanding of a compound's mechanism of action and to increase the confidence in its potential as a therapeutic agent. The choice of assay(s) will depend on the specific research question, the stage of the drug discovery project, and the available resources.

References

Application Notes and Protocols for CBP/p300 Inhibitors in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on CPI703: Publicly available research specifically detailing the application of "this compound" in breast cancer is limited. The following application notes and protocols are based on the broader, well-studied class of CREB-binding protein (CBP) and p300 histone acetyltransferase (HAT) inhibitors, to which this compound is presumed to belong. The principles and methodologies described are applicable to the investigation of novel CBP/p300 inhibitors in the context of breast cancer.

Introduction

The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a significant role in various cellular processes, including cell growth, differentiation, and survival.[1][2] In breast cancer, particularly estrogen receptor-positive (ER+) subtypes, CBP/p300 are crucial for the transcriptional activity of the estrogen receptor, a key driver of tumor progression.[3][4] These proteins function by acetylating histone proteins, notably H3K27, at the enhancer and promoter regions of target genes, leading to a more open chromatin structure and facilitating gene expression.[1][3] Key oncogenes such as MYC and CCND1 (encoding Cyclin D1) are regulated by this mechanism.[1][3]

Inhibition of the catalytic HAT activity or the bromodomain (which recognizes acetylated lysines) of CBP/p300 has emerged as a promising therapeutic strategy.[1][5] By blocking their function, these inhibitors can reduce the expression of ER target genes, leading to cell cycle arrest, senescence, and apoptosis in breast cancer cells.[4][6] These application notes provide an overview of the mechanism of action of CBP/p300 inhibitors in breast cancer and detailed protocols for their preclinical evaluation.

Mechanism of Action of CBP/p300 Inhibitors in ER+ Breast Cancer

In ER+ breast cancer, the binding of estrogen to the estrogen receptor alpha (ERα) initiates its translocation to the nucleus. ERα then recruits a complex of co-activators, including CBP/p300, to the enhancer regions of its target genes.[3][4] CBP/p300 acetylates histone H3 at lysine 27 (H3K27ac), which is a hallmark of active enhancers.[3] This epigenetic modification promotes the transcription of genes that drive cell proliferation, such as MYC and CCND1.[1][3]

CBP/p300 inhibitors, such as A-485 (a KAT inhibitor) and GNE-049/GNE-781 (bromodomain inhibitors), disrupt this process.[4][7] They prevent the acetylation of H3K27 at ERα target gene enhancers, leading to a condensed chromatin state and transcriptional repression.[3][4] The subsequent downregulation of c-Myc and Cyclin D1 protein levels results in cell cycle arrest and inhibition of tumor cell growth.[4]

CBP_p300_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_active Active ER ER->ER_active Translocates to Nucleus DNA DNA (Enhancer Region) ER_active->DNA Binds to CBP_p300 CBP/p300 CBP_p300->DNA Recruited by ER Histones_unacetylated Histones (H3K27) CBP_p300->Histones_unacetylated HAT Activity Histones_acetylated Acetylated Histones (H3K27ac) Histones_unacetylated->Histones_acetylated Acetylation MYC_CCND1 Oncogenes (MYC, CCND1) Histones_acetylated->MYC_CCND1 Promotes Transcription Proliferation Cell Proliferation & Survival MYC_CCND1->Proliferation Drives This compound CBP/p300 Inhibitor (e.g., this compound) This compound->CBP_p300 Inhibits

Caption: Mechanism of CBP/p300 inhibition in ER+ breast cancer.

Quantitative Data for Representative CBP/p300 Inhibitors

The following table summarizes the inhibitory concentrations of several CBP/p300 inhibitors in relevant assays. This data is crucial for designing experiments and understanding the potency of these compounds.

CompoundTargetAssay TypeIC50Cell Line/SystemReference
A-485 CBP/p300 HATBiochemicalCBP: 2.6 nM, p300: 9.8 nMPurified enzymes[1]
Cell-based-ER+ breast cancer cells[4]
GNE-781 CBP/p300 BromodomainTR-FRET0.94 nMBiochemical[7][8]
BRET6.2 nMHEK293 cells[7][8]
GNE-049 CBP/p300 BromodomainCell-based-ER+ breast cancer cells[4]
C646 p300 HATBiochemicalKi: 400 nMPurified p300[9]
Cell-based~15 µM (apoptosis)Lung cancer cells[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of a CBP/p300 inhibitor on the metabolic activity and viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D for ER+; MDA-MB-231 for triple-negative)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • CBP/p300 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][13]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the CBP/p300 inhibitor in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][14]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12][14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.[12]

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Histone Acetylation and Protein Expression

This protocol is used to assess the effect of a CBP/p300 inhibitor on the levels of H3K27ac and key downstream proteins like c-Myc and Cyclin D1.

Materials:

  • Breast cancer cells treated with the CBP/p300 inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x) with DTT or β-mercaptoethanol

  • SDS-PAGE gels (e.g., 15% for histones, 10% for other proteins)[15]

  • Running and transfer buffers

  • Nitrocellulose or PVDF membranes (0.2 µm pore size recommended for histones)[15][16]

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-Total Histone H3, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[17]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Total Histone H3 for H3K27ac, β-actin for other proteins).

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the occupancy of CBP/p300 and the levels of H3K27ac at specific gene promoters or enhancers.

Materials:

  • Breast cancer cells treated with the CBP/p300 inhibitor

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • ChIP-grade antibodies (e.g., anti-H3K27ac, anti-p300, Normal Rabbit IgG)

  • Protein A/G magnetic beads

  • ChIP dilution buffer

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol and chloroform

  • DNA purification kit

  • Primers for qPCR targeting specific gene regions (e.g., MYC enhancer)

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with a specific antibody (or IgG control).[19]

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit or phenol:chloroform extraction.

  • Analysis by qPCR: Use the purified DNA as a template for quantitative PCR with primers specific to the target genomic regions. Calculate the enrichment of the target sequence relative to the input and IgG control.

Experimental Workflow for Evaluating a Novel CBP/p300 Inhibitor

The following diagram illustrates a logical workflow for the preclinical evaluation of a new CBP/p300 inhibitor in breast cancer research.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Advanced Mechanistic Studies cluster_phase4 Phase 4: In Vivo Efficacy A1 Biochemical Assay (HAT or Bromodomain Activity) A2 Cell Viability/Proliferation Assay (e.g., MTT in various BC cell lines) A1->A2 A3 Determine IC50 values A2->A3 B1 Western Blotting for Target Engagement (H3K27ac) A3->B1 B2 Western Blotting for Downstream Targets (c-Myc, Cyclin D1) B1->B2 B3 Cell Cycle Analysis (Flow Cytometry) B2->B3 C1 Chromatin Immunoprecipitation (ChIP-qPCR) (H3K27ac at MYC/CCND1 enhancers) B2->C1 B4 Apoptosis Assays (e.g., Annexin V/PI staining) B3->B4 C2 Gene Expression Analysis (RNA-seq or qRT-PCR) C1->C2 D1 Breast Cancer Xenograft Mouse Model C2->D1 D2 Evaluate Tumor Growth Inhibition D1->D2

Caption: Preclinical workflow for evaluating a CBP/p300 inhibitor.

References

Troubleshooting & Optimization

CPI703 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CPI703. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of the CBP/p300 proteins.[1] By binding to this domain, this compound modulates the expression of target genes involved in key cellular processes. The CBP/p300 proteins are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histones, which leads to a more relaxed chromatin structure that is accessible for transcription.[2]

Q2: What is the solubility of this compound in DMSO?

Q3: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving a wide range of small molecule inhibitors, including those with hydrophobic properties like this compound, for use in cell-based assays. It is advisable to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: The tolerance of cell lines to DMSO can vary. As a general rule, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v). However, for sensitive cell lines, a final concentration of 0.1% (v/v) or lower is often preferred to minimize any potential solvent-induced cytotoxicity or off-target effects. It is always best practice to include a vehicle control (media with the same final concentration of DMSO as the highest concentration of the inhibitor) in your experiments to assess the impact of the solvent on your specific cell line.

Solubility Data

CompoundSolventReported SolubilityNotes
A-485DMSO≥ 100 mg/mLIt is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.
This compoundDMSOData not availableExpected to be soluble based on its chemical nature and common use of DMSO for similar inhibitors.
This compoundCulture MediaExpected to have low solubilityDirect dissolution in aqueous-based culture media is not recommended.

Troubleshooting Guide

Issue: My this compound solution precipitates when I add it to the cell culture medium.

This is a common issue encountered with hydrophobic compounds when they are transferred from a high-concentration organic stock solution to an aqueous environment.

Possible Cause Troubleshooting Steps
"Salting Out" Effect: The rapid change in solvent polarity causes the compound to crash out of solution.1. Perform a serial dilution: Instead of a single large dilution, create intermediate dilutions of your DMSO stock in pre-warmed (37°C) culture medium. 2. Add stock solution to media with rapid mixing: Slowly add the this compound stock solution to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
Final Concentration Exceeds Solubility Limit: The desired experimental concentration of this compound is higher than its solubility in the final culture medium.1. Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to keep the compound in solution. Always include a vehicle control.
Temperature Shock: Adding a cold stock solution to warm media can cause precipitation.1. Equilibrate solutions to the same temperature: Allow both the this compound stock solution and the culture medium to reach room temperature or 37°C before mixing.
Interaction with Media Components: Components in the serum or media supplements may interact with this compound, reducing its solubility.1. Test in serum-free vs. serum-containing media: If your experiment allows, compare the solubility in different media formulations. Proteins in serum can sometimes help to solubilize hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight of this compound ( g/mol ) * Volume of DMSO (L) * 1000

  • Weigh the this compound powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound.

  • Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief sonication or gentle warming (up to 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

  • Sterile serological pipettes and filter tips

Procedure:

  • Thaw the this compound stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare the final working concentration:

    • For a 1:1000 dilution (e.g., to achieve a 10 µM final concentration), add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Mix immediately and thoroughly by gentle pipetting or inversion.

  • Prepare serial dilutions (if necessary): If a range of concentrations is required, perform serial dilutions from the initial working solution in complete cell culture medium. Ensure the final DMSO concentration remains consistent across all conditions, including the vehicle control.

  • Treat the cells:

    • Remove the existing medium from the cells.

    • Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.

    • Gently rock the plate to ensure even distribution.

  • Incubate: Return the plate to the incubator and incubate for the desired experimental duration.

Visualizations

CBP/p300 Signaling Pathway

The following diagram illustrates the central role of CBP/p300 as transcriptional co-activators.

CBP_p300_Signaling_Pathway Signal External Signal (e.g., Growth Factors, Cytokines) Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (TF) (e.g., p53, NF-κB, CREB) Signaling_Cascade->Transcription_Factor Activation CBP_p300 CBP/p300 Transcription_Factor->CBP_p300 Recruitment Histones Histones CBP_p300->Histones Acetylation Acetylation Histone Acetylation (HAT activity) Transcription_Machinery Basal Transcription Machinery (e.g., RNA Pol II) CBP_p300->Transcription_Machinery Recruitment Chromatin Chromatin Remodeling (Relaxed State) Acetylation->Chromatin Chromatin->Transcription_Machinery Accessibility Gene_Expression Target Gene Expression Transcription_Machinery->Gene_Expression Transcription Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene_Expression->Cellular_Response This compound This compound This compound->CBP_p300 Inhibition

Role of CBP/p300 in gene transcription and its inhibition by this compound.
Experimental Workflow: Preparing and Using this compound

The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.

CPI703_Workflow Start Start: this compound Powder Weigh 1. Weigh this compound Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Stock_Solution 3. 10 mM Stock Solution Dissolve->Stock_Solution Aliquot 4. Aliquot for Single Use Stock_Solution->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Thaw 6. Thaw Stock Solution Store->Thaw Dilute 7. Dilute in Pre-warmed Culture Medium Thaw->Dilute Working_Solution 8. Prepare Working Solution(s) Dilute->Working_Solution Treat_Cells 9. Treat Cells in Culture Working_Solution->Treat_Cells Incubate 10. Incubate for Desired Time Treat_Cells->Incubate Analyze 11. Downstream Analysis Incubate->Analyze

Workflow for the preparation and application of this compound in cell culture.

References

improving CPI703 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on maintaining the stability of CPI703 in solution for reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For aqueous working solutions, further dilution in a buffered solution (e.g., PBS, pH 7.4) is advised. Always prepare fresh aqueous solutions daily from the DMSO stock.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can indicate that the solubility of this compound has been exceeded in the chosen solvent or that the compound is degrading.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C for 5-10 minutes to see if the precipitate redissolves.

    • If precipitation persists, consider reducing the working concentration.

    • Ensure your DMSO stock is anhydrous, as water can decrease the solubility of many small molecules.

    • For aqueous solutions, verify the pH of your buffer, as pH can significantly impact solubility.

Q3: How should I store this compound solutions to ensure stability?

  • DMSO Stock Solutions (10 mM): Aliquot into single-use volumes and store at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Prepare fresh daily and keep on ice during experiments. Discard any unused solution at the end of the day.

Troubleshooting Guide: Degradation and Inconsistent Results

Issue: I suspect my this compound is degrading, leading to inconsistent experimental outcomes.

Degradation can be influenced by factors such as solvent, pH, temperature, and light exposure. The following guide will help you identify and mitigate potential degradation.

Decision-Making Workflow for Troubleshooting this compound Instability

A Inconsistent Experimental Results B Check for Precipitation A->B C Follow Solubility Guide (FAQ Q2) B->C Yes D Assess Solution Stability B->D No C->D E pH Stability Test D->E F Temperature Stability Test D->F G Photostability Test D->G H Optimize Buffer pH E->H I Control Incubation Temperature F->I J Protect from Light G->J K Consistent Results Achieved H->K I->K J->K

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol 1: Assessing this compound Solubility

This protocol helps determine the solubility of this compound in various solvents.

  • Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilution: Create a series of dilutions from the stock solution in your desired aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM.

  • Equilibration: Incubate the dilutions at room temperature for 2 hours, protected from light.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.

  • Quantitative Analysis (Optional): Centrifuge the samples at 14,000 rpm for 10 minutes. Measure the concentration of the supernatant using HPLC-UV to determine the amount of soluble compound.

Protocol 2: Evaluating this compound Stability via HPLC-UV

This method assesses the degradation of this compound over time under different conditions.

  • Sample Preparation:

    • Prepare a 10 µM working solution of this compound in the desired buffer (e.g., PBS at pH 5, 7.4, and 9).

    • Divide the solution into separate aliquots for each time point and condition to be tested (e.g., temperature, light exposure).

  • Incubation:

    • Temperature: Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Photostability: Expose aliquots to a controlled light source while keeping a parallel set in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Inject a fixed volume of each sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 µM this compound Solution B Aliquot for Conditions (pH, Temp, Light) A->B C Incubate Samples B->C D Collect at Time Points (0, 2, 4, 8, 24h) C->D E Inject into HPLC-UV D->E F Measure Peak Area E->F G Calculate % Remaining F->G

Caption: Workflow for assessing this compound stability.

Data Summary

Table 1: Solubility of this compound in Common Buffers
Buffer (pH)Maximum Solubility (µM)Observations
PBS (7.4)50Clear solution
Citrate (5.0)25Precipitates > 30 µM
Tris (8.5)75Clear solution
Table 2: Stability of this compound (10 µM) in PBS (pH 7.4) after 24 hours
Condition% this compound Remaining
4°C, Dark98%
Room Temp, Dark92%
Room Temp, Light75%
37°C, Dark85%
Signaling Pathway Context (Hypothetical)

If this compound is an inhibitor of the hypothetical "Kinase-X" pathway, its stability is crucial for accurate modulation of downstream targets.

This compound This compound KinaseX Kinase-X This compound->KinaseX SubstrateY Substrate-Y KinaseX->SubstrateY Downstream Downstream Signaling SubstrateY->Downstream

Technical Support Center: Investigating Potential Off-Target Effects of SKI-O-703 (Cevidoplenib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of SKI-O-703 (cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKI-O-703?

A1: SKI-O-703, also known as cevidoplenib, is an orally available inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a crucial mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). By inhibiting Syk, SKI-O-703 blocks signaling pathways that are essential for the activation of B cells and other innate inflammatory cells.[1][2] This targeted action makes it a promising therapeutic candidate for antibody-mediated autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[2][3]

Q2: What are the known off-target effects of SKI-O-703?

A2: Preclinical studies have evaluated the selectivity of SKI-O-592, the active form of SKI-O-703, against a panel of other kinases. While it is highly potent against Syk, some off-target activity has been observed at higher concentrations. The table below summarizes the inhibitory activity (IC50) of SKI-O-592 against various kinases.

Q3: Why is understanding the kinase selectivity of SKI-O-703 important?

A3: The clinical development of previous Syk inhibitors, such as fostamatinib (R788), was complicated by off-target effects that made it difficult to unequivocally attribute the observed clinical outcomes solely to Syk inhibition. Therefore, a thorough understanding of the selectivity profile of newer inhibitors like SKI-O-703 is critical for predicting potential side effects and for designing experiments that can clearly link its therapeutic effects to the inhibition of Syk.

Troubleshooting Guides

Issue 1: Observing unexpected cellular phenotypes not readily explained by Syk inhibition.

  • Possible Cause: This could be due to the inhibition of off-target kinases by SKI-O-703, especially when used at higher concentrations.

  • Troubleshooting Steps:

    • Review Kinase Selectivity Data: Refer to the kinase inhibition profile of SKI-O-592 (see Table 1). Determine if any of the known off-target kinases could be responsible for the observed phenotype.

    • Dose-Response Experiment: Perform a dose-response experiment with SKI-O-703. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 for Syk, it is more likely to be an off-target effect.

    • Use a Structurally Unrelated Syk Inhibitor: As a control, treat your cells with a different, structurally unrelated Syk inhibitor. If the unexpected phenotype is not observed with the control inhibitor, it further suggests an off-target effect specific to SKI-O-703.

    • Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the phenotype is reversed.

Issue 2: Difficulty in interpreting in vivo results due to potential systemic off-target effects.

  • Possible Cause: Off-target activity of SKI-O-703 in vivo can lead to complex physiological responses that may confound the interpretation of the role of Syk inhibition in the disease model.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma concentration of SKI-O-703 with the level of Syk inhibition in the target tissue and the observed phenotype. This can help establish a therapeutic window where on-target Syk inhibition is achieved with minimal off-target effects.

    • Compare with Published Data: Analyze the reported adverse events from clinical trials of cevidoplenib for immune thrombocytopenia and rheumatoid arthritis to see if they align with the known off-target kinase profile.[4][5]

    • Genetically Modified Animal Models: Utilize knockout or kinase-dead knock-in mouse models for the suspected off-target kinases to dissect the specific contributions of on-target versus off-target effects in your in vivo experiments.

Data Presentation

Table 1: Kinase Selectivity Profile of SKI-O-592 (Active form of SKI-O-703)

KinaseIC50 (nM)
Syk 6.2
RET412
KOR687
Pyk2709
FLT31,783
Jak21,859
Jak35,807
FGFR35,662
FGFR116,960

Data sourced from MedChemExpress product information sheet for Cevidoplenib (SKI-O-703).[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Methodology)

This is a generalized protocol based on standard industry practices. The specific conditions for the SKI-O-592 kinase panel were not detailed in the provided search results.

  • Reagents:

    • Recombinant human kinase enzymes (e.g., Syk, RET, Jak2, etc.)

    • Substrate peptide or protein specific for each kinase

    • ATP (at a concentration close to the Km for each kinase)

    • SKI-O-592 (serially diluted)

    • Assay buffer (containing MgCl2, DTT, and other necessary components)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Procedure:

    • Add assay buffer, substrate, and the kinase enzyme to the wells of a microplate.

    • Add serially diluted SKI-O-592 or vehicle control (e.g., DMSO) to the wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of SKI-O-592 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_receptor Immune Receptor Complex BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk FcR Fc Receptor (FcR) FcR->Syk Downstream Downstream Signaling (e.g., PLCγ, PI3K, Vav) Syk->Downstream Activation Cellular Activation (Proliferation, Cytokine Release) Downstream->Activation SKI_O_703 SKI-O-703 (Cevidoplenib) SKI_O_703->Syk

Caption: Mechanism of action of SKI-O-703 (cevidoplenib).

Experimental_Workflow start Start: Unexpected Phenotype Observed review_data Review Kinase Selectivity Data start->review_data dose_response Perform Dose-Response Experiment review_data->dose_response control_inhibitor Use Structurally Unrelated Syk Inhibitor dose_response->control_inhibitor off_target_suspected Off-Target Effect Suspected control_inhibitor->off_target_suspected on_target Likely On-Target Effect off_target_suspected->on_target No further_investigation Further Investigation (e.g., Rescue Experiment) off_target_suspected->further_investigation Yes

Caption: Troubleshooting workflow for unexpected in vitro results.

References

Technical Support Center: Overcoming Resistance to CBP/p300 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to CBP/p300 inhibitors, with a focus on compounds like CPI703.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to CBP/p300 inhibitors like this compound?

Resistance to CBP/p300 inhibitors can arise from several molecular mechanisms within cancer cells. A primary mechanism is the activation of bypass signaling pathways that circumvent the transcriptional blockade imposed by the inhibitor. Key pathways implicated in resistance include the IL-6/JAK/STAT3 and MYC signaling pathways.[1][2][3] Upregulation of these pathways can sustain pro-survival and proliferative signals despite the inhibition of CBP/p300. Additionally, overexpression of CBP/p300 itself can lead to resistance by increasing the amount of target protein, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[4][5] While less commonly reported, mutations in the drug-binding domains of CBP or p300 could also theoretically confer resistance by reducing inhibitor binding affinity.

Q2: I'm observing a higher IC50 value for this compound in my experiments compared to published data. What could be the reasons?

Discrepancies in IC50 values are a common issue in preclinical research and can be attributed to several factors.[6][7][8] Different cell lines exhibit varying sensitivities to the same drug due to their unique genetic and epigenetic landscapes.[8] The specific experimental conditions, such as cell density, passage number, and the type of viability assay used (e.g., MTT, CellTiter-Glo), can also significantly influence the calculated IC50.[8][9] Furthermore, the stability and handling of the inhibitor stock solution are critical; improper storage or multiple freeze-thaw cycles can lead to degradation and reduced potency. It is advisable to use cells within a consistent and low passage number range and to standardize all experimental parameters.[10]

Q3: My cells show altered morphology and are detaching from the plate after treatment with a CBP/p300 inhibitor. Is this expected?

Yes, changes in cell morphology and adherence can be an expected outcome of CBP/p300 inhibitor treatment. These inhibitors can induce cell cycle arrest and apoptosis, which are often accompanied by morphological changes such as cell shrinkage, rounding, and detachment.[1][5] For instance, treatment with the p300/CBP inhibitor C646 has been shown to induce apoptosis in prostate cancer cell lines.[5] Additionally, some inhibitors may have off-target effects that could contribute to these observations. It is recommended to perform dose-response and time-course experiments to characterize these effects and to include appropriate positive and negative controls.

Q4: Can CBP/p300 inhibitors have off-target effects?

While newer generations of CBP/p300 inhibitors are designed for high selectivity, off-target effects can still occur, particularly at higher concentrations.[4] For example, the widely used inhibitor C646 has been reported to have off-target effects on tubulin polymerization at concentrations typically used in cellular assays.[11] It is crucial to use inhibitors at the lowest effective concentration and to validate key findings with a structurally distinct inhibitor or with genetic approaches like siRNA or CRISPR-mediated knockdown of CBP and p300.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with CBP/p300 inhibitors.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in cell viability assay results between replicates. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Inhibitor precipitation: Compound coming out of solution at higher concentrations.1. Ensure a homogenous single-cell suspension before plating. Use reverse pipetting for better consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[10] 3. Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation is observed, consider using a lower top concentration or a different solvent.
No significant decrease in H3K27ac levels after inhibitor treatment in a Western blot. 1. Ineffective inhibitor: The compound may have degraded due to improper storage. 2. Insufficient treatment time or concentration: The kinetics of histone deacetylation may be slow in your cell line. 3. Antibody issues: The primary antibody for H3K27ac may not be optimal.1. Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. 2. Perform a time-course (e.g., 6, 12, 24 hours) and a dose-response experiment to determine the optimal conditions. 3. Validate your H3K27ac antibody using a positive control (e.g., cells treated with a histone deacetylase inhibitor) and a negative control (e.g., recombinant unmodified histone H3).
Difficulty in generating a stable drug-resistant cell line. 1. Drug concentration is too high: Leading to excessive cell death and no surviving clones. 2. Insufficient selection pressure: Drug concentration is too low, allowing non-resistant cells to proliferate. 3. Instability of resistance: The resistance phenotype may be transient and lost without continuous drug pressure.1. Start with a low concentration of the inhibitor (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.[3][12][13] 2. Ensure that the drug concentration is sufficient to kill a significant portion of the sensitive cells. 3. Maintain a low concentration of the inhibitor in the culture medium at all times to preserve the resistant phenotype.
Inconsistent results in Chromatin Immunoprecipitation (ChIP) assays. 1. Inefficient cross-linking: Insufficient or excessive cross-linking can affect chromatin solubility and epitope accessibility. 2. Suboptimal chromatin shearing: Incomplete shearing results in large DNA fragments and high background, while over-shearing can damage epitopes. 3. Poor antibody performance: The antibody may not be suitable for ChIP.1. Optimize the formaldehyde cross-linking time (typically 8-10 minutes at room temperature).[14] 2. Perform a time course of sonication or enzymatic digestion to obtain DNA fragments primarily in the 200-700 bp range.[14] 3. Use a ChIP-validated antibody and include appropriate positive (e.g., antibody against total H3) and negative (e.g., IgG) controls.[15]

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) of Common CBP/p300 Inhibitors

InhibitorTarget DomainCBP IC50p300 IC50Cell Line Examples and Cellular EC50/IC50Reference(s)
This compound Bromodomain0.47 µM-T-regulatory cells (EC50 = 2.1 µM for FOXP3 reduction)[2]
A-485 HAT2.6 nM9.8 nMHematological and prostate cancer cell lines[16][17]
C646 HAT-400 nM (Ki)Melanoma, non-small cell lung cancer, and acute myeloid leukemia cell lines[2]
GNE-049 Bromodomain1.1 nM2.3 nMAR+ prostate cancer cell lines[2][4][16]
CCS1477 Bromodomain1.7 nM (Kd)1.3 nM (Kd)VCaP (IC50 = 49 nM), 22Rv1 (IC50 = 96 nM)[18]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 CBP/p300 Inhibition cluster_1 Downstream Effects CBP/p300_Inhibitor CBP/p300 Inhibitor (e.g., this compound) CBP_p300 CBP/p300 CBP/p300_Inhibitor->CBP_p300 Inhibits HAT or Bromodomain activity Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CBP_p300->Histone_Acetylation Reduces Oncogene_Transcription Oncogene Transcription (e.g., MYC) Histone_Acetylation->Oncogene_Transcription Decreases Cell_Proliferation Tumor Cell Proliferation and Survival Oncogene_Transcription->Cell_Proliferation Inhibits G cluster_0 Resistance Mechanism cluster_1 CBP/p300 Inhibition Bypass_Pathway Upregulation of Bypass Signaling Pathway (e.g., JAK/STAT, MYC) Cell_Proliferation_Survival Sustained Proliferation and Survival Bypass_Pathway->Cell_Proliferation_Survival CBP_p300_Inhibitor CBP/p300 Inhibitor CBP_p300 CBP/p300 CBP_p300_Inhibitor->CBP_p300 Oncogene_Transcription Inhibited Oncogene Transcription CBP_p300->Oncogene_Transcription Oncogene_Transcription->Cell_Proliferation_Survival Intended effect is bypassed G Start Start with Parental Sensitive Cell Line Determine_IC50 1. Determine IC50 of CBP/p300 inhibitor Start->Determine_IC50 Low_Dose_Treatment 2. Treat cells with low-dose inhibitor (e.g., IC20-IC30) Determine_IC50->Low_Dose_Treatment Monitor_Growth 3. Monitor cell growth and allow recovery Low_Dose_Treatment->Monitor_Growth Increase_Concentration 4. Gradually increase inhibitor concentration in a stepwise manner Monitor_Growth->Increase_Concentration Stable_Growth 5. Select for a population that grows stably at a high concentration Increase_Concentration->Stable_Growth Characterize_Resistance 6. Characterize the resistant phenotype (IC50 shift, molecular analysis) Stable_Growth->Characterize_Resistance End Resistant Cell Line Established Characterize_Resistance->End

References

Navigating Inconsistent Results with CPI703: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CBP/p300 bromodomain inhibitor, CPI703, is a valuable tool for investigating the roles of these critical transcriptional coactivators in various biological processes, particularly in oncology and immunology. However, as with any experimental reagent, achieving consistent and reproducible results can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the bromodomains of the paralogous proteins CREB-binding protein (CBP) and p300.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][2] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound prevents its interaction with acetylated histones. This disrupts the recruitment of the transcriptional machinery, leading to the downregulation of target gene expression, including key oncogenes like MYC.[1] A primary downstream effect of this compound is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark deposited by CBP/p300.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, it is recommended to store this compound as a solid at -20°C for up to two years. For solution stocks, dissolve in an appropriate solvent such as DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect any material that may have condensed on the cap.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration for your experimental system. A common starting point is to test a range of concentrations from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). The IC50 and EC50 values in various cell lines can serve as a reference (see Table 1).

Troubleshooting Inconsistent Results

Problem 1: High variability in H3K27ac levels between replicates.

Possible Causes & Solutions:

  • Inconsistent Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged passaging can lead to phenotypic and epigenetic drift.

    • Cell Density: Ensure consistent cell seeding density across all wells, as confluency can affect cellular metabolism and response to treatment.

    • Media and Supplements: Use the same batch of media and supplements for all experiments to avoid variability in nutrient and growth factor concentrations.

  • Inaccurate Pipetting:

    • Calibrate pipettes regularly.

    • Use reverse pipetting for viscous solutions.

    • Ensure thorough mixing of solutions before dispensing.

  • Edge Effects in Multi-well Plates:

    • To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.

Problem 2: Weaker than expected inhibition of target gene expression.

Possible Causes & Solutions:

  • Suboptimal Inhibitor Concentration:

    • Perform a thorough dose-response curve to identify the optimal concentration for your cell line and assay.

    • Consider that the cellular EC50 may be higher than the biochemical IC50 due to factors like cell permeability and efflux pumps.

  • Incorrect Treatment Duration:

    • The kinetics of histone acetylation and gene transcription can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

  • Cell Line Specific Factors:

    • Different cell lines can have varying levels of CBP/p300 expression and dependence. Confirm the expression of CBP and p300 in your cell line of interest.

    • Some cell lines may have compensatory mechanisms that can overcome the effects of CBP/p300 inhibition.

  • Inhibitor Stability:

    • Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions from a frozen stock for each experiment.

Problem 3: Significant cell death observed even at low this compound concentrations.

Possible Causes & Solutions:

  • Off-Target Effects or Cellular Toxicity:

    • While this compound is reported to be selective, high concentrations can lead to off-target effects.

    • Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

    • Choose a concentration for your functional assays that is below the cytotoxic threshold.

  • Cell Line Sensitivity:

    • Some cell lines may be particularly sensitive to the inhibition of CBP/p300-mediated transcription, which is essential for the expression of survival genes.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound and related compounds. Note that values can vary depending on the specific experimental conditions.

CompoundTargetAssay TypeIC50/EC50Cell Line/SystemReference
This compound CBP BromodomainBiochemicalIC50: 0.47 µMPurified Protein[4][5]
This compound Cellular ActivityCell-basedEC50: 2.1 µMRegulatory T cells[4][5]
CPI644 CBP BromodomainBiochemicalIC50: 0.18 µMPurified Protein[4][5]
CPI644 Cellular ActivityCell-basedEC50: 0.53 µMRegulatory T cells[4][5]
SGC-CBP30 CBP BromodomainBiochemicalIC50: 21 nMPurified Protein[3]
SGC-CBP30 p300 BromodomainBiochemicalIC50: 38 nMPurified Protein[3]

Experimental Protocols

Cell-Based Assay for Measuring H3K27ac Levels

This protocol outlines a general workflow for treating cells with this compound and subsequently measuring changes in H3K27ac levels by Western blot.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K27ac signal to the total Histone H3 signal for each sample.

Signaling Pathway and Experimental Workflow Diagrams

CPI703_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound CBP_p300 CBP/p300 Bromodomain This compound->CBP_p300 Inhibits Binding Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery Recruits Acetylated_Histone Acetylated Histone Tail Acetylated_Histone->CBP_p300 Normal Binding HAT_Domain CBP/p300 HAT Domain Histone Histone HAT_Domain->Histone Acetylation H3K27ac H3K27ac Target_Genes Target Gene Transcription (e.g., MYC, FOXP3) Transcription_Machinery->Target_Genes Activates mRNA mRNA Target_Genes->mRNA

Caption: Mechanism of this compound action in the nucleus.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot for H3K27ac & Total H3 lysis->western qpcr RNA Isolation & qPCR for Target Genes lysis->qpcr analysis Data Analysis: Quantify Changes western->analysis qpcr->analysis viability->analysis end End: Interpret Results analysis->end

References

Technical Support Center: Optimizing CPI703 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of CPI703, a CBP/p300 bromodomain inhibitor. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the bromodomains of the homologous histone acetyltransferases, CREB-binding protein (CBP) and p300.[1] Bromodomains are protein modules that recognize acetylated lysine residues, which are key post-translational modifications on histone and non-histone proteins. By binding to the bromodomains of CBP/p300, this compound prevents these proteins from "reading" the acetyl-lysine marks on chromatin, thereby inhibiting the recruitment of the transcriptional machinery necessary for the expression of specific target genes. A primary consequence of CBP/p300 inhibition is the reduction of histone H3 lysine 27 acetylation (H3K27ac) at gene promoters and enhancers, leading to the downregulation of oncogene transcription.[1] This mechanism has been shown to suppress the differentiation of regulatory T cells and the production of T helper 17 cell cytokines.[1]

Q2: What is a recommended starting dose for this compound in an in vivo mouse model?

Q3: How should I formulate this compound for oral administration?

A3: For oral gavage, a common vehicle for similar small molecule inhibitors is a suspension in a mixture of DMSO and a suspending agent like methylcellulose. A typical formulation might consist of 5% DMSO and 95% methylcellulose (0.5% w/v in water). It is essential to ensure the compound is uniformly suspended before each administration. Sonication of the suspension may be required to achieve a homogenous mixture. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q4: What are the expected biological effects of this compound treatment in a tumor model?

A4: Based on its mechanism of action, treatment with this compound is expected to lead to a reduction in tumor growth. This is primarily due to the downregulation of key oncogenic transcription programs. For example, inhibition of CBP/p300 has been shown to decrease the expression of the androgen receptor (AR) and its splice variants, as well as the oncogene c-Myc.[2] Furthermore, by modulating the tumor microenvironment, such as by suppressing regulatory T cells, this compound may enhance anti-tumor immunity.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in tumor growth within the same treatment group. 1. Inconsistent drug formulation or administration. 2. Uneven tumor cell implantation. 3. Variation in animal health or age.1. Ensure the this compound suspension is homogenous before each gavage. Standardize the gavage technique and volume for all animals. 2. Use a consistent number of viable tumor cells for implantation and ensure the injection volume and location are the same for each animal. 3. Use age- and weight-matched animals and monitor their health closely throughout the experiment.
No significant anti-tumor effect observed. 1. Suboptimal dosage. 2. Poor bioavailability of the compound. 3. The tumor model is not dependent on CBP/p300 signaling.1. Conduct a dose-response study to determine the optimal dose. Consider increasing the dose or frequency of administration if no toxicity is observed. 2. Perform pharmacokinetic (PK) studies to assess the plasma and tumor concentrations of this compound. If exposure is low, consider alternative formulations or routes of administration. 3. Confirm the expression and activity of CBP/p300 and their target genes (e.g., AR, c-Myc) in your tumor model through techniques like Western blot or qPCR.
Unexpected toxicity or weight loss in treated animals. 1. The dose is above the maximum tolerated dose (MTD). 2. Off-target effects of the compound. 3. Toxicity of the vehicle.1. Reduce the dose or the frequency of administration. Conduct a formal MTD study. 2. If toxicity persists at lower, effective doses, further investigation into the compound's specificity may be needed. 3. Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.
Difficulty in assessing target engagement in vivo. 1. Inadequate tissue collection or processing. 2. Antibody for pharmacodynamic marker not optimized.1. Collect tumor and relevant tissues at appropriate time points after the last dose. Snap-freeze tissues immediately in liquid nitrogen or fix them appropriately for downstream analysis. 2. Validate the antibody for the pharmacodynamic marker (e.g., anti-H3K27ac) for the specific application (e.g., Western blot, immunohistochemistry) using appropriate positive and negative controls.

Quantitative Data Summary

The following table summarizes in vivo dosing information for the CBP/p300 bromodomain inhibitor CCS1477, which can be used as a reference for designing this compound experiments.

Compound Cancer Model Mouse Strain Dose & Schedule Administration Route Vehicle Observed Outcome
CCS1477Castration-Resistant Prostate Cancer (22Rv1 Xenograft)Athymic Nude10, 20 mg/kg, dailyOral Gavage5% DMSO:95% Methylcellulose (0.5% w/v)Tumor growth inhibition, reduction in plasma PSA, and knockdown of AR and c-Myc.
CCS1477Castration-Resistant Prostate Cancer (22Rv1 Xenograft)Athymic Nude30 mg/kg, every other dayOral Gavage5% DMSO:95% Methylcellulose (0.5% w/v)Complete tumor growth inhibition.
CCS1477Multiple Myeloma (OPM-2 Xenograft)NOD/SCID20 mg/kg, dailyOral GavageNot specifiedDose-dependent tumor growth inhibition and regression.

Experimental Protocols

Orthotopic Tumor Model Establishment

Objective: To establish a primary tumor in the organ of origin to better recapitulate the tumor microenvironment.

Materials:

  • Cancer cell line of interest

  • Sterile PBS

  • Matrigel (or other appropriate extracellular matrix)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, sutures/wound clips)

  • Syringe with an appropriate gauge needle

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel on ice to the desired concentration (e.g., 1 x 10^6 cells in 50 µL).

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Make a small incision to expose the target organ.

  • Carefully inject the cell suspension into the organ parenchyma.

  • Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Monitor the animal for recovery and tumor growth using imaging modalities like bioluminescence or ultrasound.

Western Blot for H3K27ac in Tumor Tissue

Objective: To assess the pharmacodynamic effect of this compound by measuring the levels of H3K27ac in tumor tissue.

Materials:

  • Tumor tissue lysates

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.

Visualizations

Signaling Pathways and Experimental Workflow

G CBP/p300 Inhibition Workflow cluster_0 Preclinical Model cluster_1 This compound Administration cluster_2 Efficacy & PD Assessment In Vitro In Vitro Studies (IC50, Target Engagement) In Vivo In Vivo Model Selection (Xenograft/Orthotopic) In Vitro->In Vivo Formulation Formulation (e.g., 5% DMSO in Methylcellulose) In Vivo->Formulation Proceed to In Vivo Dosing Dose Escalation & MTD (e.g., 10-30 mg/kg, p.o.) Formulation->Dosing Tumor_Growth Tumor Growth Measurement Dosing->Tumor_Growth Treatment PD_Markers Pharmacodynamic Analysis (e.g., H3K27ac Western Blot) Tumor_Growth->PD_Markers Toxicity Toxicity Monitoring (Body Weight, Clinical Signs) Tumor_Growth->Toxicity

Caption: Experimental workflow for optimizing this compound in vivo dosage.

G Mechanism of CBP/p300 Inhibition This compound This compound CBP_p300 CBP/p300 (Bromodomain) This compound->CBP_p300 Inhibits Transcriptional_Activation Transcriptional Activation of Oncogenes (e.g., AR, c-Myc) CBP_p300->Transcriptional_Activation Promotes Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Acetylated_Histones->CBP_p300 Recruits Tumor_Growth Tumor Growth Transcriptional_Activation->Tumor_Growth Drives

Caption: Simplified signaling pathway of this compound action.

Androgen_Receptor_Signaling Androgen Receptor Signaling Inhibition by this compound Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element (ARE) AR->ARE Binds to CBP_p300 CBP/p300 CBP_p300->ARE Co-activates at Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Drives This compound This compound This compound->CBP_p300 Inhibits

Caption: this compound inhibits Androgen Receptor signaling.

p53_Signaling p53 Acetylation and Regulation by CBP/p300 DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 Activates CBP_p300 CBP/p300 p53->CBP_p300 Recruits Acetylated_p53 Acetylated p53 (Active) CBP_p300->Acetylated_p53 Acetylates Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_p53->Cell_Cycle_Arrest Apoptosis Apoptosis Acetylated_p53->Apoptosis This compound This compound This compound->CBP_p300 Inhibits

Caption: Role of CBP/p300 in p53 signaling.

Wnt_Signaling Wnt Signaling and CBP/p300 Wnt_Ligand Wnt_Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates CBP_p300 CBP/p300 CBP_p300->TCF_LEF Co-activates This compound This compound This compound->CBP_p300 Inhibits

Caption: CBP/p300 as a co-activator in Wnt signaling.

References

Technical Support Center: Minimizing CPI703 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity when using the CBP/p300 histone acetyltransferase (HAT) inhibitor, CPI703, in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Question 1: I am observing high levels of cell death in my cultures, even at low concentrations of this compound. What could be the cause?

Answer: High cytotoxicity at low concentrations can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CBP/p300 inhibition. Some cell lines may be highly dependent on CBP/p300 activity for survival, leading to significant apoptosis even at nanomolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same solvent concentration to distinguish between compound and solvent effects.

  • Compound Instability: this compound may degrade in the culture medium over time, leading to inconsistent results. For long-term experiments, consider refreshing the medium with a new compound at regular intervals.

Question 2: My experimental results with this compound are inconsistent between experiments. What are the common sources of variability?

Answer: Inconsistent results are a common challenge. Key factors to consider include:

  • Compound Solubility: Visually inspect your stock and working solutions for any precipitates. Poor solubility can lead to inaccurate dosing. Ensure the compound is fully dissolved.

  • Cell Seeding Density: A consistent number of cells should be seeded in each well, as cell density can significantly impact the outcome of viability assays.

  • Cell Passage Number: Use cells within a defined, low-passage number range for all experiments to avoid issues related to genetic drift and altered sensitivity to inhibitors.

Question 3: How can I differentiate between the intended on-target effects of this compound and off-target cytotoxicity?

Answer: This is a critical aspect of validating your results.

  • Dose-Response Curve: A clear relationship between this compound concentration and the observed biological effect, consistent with its known IC50, suggests on-target activity.

  • Use of a Structurally Different Inhibitor: If another CBP/p300 inhibitor with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If feasible, overexpressing a resistant mutant of CBP or p300 should rescue the phenotype induced by this compound.

  • Western Blot Analysis: Confirm the on-target effect by assessing the levels of H3K27 acetylation, a direct downstream target of CBP/p300. A dose-dependent decrease in H3K27ac would indicate target engagement.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) CBP and p300.[1][2] These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[3] By inhibiting the HAT activity of CBP/p300, this compound leads to a decrease in histone H3 lysine 27 acetylation (H3K27ac), resulting in the downregulation of target genes involved in cell proliferation and survival, such as c-Myc.[4][5]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A2: A good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations. Based on data from similar CBP/p300 inhibitors like A-485 and CCS1477, the IC50 for cell proliferation can range from low nanomolar to low micromolar, depending on the cell line.[4][5]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Working solutions should be freshly prepared by diluting the stock solution in your cell culture medium.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be selective for CBP/p300, high concentrations may lead to off-target effects. The related inhibitor A-485 has shown some binding to dopamine and serotonin transporters at high concentrations.[6] It is always advisable to use the lowest effective concentration to minimize the risk of off-target activities.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the related CBP/p300 inhibitor CCS1477 in various prostate cancer cell lines, as determined by cell viability assays after 72 hours of treatment. This data can serve as a reference for determining appropriate concentration ranges for this compound in similar cell lines.

Cell LineAR StatusModelProliferation IC50 (µM)
LNCaPAR-FLHormone responsive0.230
LNCaP-ARAR-FL over-expressedCRPC0.150
VCaPAR-FL, AR-SVCRPC0.049
22Rv1AR-FL, AR-SVCRPC0.096
DU145AR negativeHormone independent1.280
PC3AR negativeHormone independent1.490

CRPC: Castration-Resistant Prostate Cancer; AR-FL: Androgen Receptor Full-Length; AR-SV: Androgen Receptor Splice Variant. Data sourced from a study on CCS1477.[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

CPI703_Signaling_Pathway This compound This compound CBP_p300 CBP/p300 (HAT activity) This compound->CBP_p300 Inhibits Off_Target Potential Off-Target Effects (e.g., at high concentrations) This compound->Off_Target May cause Histones Histones (e.g., H3) CBP_p300->Histones Acetylates H3K27ac H3K27 Acetylation (Decreased) CBP_p300->H3K27ac Leads to Gene_Expression Target Gene Expression (Downregulated) H3K27ac->Gene_Expression Regulates cMyc c-Myc Gene_Expression->cMyc e.g. Apoptosis Apoptosis (Induced) Gene_Expression->Apoptosis Impacts Cell_Proliferation Cell Proliferation (Inhibited) cMyc->Cell_Proliferation Drives Transporters Dopamine/Serotonin Transporters Off_Target->Transporters

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Start: Unexpected Toxicity or Inconsistent Results Check_Concentration 1. Verify this compound Concentration & Purity Start->Check_Concentration Dose_Response 2. Perform Dose-Response (e.g., MTT assay) Check_Concentration->Dose_Response Check_Solvent 3. Check Vehicle Control for Solvent Toxicity Dose_Response->Check_Solvent Check_Culture 4. Review Cell Culture Technique (Passage #, Density) Check_Solvent->Check_Culture On_Target_Validation 5. Validate On-Target Effect (e.g., Western for H3K27ac) Check_Culture->On_Target_Validation Apoptosis_Assay 6. Quantify Apoptosis (e.g., Annexin V) On_Target_Validation->Apoptosis_Assay Optimize 7. Optimize Protocol: Adjust Concentration/Duration Apoptosis_Assay->Optimize Resolved Issue Resolved Optimize->Resolved

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: In Vivo Delivery of CPI-703 and Other Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific in vivo delivery challenges of CPI-703, a bromodomain (BRD) inhibitor, is limited.[1] This technical support guide provides general troubleshooting advice and frequently asked questions based on common challenges encountered with the in vivo delivery of small molecule inhibitors, particularly bromodomain inhibitors, in a research setting.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during in vivo experiments with BRD inhibitors like CPI-703.

Problem Potential Cause Suggested Solution
Low drug exposure in plasma or target tissue Poor oral bioavailability.[2][3]- Optimize the formulation. Consider using solubility enhancers such as cyclodextrins or developing a nanoparticle formulation.[4]- Explore alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection.
Rapid metabolism.- Co-administer with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically and scientifically sound for the experiment.- Consider synthesizing derivatives of the compound with improved metabolic stability.
Active efflux by transporters at biological barriers (e.g., P-glycoprotein).[5]- Test for interaction with known efflux pumps in vitro.- Co-administer with a broad-spectrum efflux pump inhibitor to assess the impact on bioavailability.
High variability in animal response Inconsistent drug formulation or administration.- Ensure the formulation is homogenous and stable. For suspensions, ensure they are well-mixed before each administration.[6][7]- Standardize the administration technique and ensure all personnel are properly trained.
Genetic or physiological differences in animal models.[8]- Use a highly inbred strain of animals to minimize genetic variability.- Ensure animals are age and weight-matched at the start of the study.
Observed toxicity or adverse effects (e.g., weight loss, lethargy) Off-target effects of the inhibitor.- Perform in vitro profiling against a panel of kinases and other relevant targets to identify potential off-targets.- Reduce the dose or dosing frequency.
Vehicle toxicity.- Run a vehicle-only control group to assess the toxicity of the formulation components.- Select a vehicle with a known safety profile for the chosen route of administration.
Lack of tumor growth inhibition in xenograft models Insufficient drug concentration at the tumor site.[5]- Measure drug concentration in tumor tissue via techniques like LC-MS/MS.- Consider local delivery methods like convection-enhanced delivery for brain tumors.[5]
Drug resistance.[9]- Investigate potential mechanisms of resistance, such as mutations in the drug target or upregulation of compensatory signaling pathways.- Consider combination therapies with other anti-cancer agents.[7]
Inappropriate animal model.[8]- Ensure the chosen cell line for the xenograft is sensitive to the BRD inhibitor in vitro.- Consider using patient-derived xenograft (PDX) models which may better recapitulate human tumor biology.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for bromodomain inhibitors like CPI-703?

A1: Bromodomain and Extra-Terminal (BET) inhibitors, a major class of BRD inhibitors, competitively bind to the acetyl-lysine binding pockets of BET proteins. This displaces them from chromatin and downregulates the expression of key oncogenes like MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: How should I prepare CPI-703 for in vivo administration?

A2: The optimal formulation depends on the physicochemical properties of CPI-703 and the route of administration. For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80 is a common starting point.[6][7] For intraperitoneal or intravenous injections, the compound must be fully dissolved in a sterile, biocompatible solvent system. It is crucial to assess the solubility and stability of CPI-703 in the chosen vehicle before starting in vivo experiments.

Q3: What are some key pharmacokinetic parameters to consider for in vivo studies with BRD inhibitors?

A3: Key pharmacokinetic (PK) parameters include bioavailability, plasma half-life (t1/2), maximum concentration (Cmax), and the area under the curve (AUC).[10] Understanding these parameters is essential for designing an effective dosing regimen that maintains the drug concentration above the efficacious level in the target tissue. Preliminary PK studies are highly recommended before initiating large-scale efficacy experiments.

Q4: How can I monitor the in vivo efficacy of a BRD inhibitor?

A4: In vivo efficacy is typically monitored by measuring tumor volume over time in xenograft or patient-derived xenograft (PDX) models.[11][12] At the end of the study, tumors can be excised and weighed. Pharmacodynamic (PD) markers, such as the downregulation of MYC expression or changes in histone methylation, can also be assessed in tumor tissue to confirm target engagement.

Experimental Protocols

In Vivo Efficacy Study of a BRD Inhibitor in a Mouse Xenograft Model
  • Cell Culture and Implantation:

    • Culture a cancer cell line known to be sensitive to BRD inhibitors (e.g., a human B-cell lymphoma line) under standard conditions.

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring and Animal Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the BRD inhibitor formulation (e.g., suspension in 0.5% methylcellulose) and the vehicle control.

    • Administer the drug and vehicle to the respective groups via the chosen route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily).[13]

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor volume throughout the study.

    • Monitor the general health of the animals, including body weight, food and water intake, and any signs of distress.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the animals.

    • Collect blood for pharmacokinetic analysis and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for MYC protein levels).

Visualizations

Signaling Pathway

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action BET BET Proteins (BRD2/3/4) RNA_Pol_II RNA Polymerase II BET->RNA_Pol_II recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BET binds to Transcription_Factors Transcription Factors (e.g., NF-κB) Transcription_Factors->BET binds to Oncogenes Oncogene Transcription (e.g., MYC, BCL2) RNA_Pol_II->Oncogenes initiates Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation CPI703 CPI-703 (BRD Inhibitor) This compound->BET blocks binding

Caption: Simplified BET signaling pathway and the inhibitory action of CPI-703.

Experimental Workflow

in_vivo_workflow start Start cell_culture 1. Cell Culture (e.g., Lymphoma cells) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Administer CPI-703 or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. PK/PD Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of a BRD inhibitor.

References

Technical Support Center: Interpreting Unexpected Phenotypes with CPI703

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes that may arise during experiments with compounds referred to as "CPI703". It has come to our attention that "this compound" may refer to two distinct molecules:

  • SKI-O-703 (Cevidoplenib): A selective spleen tyrosine kinase (Syk) inhibitor.

  • CPI-17 (Protein Phosphatase 1 Regulatory Subunit 14A): An inhibitory protein of protein phosphatase-1 (PP1).

This guide is divided into two sections to address each molecule specifically. Please select the section relevant to your research.

Section 1: SKI-O-703 (Cevidoplenib) - A Spleen Tyrosine Kinase (Syk) Inhibitor

This section is for users of the selective Syk inhibitor SKI-O-703, also known as Cevidoplenib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SKI-O-703?

A1: SKI-O-703 is a selective inhibitor of spleen tyrosine kinase (Syk). Syk is a crucial component in the signaling pathways of immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcR). By inhibiting Syk, SKI-O-703 blocks the signals required for the activation of B-cells and other innate inflammatory cells. This makes it a promising candidate for treating antibody-mediated inflammatory diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1][2]

Q2: I'm observing unexpected cytotoxicity or a lack of efficacy in my cell-based assays. What could be the cause?

A2: Several factors could contribute to these unexpected outcomes:

  • Off-Target Effects: While SKI-O-703 is a selective Syk inhibitor, like many small molecules, it may have off-target activities at higher concentrations. These off-target effects can lead to unexpected cytotoxicity.

  • Compound Stability: The inhibitor may degrade in your cell culture medium over time, leading to a decrease in efficacy. Factors such as temperature, pH, and light exposure can affect stability.[3]

  • Cell Health and Density: The health, confluency, and passage number of your cells can significantly impact their response to treatment.[4][5]

  • Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic to your cells at certain concentrations.[6]

Q3: My in vivo model is showing a phenotype that is inconsistent with Syk inhibition. How can I troubleshoot this?

A3: Inconsistent in vivo results can be complex. Consider the following:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and dosing schedule may not be optimal for maintaining a therapeutic concentration of the inhibitor in the target tissue.

  • Metabolism: The inhibitor could be metabolized into active or inactive compounds, leading to unexpected effects.

  • Model-Specific Biology: The specific genetic background and biology of your animal model could influence the response to Syk inhibition in unforeseen ways.

Troubleshooting Guide
ProblemPossible CauseRecommended Action
High variability between replicate wells Uneven cell distribution; Edge effects in the microplate; Inconsistent pipetting.[4]Ensure even cell seeding. Avoid using outer wells of the plate or fill them with buffer.[4] Use proper and consistent pipetting techniques.
Observed phenotype is not rescued by Syk overexpression This strongly suggests an off-target effect. The inhibitor is likely acting on a different pathway.Confirm functional Syk overexpression via Western blot. Conduct a thorough literature search for known off-targets of similar compounds.[7] Consider using a structurally different Syk inhibitor to see if the phenotype persists.
Inhibitor effect diminishes over a long-term experiment Compound degradation in the culture medium.[3] Cellular metabolism of the inhibitor.[3]Determine the half-life of SKI-O-703 in your specific experimental conditions. Consider more frequent media changes with a fresh compound.[3]
Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment

To address issues of cytotoxicity or lack of efficacy, it is crucial to determine the optimal concentration and treatment duration.

  • Cell Plating: Seed your cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of SKI-O-703 in your culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as your highest drug concentration).

  • Treatment: Treat the cells with the different concentrations of the inhibitor.

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours).

  • Analysis: At each time point, assess cell viability using an appropriate method (e.g., MTT assay, trypan blue exclusion). This will help you determine the IC50 (inhibitory concentration) and identify a non-toxic working concentration.

Protocol 2: Western Blot for Syk Pathway Activation

To confirm that SKI-O-703 is inhibiting its intended target, you can measure the phosphorylation of downstream Syk targets.

  • Cell Treatment: Treat your cells with SKI-O-703 at your determined optimal concentration for the appropriate amount of time. Include positive and negative controls.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Syk (p-Syk) and total Syk. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. A decrease in the p-Syk/total Syk ratio in treated cells would indicate target engagement.

Signaling Pathway Diagram

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk FcR Fc Receptor (FcR) FcR->Syk SKI_O_703 SKI-O-703 (Cevidoplenib) SKI_O_703->Syk Inhibition Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Activation B-Cell and Innate Inflammatory Cell Activation Downstream->Activation

Caption: Simplified signaling pathway of Syk inhibition by SKI-O-703.

Section 2: CPI-17 (PPP1R14A) - A Protein Phosphatase-1 Inhibitor

This section is for users investigating the role of CPI-17 (C-kinase potentiated protein phosphatase-1 inhibitor of 17 kDa), also known as PPP1R14A.

Frequently Asked Questions (FAQs)

Q1: What is the function of CPI-17?

A1: CPI-17 is a key regulatory protein that, when phosphorylated, potently inhibits the activity of myosin light chain phosphatase (MLCP), which is a form of protein phosphatase-1 (PP1).[8] This inhibition leads to an increase in myosin light chain phosphorylation, which is a critical step in smooth muscle contraction and can also influence cell motility and cytoskeletal dynamics.[9]

Q2: I'm observing unexpected oncogenic or transformative phenotypes in my experiments. Why might this be happening?

A2: The signaling cascade involving CPI-17 has been implicated in oncogenesis.[8] Upregulation or increased phosphorylation of CPI-17 can lead to the inactivation of the tumor suppressor Merlin and the activation of growth-promoting ERM proteins. This, in turn, can activate the Ras signaling pathway, which is a well-known driver of cancer.[8] Therefore, unexpected proliferative or transformative effects could be a direct consequence of modulating the CPI-17 pathway.

Q3: My results related to cell motility are the opposite of what I expected. What could be the reason?

A3: The role of CPI-17 in cell motility can be context-dependent. While it is a known regulator of smooth muscle contraction, its downregulation has been observed in models of chronic intestinal inflammation, contributing to dysfunctional motility.[9] Therefore, the effect of modulating CPI-17 on cell movement may vary depending on the cell type and the specific biological context you are studying.

Troubleshooting Guide
ProblemPossible CauseRecommended Action
Inconsistent results in cell motility assays Cell density and confluency can affect cell migration. Serum concentration in the media can influence results.Standardize cell seeding density for all experiments. Consider performing assays in serum-free or low-serum conditions to reduce variability.
Unexpected changes in cell morphology Alterations in the CPI-17 pathway can impact the cytoskeleton through its effects on the ERM proteins and Rho/ROCK signaling.Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and phosphorylated myosin light chain to visualize changes.
Difficulty in detecting changes in CPI-17 phosphorylation The phosphorylation event may be transient or occur at a low level.Optimize your lysis buffer with phosphatase and protease inhibitors. Consider using a phos-tag gel to better separate phosphorylated and unphosphorylated forms of CPI-17 during Western blotting.
Experimental Protocols

Protocol 1: Phos-tag SDS-PAGE for CPI-17 Phosphorylation

To accurately assess the phosphorylation status of CPI-17, Phos-tag SDS-PAGE can be used to separate phosphorylated protein isoforms.

  • Sample Preparation: Treat and lyse cells as you would for a standard Western blot, ensuring the lysis buffer contains phosphatase inhibitors.

  • Gel Electrophoresis: Use a polyacrylamide gel containing Phos-tag acrylamide. The Phos-tag molecule will bind to the phosphate groups on the proteins, causing a mobility shift.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Washing: Before antibody incubation, wash the membrane with a buffer containing EDTA to remove manganese ions from the Phos-tag, which can interfere with antibody binding.

  • Antibody Incubation and Detection: Proceed with standard Western blot protocols using an antibody against total CPI-17. The phosphorylated form of CPI-17 will appear as a slower-migrating band compared to the unphosphorylated form.

Protocol 2: Immunofluorescence for Cytoskeletal Changes

To visualize the phenotypic effects of CPI-17 modulation on the cytoskeleton:

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere.

  • Treatment: Treat the cells with your experimental conditions.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Staining: Stain for F-actin using fluorescently-labeled phalloidin and for the nucleus using DAPI. You can also co-stain for other cytoskeletal proteins of interest.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Signaling Pathway Diagram

CPI17_Signaling_Pathway PKC PKC / ROCK CPI17 CPI-17 PKC->CPI17 Phosphorylation pCPI17 p-CPI-17 PP1 PP1 (MLCP) pCPI17->PP1 Inhibition pERM p-ERM (Active) PP1->pERM Dephosphorylation Merlin Merlin (Inactive) PP1->Merlin Dephosphorylation (Activation) Ras Ras Pathway pERM->Ras Merlin->Ras Inhibition Oncogenesis Oncogenesis Ras->Oncogenesis

Caption: CPI-17 signaling cascade and its role in oncogenesis.

References

CPI703 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of CPI703, a selective CBP/EP300 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The bromodomain of CBP/EP300 is responsible for recognizing acetylated lysine residues on histones and other proteins. By binding to this bromodomain, this compound competitively inhibits its interaction with acetylated proteins, thereby disrupting the recruitment of the transcriptional machinery to specific gene promoters and enhancers. This leads to the modulation of gene expression, for instance, by reducing the differentiation of regulatory T cells (Tregs).[1]

Q2: What are the key in vitro and cellular potency values for this compound?

A2: this compound has been shown to have an IC50 of 0.47 µM in in vitro assays for CBP.[1] In cellular assays, it demonstrates an EC50 of 2.1 µM for inhibiting the binding of the CBP bromodomain to histone H3.[1]

Q3: How should I store this compound to prevent degradation?

A3: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below. It is crucial to avoid repeated freeze-thaw cycles of stock solutions.

Storage and Stability

FormatStorage TemperatureShelf LifeNotes
Solid Powder -20°CUp to 3 yearsProtect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthFor working aliquots.

Data compiled from general handling instructions for small molecule inhibitors.

Disclaimer: These are general recommendations. Always refer to the Certificate of Analysis provided by the supplier for batch-specific storage instructions.

Troubleshooting Guide

Issue 1: Inconsistent or no effect observed in cell-based assays.

  • Potential Cause: Compound degradation.

    • Solution: Ensure that this compound has been stored correctly in its solid form and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh working dilutions from a recently thawed aliquot for each experiment.

  • Potential Cause: Incorrect dosage.

    • Solution: The cellular EC50 for this compound is 2.1 µM.[1] However, the optimal concentration can be cell-line dependent. Perform a dose-response curve to determine the optimal working concentration for your specific cell type and assay. A previous study has used 4 µM this compound for a 4-day treatment of naive CD4+ T cells.[1]

  • Potential Cause: Low cell permeability in the target cell line.

    • Solution: While this compound is cell-permeable, efficiency can vary. Increase the incubation time to allow for sufficient compound uptake.

Issue 2: Compound precipitates in cell culture media.

  • Potential Cause: Poor solubility.

    • Solution: this compound is typically dissolved in DMSO to make a high-concentration stock solution. When preparing the final working concentration in aqueous cell culture media, ensure that the final DMSO concentration is low (typically <0.5%) to avoid toxicity and precipitation. It is recommended to perform serial dilutions to avoid shocking the compound out of solution.

Issue 3: Off-target effects are suspected.

  • Potential Cause: High concentration of the inhibitor.

    • Solution: While this compound is selective for CBP/EP300 over the BET family and other bromodomains, using excessively high concentrations can lead to off-target binding.[1] Use the lowest effective concentration determined from your dose-response studies.

  • Potential Cause: Non-specific effects of the compound or solvent.

    • Solution: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent.

Experimental Protocols & Workflows

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This protocol is adapted from the methodology used to determine the cellular potency of this compound.[1] It measures the displacement of a fluorescently labeled histone H3.3 tracer from the CBP bromodomain by the inhibitor.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-CBP bromodomain fusion protein

  • Expression vector for HaloTag®-Histone H3.3 fusion protein

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound

  • DMSO

Methodology:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP bromodomain and HaloTag®-Histone H3.3 expression vectors.

  • Cell Plating: After 24 hours, plate the transfected cells in 96-well plates.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Treatment: Add the this compound dilutions to the cells.

  • Tracer and Substrate Addition: Add the HaloTag® 618 Ligand (tracer) and the Nano-Glo® Substrate to the wells.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the luminescence and fluorescence signals. The ratio of these signals is the NanoBRET™ ratio.

  • Data Analysis: Plot the NanoBRET™ ratio against the this compound concentration and fit the data to a dose-response curve to calculate the EC50.

Diagrams

Signaling_Pathway cluster_0 Cell Nucleus CBP_EP300 CBP/EP300 Transcription_Machinery Transcription Machinery CBP_EP300->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->CBP_EP300 binds to Gene_Expression Target Gene Expression (e.g., FOXP3) Transcription_Machinery->Gene_Expression activates This compound This compound This compound->CBP_EP300 inhibits binding

Caption: Mechanism of action for this compound in inhibiting gene expression.

Experimental_Workflow start Start: Prepare this compound Stock (in DMSO) treatment Treat Cells with this compound (e.g., 4 µM for 4 days) start->treatment prep_cells Prepare Cell Culture (e.g., Naive CD4+ T cells) prep_cells->treatment analysis Downstream Analysis treatment->analysis controls Include Vehicle Control (DMSO) controls->treatment rna_extraction RNA Extraction analysis->rna_extraction Gene Expression protein_lysis Protein Lysis analysis->protein_lysis Protein Levels flow_cytometry Flow Cytometry for Cellular Phenotypes analysis->flow_cytometry Phenotypic Changes rt_qpcr RT-qPCR for Target Genes (e.g., FOXP3) rna_extraction->rt_qpcr end End: Data Interpretation rt_qpcr->end western_blot Western Blot for Target Proteins protein_lysis->western_blot western_blot->end flow_cytometry->end

Caption: General experimental workflow for cell-based assays using this compound.

Troubleshooting_Logic start Issue: Inconsistent or No Experimental Effect check_storage Was this compound stored correctly? (-20°C solid, -80°C solution) start->check_storage check_conc Is the concentration optimal? start->check_conc check_solubility Did the compound precipitate? start->check_solubility check_controls Were proper controls used? start->check_controls solution_storage Solution: Use fresh aliquots, avoid freeze-thaw. check_storage->solution_storage solution_conc Solution: Perform a dose-response curve for your cell line. check_conc->solution_conc solution_solubility Solution: Ensure final DMSO is <0.5%. Use serial dilutions. check_solubility->solution_solubility solution_controls Solution: Always include a vehicle (DMSO) control. check_controls->solution_controls

Caption: Troubleshooting flowchart for common issues with this compound experiments.

References

Technical Support Center: Addressing CPI703 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential precipitation issues with CPI703 in experimental media. The following information is curated to assist researchers in achieving consistent and reliable experimental outcomes.

Understanding this compound

This compound is a potent and selective inhibitor of the CBP/EP300 bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription. By inhibiting the CBP/EP300 bromodomains, this compound can modulate the expression of key genes involved in various cellular processes.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₁₇H₂₂N₄O
Molecular Weight 298.38 g/mol
CAS Number 1904649-00-8

Signaling Pathway of CBP/EP300 Inhibition

The following diagram illustrates the general mechanism of action for a CBP/EP300 bromodomain inhibitor like this compound.

CBP_EP300_Inhibition Mechanism of CBP/EP300 Bromodomain Inhibition cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound Histone_Tails Histone Tails Acetylated_Lysine Acetylated Lysine Residues Histone_Tails->Acetylated_Lysine HATs CBP_EP300 CBP/EP300 Acetylated_Lysine->CBP_EP300 Recognition by Bromodomain Transcription_Machinery Transcription Machinery CBP_EP300->Transcription_Machinery Recruitment Gene_Activation Gene Activation Transcription_Machinery->Gene_Activation This compound This compound Blocked_CBP_EP300 CBP/EP300 (Blocked) This compound->Blocked_CBP_EP300 Inhibition Gene_Repression Gene Repression Blocked_CBP_EP300->Gene_Repression Prevents Recruitment of Transcription Machinery Experimental_Workflow Workflow for Preparing this compound Working Solution A Start: this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve (Gentle Warming if Needed) B->C D 10 mM Stock Solution in DMSO C->D E Aliquot and Store at -20°C/-80°C D->E F Thaw Aliquot H Add Stock Solution Drop-wise to Media while Gently Mixing F->H G Pre-warm Cell Culture Media to 37°C G->H I Visually Inspect for Precipitation H->I J Final Working Solution Ready for Use I->J

Technical Support Center: Best Practices for Using CPI703 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CPI703. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experimental settings. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (p300) histone acetyltransferases (HATs). By inhibiting the catalytic activity of CBP/p300, this compound prevents the acetylation of histone and non-histone protein targets. This leads to the modulation of gene expression, particularly the downregulation of genes involved in cell growth, proliferation, and differentiation. A primary mechanism of action is the reduction of H3K27 acetylation at enhancer and promoter regions of target genes, such as the transcription factor FOXP3, which is critical for the function of regulatory T cells (Tregs).

Q2: What are the recommended storage and handling conditions for this compound for long-term studies?

A2: For long-term stability, it is crucial to store this compound under appropriate conditions. While specific manufacturer guidelines should always be followed, general recommendations for similar small molecule inhibitors provide a strong starting point.

Storage ConditionRecommendation
Solid Form Store at -20°C for long-term storage. For short-term storage (weeks to months), 4°C is acceptable. Protect from light and moisture.
In Solution Prepare stock solutions in a suitable solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot at room temperature and vortex to ensure homogeneity.

Q3: How should I prepare this compound for in vitro and in vivo studies?

A3: Proper preparation of this compound is critical for experimental success.

  • In Vitro Studies: For cell-based assays, dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • In Vivo Studies: For animal studies, the formulation of this compound will depend on the route of administration. A common vehicle for intraperitoneal (IP) or oral (PO) administration is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is essential to ensure the compound is fully dissolved and the solution is homogenous before administration. The appropriate dosage will need to be determined empirically for your specific animal model and experimental goals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cell-based assays 1. Compound instability: Repeated freeze-thaw cycles of stock solutions. 2. Cellular health: High passage number of cells, mycoplasma contamination. 3. Assay variability: Inconsistent cell seeding density, uneven compound distribution.1. Aliquot stock solutions into single-use vials. Prepare fresh dilutions for each experiment. 2. Use low-passage cells and regularly test for mycoplasma. 3. Ensure uniform cell seeding. Gently mix the plate after adding this compound.
Low efficacy in vivo 1. Poor bioavailability: Inadequate formulation or route of administration. 2. Insufficient dosage: The administered dose is too low to achieve a therapeutic concentration. 3. Rapid metabolism: The compound is quickly cleared from the system.1. Optimize the vehicle formulation. Consider a different route of administration. 2. Perform a dose-escalation study to determine the optimal dose. 3. Conduct pharmacokinetic studies to determine the half-life of this compound in your model.
Observed toxicity in vivo 1. Off-target effects: The compound may be affecting other cellular processes at the concentration used. 2. Vehicle toxicity: The delivery vehicle may be causing adverse effects.1. Perform a dose-response study to find the maximum tolerated dose (MTD). 2. Administer a vehicle-only control group to assess any vehicle-related toxicity.
Difficulty dissolving this compound 1. Incorrect solvent: The chosen solvent may not be appropriate for the desired concentration. 2. Low temperature: The solvent may be too cold to facilitate dissolution.1. Use DMSO for high-concentration stock solutions. 2. Gently warm the solution and vortex or sonicate to aid dissolution.

Experimental Protocols & Signaling Pathways

Experimental Workflow for In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on histone acetylation in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) cell_seeding 3. Seed Cells in Multi-well Plate cell_culture->cell_seeding compound_prep 2. Prepare this compound Dilutions treatment 4. Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for a Defined Period (e.g., 24-72 hours) treatment->incubation cell_lysis 6. Cell Lysis and Protein Extraction incubation->cell_lysis western_blot 7. Western Blot for H3K27ac cell_lysis->western_blot data_analysis 8. Data Analysis western_blot->data_analysis

Workflow for In Vitro H3K27ac Analysis
Signaling Pathway of this compound Action

This diagram illustrates the simplified signaling pathway affected by this compound.

signaling_pathway This compound This compound CBP_p300 CBP/p300 HAT This compound->CBP_p300 Inhibits Histones Histone Proteins CBP_p300->Histones Acetylation Acetylation Histone Acetylation (e.g., H3K27ac) Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Target Gene Expression (e.g., FOXP3) Chromatin->Gene_Expression Cellular_Response Altered Cellular Response (e.g., ↓ Treg Differentiation) Gene_Expression->Cellular_Response

Technical Support Center: Mitigating Compensatory Signaling with CPI-703 (Cevidoplenib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CPI-703 (cevidoplenib), a selective Spleen Tyrosine Kinase (Syk) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into mitigating compensatory signaling pathways that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CPI-703 (cevidoplenib)?

A1: CPI-703 is an orally bioavailable small molecule that selectively inhibits Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase crucial for signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR)[1][2]. By inhibiting Syk, CPI-703 blocks these signaling pathways, which are vital for the activation, proliferation, and survival of B-cells and other immune cells like macrophages and mast cells[1][2].

Q2: What are the potential applications of CPI-703 in research?

A2: Given its mechanism of action, CPI-703 is primarily investigated for its therapeutic potential in autoimmune diseases and B-cell malignancies. Research applications include studying its effects on B-cell activation, autoantibody production in models of diseases like rheumatoid arthritis and immune thrombocytopenia (ITP), and its anti-proliferative effects on lymphoma cell lines[2][3][4][5][6][7][8][9][10].

Q3: What is compensatory signaling, and why is it a concern when using CPI-703?

A3: Compensatory signaling occurs when the inhibition of a primary signaling pathway (in this case, the Syk pathway) leads to the upregulation or activation of alternative survival pathways in the cell. This is a common mechanism of acquired resistance to targeted therapies. For Syk inhibitors, prolonged treatment can lead to the reactivation of pro-survival pathways such as the RAS/MAPK/ERK pathway, which can reduce the efficacy of CPI-703 over time[11].

Q4: How can I detect the emergence of compensatory signaling in my experiments?

A4: Detecting compensatory signaling requires monitoring the activity of key signaling nodes in alternative pathways. A recommended method is phospho-flow cytometry, which allows for the simultaneous measurement of multiple phosphorylated (activated) proteins in different signaling cascades at a single-cell level. Western blotting for key phosphorylated proteins in pathways like MAPK/ERK (p-ERK, p-MEK) and PI3K/Akt (p-Akt, p-mTOR) can also be employed. A time-course experiment is crucial to observe changes in these pathways following CPI-703 treatment.

Q5: What strategies can be employed to mitigate compensatory signaling?

A5: A primary strategy to overcome compensatory signaling is the use of combination therapies. If reactivation of the RAS/MAPK/ERK pathway is observed, combining CPI-703 with a MEK inhibitor can be a synergistic approach to overcome resistance[11]. Similarly, if the PI3K/Akt pathway is upregulated, a combination with a PI3K or mTOR inhibitor could be effective.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reduced or no inhibitory effect of CPI-703 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Calculation or pipetting errors. 3. Low Cell Permeability: The compound may not be efficiently entering the cells.1. Use a fresh aliquot of CPI-703 from a stock stored at -80°C. 2. Double-check all calculations and ensure pipettes are calibrated. 3. Verify the cell permeability of CPI-703 in your specific cell line or consider using a different cell line with known sensitivity.
High variability between experimental replicates 1. Inconsistent Cell Seeding: Different numbers of cells per well/plate. 2. Inconsistent Drug Treatment: Variation in the timing or concentration of CPI-703 addition. 3. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.1. Ensure a homogenous cell suspension and consistent seeding density. 2. Standardize all drug treatment steps. 3. Use cells within a defined, low passage number range for all experiments.
Observed cell death at expected inhibitory concentrations 1. Cytotoxicity: The concentration used may be too high for the specific cell line. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
Loss of CPI-703 efficacy over time in long-term cultures 1. Emergence of Resistance: Development of compensatory signaling pathways. 2. Compound Instability: CPI-703 may be degrading in the culture medium over time.1. Analyze for compensatory signaling (e.g., p-ERK, p-Akt). Consider combination therapy with an inhibitor of the identified compensatory pathway. 2. For long-term experiments, consider refreshing the media with newly added CPI-703 at regular intervals.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of SKI-O-592 (a close analog of CPI-703)

KinaseIC50 (nM)
Syk 6.2
RET412
KOR687
Pyk2709
Jak21,859
FLT31,783
Jak35,807
FGFR35,662
FGFR116,960
Data sourced from MedChemExpress and based on the free base form SKI-O-592[1].

Table 2: In Vitro Cellular Activity of Fostamatinib (R406 - another Syk inhibitor)

Cell Line (Diffuse Large B-cell Lymphoma)EC50 for Proliferation Inhibition (µM)
TCL-002~0.8
Other DLBCL cell lines0.8 - 8.1
Data for R406, the active metabolite of the FDA-approved Syk inhibitor Fostamatinib[12].

Table 3: Clinical Response of Cevidoplenib in Immune Thrombocytopenia (Phase II Study)

Treatment GroupPlatelet Response Rate
Cevidoplenib (400 mg twice daily)64%
Cevidoplenib (200 mg twice daily)46%
Placebo33%
Platelet response was defined as a platelet count of at least 30,000/µL and a doubling of the baseline count[9].

Visualizations of Signaling Pathways and Workflows

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_CPI703 CPI-703 Action BCR B-Cell Receptor (BCR) CD79ab CD79a/b BCR->CD79ab Antigen Binding Syk Syk CD79ab->Syk Recruitment & Activation PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K BTK BTK Syk->BTK Ca_flux Ca²⁺ Flux PLCg2->Ca_flux Akt Akt PI3K->Akt BTK->PLCg2 NFkB NF-κB Akt->NFkB This compound CPI-703 This compound->Syk

Diagram 1: Simplified Syk Signaling Pathway Downstream of the B-Cell Receptor and the inhibitory action of CPI-703.

Compensatory_Signaling cluster_syk_pathway Primary Syk Pathway cluster_mapk_pathway Compensatory Pathway Syk Syk Syk_downstream Syk Downstream Effectors Syk->Syk_downstream Survival Cell Proliferation & Survival Syk_downstream->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Upregulated Signaling This compound CPI-703 This compound->Syk

Diagram 2: Conceptual overview of the RAS/MAPK/ERK pathway as a compensatory survival mechanism upon Syk inhibition by CPI-703.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_signaling Signaling Analysis cluster_interpretation Interpretation & Next Steps start Start: Treat cells with CPI-703 vs Vehicle viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis phospho_flow Phospho-flow Cytometry (p-Syk, p-ERK, p-Akt) start->phospho_flow western_blot Western Blot (p-Syk, p-ERK, p-Akt) start->western_blot compensatory Compensatory Signaling Detected? viability->compensatory apoptosis->compensatory phospho_flow->compensatory western_blot->compensatory combination Test Combination Therapy (e.g., CPI-703 + MEK inhibitor) compensatory->combination Yes end End compensatory->end No combination->end

Diagram 3: Experimental workflow for investigating the effects of CPI-703 and identifying potential compensatory signaling.

Experimental Protocols

Protocol 1: Analysis of Protein Phosphorylation by Phospho-Flow Cytometry

This protocol allows for the quantitative measurement of intracellular phosphorylated proteins at the single-cell level, enabling the assessment of signaling pathway activation in response to CPI-703.

Materials:

  • Cells of interest (e.g., lymphoma cell line)

  • CPI-703 (cevidoplenib) and vehicle control (e.g., DMSO)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol or a commercial permeabilization buffer)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Phospho-specific primary antibodies (e.g., anti-pSyk, anti-pERK, anti-pAkt) conjugated to fluorochromes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at the desired density and allow them to acclimate. Treat cells with various concentrations of CPI-703 or vehicle control for the desired time points (e.g., 1, 6, 24 hours).

  • Cell Stimulation (Optional): If investigating the inhibition of stimulated signaling, add an appropriate agonist (e.g., anti-IgM for BCR stimulation) for a short period (e.g., 15 minutes) before harvesting.

  • Harvesting: Harvest cells by gentle scraping or centrifugation.

  • Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.

  • Permeabilization: Wash the cells with PBS and then resuspend in ice-cold Permeabilization Buffer. Incubate on ice for at least 30 minutes. This allows antibodies to access intracellular epitopes.

  • Antibody Staining: Wash the cells with Staining Buffer. Resuspend the cells in a cocktail of phospho-specific antibodies diluted in Staining Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells twice with Staining Buffer to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in Staining Buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody staining to quantify the level of protein phosphorylation in treated versus control cells.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

This protocol is used to determine if CPI-703 treatment affects the interaction of Syk with its downstream signaling partners.

Materials:

  • Treated and untreated cell lysates

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Primary antibody against the "bait" protein (e.g., anti-Syk)

  • Protein A/G magnetic beads

  • Wash Buffer (similar to Lysis Buffer but with lower detergent concentration)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the CPI-703-treated and control cells with ice-cold Co-IP Lysis Buffer. Incubate on ice and then clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Remove the beads.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-Syk) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

  • Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using Elution Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against potential interacting partners (e.g., anti-PLCγ2, anti-PI3K) to determine if the interaction is altered by CPI-703 treatment. The membrane should also be probed with an anti-Syk antibody to confirm successful immunoprecipitation of the bait protein.

References

Validation & Comparative

A Comparative Analysis of CPI-703 and CPI-644: Distinct Mechanisms and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, CPI-703 (also known as cevidoplenib or SKI-O-703) and CPI-644 represent two distinct investigational molecules with disparate mechanisms of action and therapeutic applications. CPI-703 is a selective spleen tyrosine kinase (Syk) inhibitor primarily explored for its potential in treating autoimmune diseases. In contrast, CPI-644 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300), with research pointing towards its utility in oncology and immunology. This guide provides a comparative overview of their efficacy, based on available preclinical and clinical data, and details the experimental methodologies employed in their evaluation.

Comparative Efficacy and Biological Activity

Due to their fundamentally different modes of action and target indications, a direct head-to-head efficacy comparison between CPI-703 and CPI-644 is not feasible. Instead, this section summarizes their individual performance in relevant experimental and clinical settings.

FeatureCPI-703 (Cevidoplenib)CPI-644
Target Spleen tyrosine kinase (Syk)CREBBP/EP300 bromodomains
Therapeutic Area Autoimmune Diseases (e.g., Rheumatoid Arthritis, Lupus Nephritis, Immune Thrombocytopenia)Oncology, Immunology
Mechanism of Action Inhibits Syk, blocking B-cell receptor (BCR) and Fc receptor (FcR) signaling, thereby reducing inflammation and autoantibody production.[1][2]Inhibits the binding of CREBBP/EP300 bromodomains to acetylated histones, modulating gene expression, including the reduction of FOXP3 in regulatory T cells.
Key Efficacy Data Preclinical: Significantly reduced autoantibody levels, proteinuria, and glomerulonephritis in a mouse model of lupus nephritis.[1][2] Ameliorated synovitis in a mouse model of serum-transferred arthritis.[1][2] Clinical: A Phase 2 study in rheumatoid arthritis did not meet its primary endpoint.[3] Phase 2 trials for immune thrombocytopenia are ongoing or planned.Preclinical: Potent inhibitor of CREBBP with an IC50 of 0.18 µM. Reduces FOXP3 expression in regulatory T cells.[4] Shows anti-proliferative effects in certain cancer cell lines, such as androgen receptor-positive breast cancer.[5]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of CPI-703 and CPI-644 are rooted in their modulation of different cellular signaling pathways. The following diagrams illustrate these pathways and the general workflows used to assess their efficacy.

CPI703_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR Syk Syk BCR->Syk Downstream Downstream Signaling (e.g., BTK, PLCγ2) Syk->Downstream B_Cell_Activation B-Cell Activation & Autoantibody Production Downstream->B_Cell_Activation FcR FcR Syk_FcR Syk FcR->Syk_FcR Inflammation Inflammatory Response Syk_FcR->Inflammation Inflammatory_Cell_Activation Inflammatory Cell Activation Inflammation->Inflammatory_Cell_Activation CPI703 CPI-703 This compound->Syk Inhibits This compound->Syk_FcR Inhibits CPI644_Signaling_Pathway cluster_gene_regulation Gene Regulation CREBBP_EP300 CREBBP/EP300 Gene_Transcription Gene Transcription CREBBP_EP300->Gene_Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->Gene_Transcription FOXP3_Expression FOXP3 Expression (in Tregs) Gene_Transcription->FOXP3_Expression Oncogene_Expression Oncogene Expression Gene_Transcription->Oncogene_Expression CPI644 CPI-644 CPI644->CREBBP_EP300 Inhibits Bromodomain Experimental_Workflow cluster_this compound CPI-703 Efficacy Assessment cluster_CPI644 CPI-644 Efficacy Assessment CPI703_InVitro In Vitro Kinase Assays (Syk Inhibition) CPI703_Cell Cell-Based Assays (BCR/FcR Signaling) CPI703_InVitro->CPI703_Cell CPI703_Animal Animal Models (Lupus, Arthritis) CPI703_Cell->CPI703_Animal CPI703_Clinical Clinical Trials (RA, ITP) CPI703_Animal->CPI703_Clinical CPI644_InVitro In Vitro Binding Assays (Bromodomain Inhibition) CPI644_Cell Cell-Based Assays (FOXP3 Expression, Proliferation) CPI644_InVitro->CPI644_Cell CPI644_Animal Animal Models (Tumor Xenografts) CPI644_Cell->CPI644_Animal

References

Validating CPI703 On-Target Effects on H3K27ac: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CPI703 with other selective CBP/p300 inhibitors, focusing on the validation of their on-target effects on Histone H3 Lysine 27 acetylation (H3K27ac). The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their studies.

Introduction to this compound and H3K27ac

This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1] These enzymes catalyze the transfer of an acetyl group to lysine residues on histone tails, most notably H3K27. Acetylation of H3K27 (H3K27ac) is a key epigenetic mark associated with active enhancers and promoters, leading to a more open chromatin structure and facilitating gene transcription.[2][3][4] By inhibiting the catalytic activity of CBP/p300, this compound is designed to reduce global H3K27ac levels, thereby modulating the expression of genes involved in various cellular processes, including cell growth, differentiation, and immune response.[1] Validating the on-target effect of this compound on H3K27ac is crucial for understanding its mechanism of action and for the development of novel therapeutics.

Comparative Analysis of CBP/p300 Inhibitors

The following table summarizes the inhibitory potency of this compound and other well-characterized CBP/p300 inhibitors. This data is essential for selecting the appropriate tool compound and for comparing experimental outcomes across different studies.

CompoundTarget(s)IC50 (CBP)IC50 (p300)Cellular EC50Key Features
This compound CBP/p300 Bromodomain0.47 µM-2.1 µMReduces H3K27ac and transcription of genes like FOXP3.[1]
A-485 CBP/p300 HAT Domain2.6 nM9.8 nM73 nM (for H3K27ac reduction)Potent, selective, and orally bioavailable.[5][6]
CCS1477 CBP/p300 Bromodomain-19 nM-Orally bioavailable, represses AR target genes.[5]
C646 p300 HAT Domain-Ki of 400 nM-Selective for p300 over other acetyltransferases.[7]
GNE-049 CBP/p300 Bromodomain1.1 nM2.3 nM14 nM (for MYC repression)Effective in repressing oncogene expression.[1]

Experimental Protocols for Validating On-Target Effects

To rigorously validate the on-target effects of this compound on H3K27ac, two primary experimental techniques are recommended: Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) and Western Blotting.

Chromatin Immunoprecipitation (ChIP)-qPCR Protocol

This protocol allows for the quantification of H3K27ac levels at specific genomic loci.

1. Cell Treatment and Cross-linking:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or a vehicle control for the desired time and concentration.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclear pellet in a suitable lysis buffer.

  • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27ac. A negative control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.

  • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

4. Washes and Elution:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a spin column or phenol-chloroform extraction.

6. Quantitative PCR (qPCR):

  • Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., promoters of genes known to be regulated by CBP/p300).

  • Quantify the amount of immunoprecipitated DNA relative to the total input DNA. A decrease in the H3K27ac signal at target loci in this compound-treated cells compared to control cells indicates on-target activity.

Western Blot Protocol

This protocol is used to assess global changes in H3K27ac levels.

1. Cell Lysis and Protein Extraction:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • For histone analysis, an acid extraction protocol is often recommended to enrich for nuclear proteins.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for H3K27ac overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., total Histone H3 or β-actin) to determine the relative change in global H3K27ac levels.

Visualizing the Mechanism of Action

To illustrate the signaling pathway and experimental workflow, the following diagrams have been generated using the DOT language.

cluster_0 This compound Mechanism of Action This compound This compound CBP_p300 CBP/p300 (HAT Activity) This compound->CBP_p300 Inhibits Histone_H3 Histone H3 CBP_p300->Histone_H3 Acetylation H3K27ac H3K27ac Histone_H3->H3K27ac Results in Chromatin Open Chromatin H3K27ac->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: this compound inhibits CBP/p300, reducing H3K27ac and gene transcription.

cluster_1 Experimental Workflow for H3K27ac Validation cluster_chip ChIP-qPCR cluster_wb Western Blot Start Cell Culture Treatment Treat with this compound or Vehicle Start->Treatment Harvest Harvest Cells Treatment->Harvest Crosslink Cross-link & Lyse Harvest->Crosslink Lyse_WB Lyse & Extract Protein Harvest->Lyse_WB Shear Shear Chromatin Crosslink->Shear IP Immunoprecipitate with anti-H3K27ac Shear->IP Purify Purify DNA IP->Purify qPCR qPCR Analysis Purify->qPCR Quantify Quantify Protein Lyse_WB->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Blot Immunoblot with anti-H3K27ac SDS_PAGE->Blot Detect Detect & Analyze Blot->Detect

Caption: Workflow for validating this compound's effect on H3K27ac.

References

Experimental Validation of FOXP3 Downregulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box P3 (FOXP3) is a master transcription factor crucial for the development and function of regulatory T cells (Tregs). Tregs play a vital role in maintaining immune homeostasis and preventing autoimmune diseases. Consequently, the modulation of FOXP3 expression, particularly its downregulation, is a significant area of research for therapeutic interventions in oncology and autoimmune diseases. While information on a specific compound designated "CPI-703" and its effects on FOXP3 is not publicly available, this guide provides a comprehensive comparison of established and experimental methods for FOXP3 downregulation, supported by available data and detailed experimental protocols.

Comparison of FOXP3 Downregulation Strategies

Several strategies exist for downregulating FOXP3 expression, broadly categorized into small molecule inhibitors, biologic-based approaches, and genetic methods. The following table summarizes key alternatives with available data on their efficacy.

Method/Compound Target/Mechanism of Action Reported Effect on FOXP3 Expression Cell Type/Model Reference
Small Molecule Inhibitors
AZD8055mTOR inhibitorDecreased FOXP3 expressionT-cells[1]
WortmanninPI3K inhibitorDownregulates FOXP3T-cells[1]
SorafenibKinase inhibitorMay inhibit Treg function, leading to decreased FOXP3 expressionT-cells[1]
Sunitinib MalateKinase inhibitorMay inhibit Treg function, potentially leading to decreased FOXP3 levelsT-cells[1]
QuinacrineUnknown, identified in a screenDownregulates FOXP3Human primary T-cells[2]
Natural Compounds
CurcuminMultiple targetsPotential FOXP3 inhibitorT-cells[1]
QuercetinMultiple targetsPotential FOXP3 inhibitorT-cells[1]
Biologic-based Approaches
AZD8701 (Antisense Oligonucleotide)Direct targeting of FOXP3 mRNA>70% reduction in FOXP3 levels in Tregs in vitro and in vivoPrimary Tregs, syngeneic mouse tumor models[3]
Anti-FoxP3 Monoclonal Antibody (e.g., FJK-16s)Targets FoxP3-expressing Tregs for depletionReduces the population of TregsIn vivo models[4]
Genetic Methods
CRISPR/Cas9Gene editing of the FOXP3 locus>75% FOXP3 knockout efficiencyHuman Hematopoietic Stem and Progenitor Cells (HSPCs)[5]
Antisense OligonucleotidesInhibit Foxp3 transcriptionDownregulates Foxp3 in Dsg3-specific Tr1 cellsMurine T-cells[6]

Signaling Pathways and Experimental Workflows

The regulation of FOXP3 is complex, involving multiple signaling pathways. Understanding these pathways is crucial for designing experiments to validate the effects of potential downregulating compounds.

FOXP3_Regulation_Pathway Key Signaling Pathways Regulating FOXP3 Expression cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling TCR_Activation TCR Activation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway TCR_Activation->PI3K_Akt_mTOR activates IL2 IL-2 STAT5 STAT5 IL2->STAT5 activates TGFb TGF-β SMAD2_3 SMAD2/3 TGFb->SMAD2_3 activates IL6 IL-6 STAT3 STAT3 IL6->STAT3 activates FOXP3_Gene FOXP3 Gene Expression PI3K_Akt_mTOR->FOXP3_Gene inhibits STAT5->FOXP3_Gene promotes SMAD2_3->FOXP3_Gene promotes STAT3->FOXP3_Gene inhibits

Caption: Key signaling pathways influencing FOXP3 gene expression.

A typical experimental workflow to validate a novel FOXP3 downregulating compound would involve a series of in vitro and in vivo assays.

Experimental_Workflow Experimental Workflow for Validating FOXP3 Downregulation Start Isolate Primary Tregs (e.g., CD4+CD25+CD127-) Compound_Treatment Treat Tregs with Test Compound (e.g., CPI-703) Start->Compound_Treatment FOXP3_mRNA_Analysis Analyze FOXP3 mRNA levels (qRT-PCR) Compound_Treatment->FOXP3_mRNA_Analysis FOXP3_Protein_Analysis Analyze FOXP3 Protein levels (Western Blot / Flow Cytometry) Compound_Treatment->FOXP3_Protein_Analysis Treg_Function_Assay Assess Treg Suppressive Function (Co-culture with Effector T-cells) FOXP3_Protein_Analysis->Treg_Function_Assay In_Vivo_Model In Vivo Validation (e.g., Tumor Model) Treg_Function_Assay->In_Vivo_Model End Confirm FOXP3 Downregulation and Functional Consequences In_Vivo_Model->End FOXP3_Downregulation_Approaches Approaches to FOXP3 Downregulation cluster_signaling Targeting Signaling Pathways cluster_transcription Targeting Transcription/Translation cluster_gene Targeting the Gene cluster_protein Targeting the Protein/Cell FOXP3_Regulation FOXP3 Regulation mTOR_Inhibitors mTOR Inhibitors (e.g., AZD8055) FOXP3_Regulation->mTOR_Inhibitors PI3K_Inhibitors PI3K Inhibitors (e.g., Wortmannin) FOXP3_Regulation->PI3K_Inhibitors Antisense_Oligos Antisense Oligonucleotides (e.g., AZD8701) FOXP3_Regulation->Antisense_Oligos CRISPR_Cas9 CRISPR/Cas9 FOXP3_Regulation->CRISPR_Cas9 mAbs Monoclonal Antibodies (e.g., FJK-16s) FOXP3_Regulation->mAbs

References

A Head-to-Head Battle of Bromodomain Inhibitors: CPI703 vs. SGC-CBP30 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two prominent CBP/p300 bromodomain inhibitors, CPI703 and SGC-CBP30, reveals distinct potency profiles and highlights their potential as targeted cancer therapeutics. This guide synthesizes available data on their mechanism of action, efficacy in various cancer cell lines, and the experimental protocols used for their evaluation.

In the rapidly evolving landscape of epigenetic cancer therapy, inhibitors targeting the bromodomains of the homologous histone acetyltransferases CREB-binding protein (CBP) and p300 have emerged as a promising strategy. These proteins are critical coactivators of transcription, and their dysregulation is implicated in the progression of numerous cancers. Among the chemical probes developed to interrogate their function, this compound and SGC-CBP30 have garnered significant attention. This guide provides a comprehensive comparison of their performance in cancer cell lines based on currently available data.

Mechanism of Action: Targeting the Acetyl-Lysine Reader Domain

Both this compound and SGC-CBP30 are small molecule inhibitors that competitively bind to the bromodomain of CBP and p300. This domain is responsible for recognizing acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and gene activation. By occupying this binding pocket, these inhibitors prevent the recruitment of the CBP/p300 coactivator complex to chromatin, thereby downregulating the expression of key oncogenes. A primary consequence of this inhibition is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[1]

Mechanism of Action of CBP/p300 Bromodomain Inhibitors cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound / SGC-CBP30 Acetylated_Histone Acetylated Histone (Ac-K) CBP_p300 CBP/p300 Complex Acetylated_Histone->CBP_p300 recruits Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery activates Oncogene_Expression Oncogene Expression Transcription_Machinery->Oncogene_Expression Inhibitor This compound or SGC-CBP30 CBP_p300_inhibited CBP/p300 Complex Inhibitor->CBP_p300_inhibited binds to bromodomain No_Activation No Transcription Activation CBP_p300_inhibited->No_Activation cannot bind to acetylated histone Reduced_Oncogene_Expression Reduced Oncogene Expression No_Activation->Reduced_Oncogene_Expression MTT Cell Viability Assay Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Inhibitor 2. Treat with this compound or SGC-CBP30 (serial dilutions) Seed_Cells->Treat_Inhibitor Incubate 3. Incubate for 48-72 hours Treat_Inhibitor->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

References

Unveiling the Mechanism of CPI703: A Comparative Guide Based on Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to confirm the mechanism of action of CPI703, a potent inhibitor of the histone acetyltransferases (HATs) CBP and p300. By examining evidence from knockout and knockdown studies targeting these enzymes, we aim to provide a clear and objective validation of this compound's on-target effects and its therapeutic potential.

Core Mechanism of Action: Targeting the CBP/p300 Acetyltransferases

This compound functions by inhibiting the catalytic HAT activity of the paralogous proteins CREB-binding protein (CBP) and p300. These enzymes play a crucial role in gene regulation by acetylating histone proteins, most notably Histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters. This acetylation leads to a more open chromatin structure, facilitating the recruitment of transcriptional machinery and subsequent gene expression. By blocking this activity, this compound effectively reduces H3K27ac levels, leading to the transcriptional repression of key oncogenes and other disease-driving genes.[1][2][3]

Knockout and knockdown studies targeting CBP and p300 serve as a powerful genetic validation of the pharmacological effects observed with this compound. These genetic perturbations are expected to phenocopy the effects of this compound, providing strong evidence that the compound's primary mechanism of action is indeed through the inhibition of CBP/p300.

Comparative Data: this compound vs. Genetic Perturbation of CBP/p300

The following tables summarize the comparative effects of this compound and other CBP/p300 inhibitors against the genetic knockdown or knockout of CBP and/or p300.

Table 1: Impact on Histone Acetylation

Intervention Model System Effect on H3K27ac Effect on other Histone Marks Reference
This compound/CPI644 Treatment Regulatory T cellsReductionNot specified[1][2]
p300 Knockout (CRISPR) LNCaP prostate cancer cellsMarked reductionReduced H2B acetylation[4]
p300 and CBP Double Knockout (CRISPR) LNCaP prostate cancer cellsMore pronounced lossNot specified[4]
CBPD-409 (p300/CBP Degrader) VCaP prostate cancer cellsReductionReduction in H2BK5ac, H2BK20ac, H2BK120ac[4]
A-485 (HAT Inhibitor) NUT midline carcinoma cellsSuppression of p300-mediated histone acetylationNot specified[1]

Table 2: Effects on Gene Expression and Cellular Phenotype

Intervention Model System Key Downregulated Genes Cellular Outcome Reference
This compound/CPI644 Treatment Regulatory T cellsFOXP3Suppresses regulatory T cell differentiation[1][2]
p300 Knockdown Melanoma cellsMITF target genes (e.g., FOXM1)Reduced melanoma cell proliferation[1]
p300/CBP Double Knockout (CRISPR) LNCaP prostate cancer cellsAR and MYC target genesPhenocopies p300/CBP degrader effects[5]
JQA D1 (p300 Degrader) Neuroblastoma cellsMYCNInduces apoptosis[1]
I-CBP112 (Bromodomain Inhibitor) Leukemia cellsNot specifiedSynergistically induces apoptosis with JQ1[1]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for knockout/knockdown validation.

CPI703_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CBP_p300 CBP/p300 (HAT Activity) This compound->CBP_p300 Inhibits Histone Histone H3 CBP_p300->Histone Acetylates Ac_Histone Acetylated Histone H3 (H3K27ac) Chromatin Open Chromatin Ac_Histone->Chromatin Promotes Gene_Expression Oncogene Expression Chromatin->Gene_Expression Enables

Caption: this compound inhibits the HAT activity of CBP/p300, preventing H3K27 acetylation and subsequent oncogene expression.

Knockout_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Control Control Cells (Wild-Type) Control_Vehicle Vehicle Control->Control_Vehicle Control_this compound This compound Control->Control_this compound Knockout CBP/p300 Knockout/Knockdown (e.g., CRISPR/shRNA) Knockout_Vehicle Vehicle Knockout->Knockout_Vehicle WB Western Blot (H3K27ac, Protein Levels) Control_Vehicle->WB qPCR RT-qPCR (Gene Expression) Control_Vehicle->qPCR Cell_Assay Cell Viability/Apoptosis Assay Control_Vehicle->Cell_Assay Control_this compound->WB Control_this compound->qPCR Control_this compound->Cell_Assay Knockout_Vehicle->WB Knockout_Vehicle->qPCR Knockout_Vehicle->Cell_Assay

Caption: A typical workflow for validating this compound's mechanism using knockout/knockdown studies.

Logical_Relationship cluster_evidence Experimental Evidence Hypothesis Hypothesis: This compound inhibits CBP/p300 CPI703_Effect This compound Treatment: - Decreased H3K27ac - Altered Gene Expression - Cellular Phenotype Hypothesis->CPI703_Effect Knockout_Effect CBP/p300 Knockout/Knockdown: - Decreased H3K27ac - Altered Gene Expression - Cellular Phenotype Hypothesis->Knockout_Effect Conclusion Conclusion: Knockout/Knockdown phenocopies this compound treatment, confirming the on-target mechanism. CPI703_Effect->Conclusion Knockout_Effect->Conclusion

Caption: The logical framework for confirming this compound's mechanism through genetic validation.

Experimental Protocols

Below are generalized yet detailed methodologies for key experiments cited in the validation of this compound's mechanism.

CRISPR/Cas9-Mediated Knockout of CBP/p300
  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting exonic regions of EP300 (p300) and CREBBP (CBP) are designed using a suitable online tool. The gRNAs are then cloned into a Cas9-expressing vector (e.g., lentiCRISPR v2).

  • Lentivirus Production: HEK293T cells are co-transfected with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000. Viral supernatants are collected at 48 and 72 hours post-transfection.

  • Transduction of Target Cells: Target cells (e.g., LNCaP) are transduced with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection and Validation: Transduced cells are selected with puromycin (1-2 µg/mL) for 3-5 days. Knockout efficiency is validated by Western blotting for p300 and CBP protein levels and by Sanger sequencing of the targeted genomic region to confirm the presence of indels.

Western Blotting for Histone Modifications
  • Histone Extraction: Cells are harvested and washed with PBS. Histones are acid-extracted from the nuclear pellet using 0.2 N HCl overnight at 4°C.

  • Protein Quantification: The protein concentration of the histone extracts is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of histone extracts (1-2 µg) are resolved on a 15% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against H3K27ac (e.g., Abcam ab4729) and total Histone H3 (as a loading control) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's instructions. 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture typically contains 10 ng of cDNA, forward and reverse primers for the target gene (e.g., MYC, FOXP3) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Conclusion

The convergence of evidence from pharmacological inhibition with this compound and genetic perturbation of its targets, CBP and p300, provides a robust confirmation of its mechanism of action. The consistent observation that knockout or knockdown of these acetyltransferases phenocopies the effects of this compound on histone acetylation, gene expression, and cellular outcomes solidifies the on-target activity of this compound. This comparative guide underscores the value of integrating genetic and pharmacological approaches in drug development to build a compelling case for a drug's intended mechanism.

References

comparative analysis of gene expression changes by CPI703

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the gene expression changes induced by CPI-703 requires a clear identification of the specific compound , as "CPI-703" is an ambiguous term in the scientific literature, potentially referring to different investigational drugs.

Initial research has revealed several distinct molecules designated with similar nomenclature, each with a different mechanism of action and likely to produce varied gene expression profiles. These include SKI-O-703, a spleen tyrosine kinase (Syk) inhibitor, as well as other compounds identified in clinical trials such as CPI-100, CPI-300, and CPI-0209, alongside the protein CPI-17 and the cytochrome P450 enzyme CYP703.

To provide a valuable and accurate comparative analysis, it is imperative to specify which of these entities is the "CPI-703" of interest. Once the correct compound is identified, a comprehensive guide can be developed, detailing its effects on gene expression relative to other relevant therapeutic agents. This guide would include:

  • Detailed Data Presentation: A summary of quantitative gene expression data from relevant studies, presented in clear, structured tables for straightforward comparison with alternative treatments.

  • Comprehensive Experimental Protocols: A thorough description of the methodologies used in the cited experiments to allow for replication and critical evaluation.

  • Visualized Signaling Pathways and Workflows: Custom diagrams generated using Graphviz to illustrate the molecular pathways affected by the specific CPI-703 and the workflows of the gene expression analysis experiments.

A placeholder diagram illustrating a potential signaling pathway and an experimental workflow is provided below. These would be tailored with specific molecular targets and experimental steps once the identity of CPI-703 is clarified.

Signaling Pathway Diagram (Hypothetical)

cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal CPI703 CPI-703 This compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activation DNA DNA TF->DNA Gene Target Gene DNA->Gene Transcription

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action for CPI-703.

Experimental Workflow Diagram

A Cell Culture (e.g., Cancer Cell Line) B Treatment - CPI-703 - Alternative Drug - Vehicle Control A->B C RNA Extraction B->C D Library Preparation C->D E Next-Generation Sequencing (NGS) D->E F Data Analysis (Differential Gene Expression) E->F G Comparative Results F->G

Validating the Immunomodulatory Effects of CPI703: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of CPI703 (Cevidoplenib) with Alternative Spleen Tyrosine Kinase (Syk) Inhibitors

This guide provides a comparative analysis of this compound, also known as SKI-O-703 or cevidoplenib, a selective spleen tyrosine kinase (Syk) inhibitor with immunomodulatory properties.[1][2][3] The performance of this compound is evaluated against other notable Syk inhibitors, fostamatinib and lanraplenib, with a focus on supporting experimental data from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Syk signaling pathway in autoimmune and inflammatory diseases.

Spleen tyrosine kinase is a critical component of the signaling cascade in various immune cells, including B cells, macrophages, and mast cells.[4] Its inhibition is a promising strategy for treating antibody-mediated autoimmune diseases.[1][3] this compound (cevidoplenib) is an orally available, selective Syk inhibitor that has demonstrated efficacy in animal models of lupus and arthritis.[1][3]

Comparative Performance of Syk Inhibitors

The following tables summarize the available quantitative data for this compound (cevidoplenib), fostamatinib, and lanraplenib, allowing for a direct comparison of their biochemical potency and immunomodulatory effects.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)Key In Vitro Effects
This compound (cevidoplenib/SKI-O-592) Syk6.2- Inhibits BCR-mediated B-cell survival, proliferation, and differentiation.[1][2] - Does not significantly inhibit Zap70 in T cells.[1]
Fostamatinib (R406) Syk41- Active metabolite R406 inhibits Syk. - Also inhibits other kinases at higher concentrations.[4]
Lanraplenib (GS-9876) Syk9.5- Highly selective for Syk. - Inhibits anti-IgM stimulated phosphorylation of downstream targets in B cells (EC50 = 24-51 nM).[5][6] - Inhibits IC-stimulated TNFα and IL-1β release from macrophages.[5][6]

Table 2: Preclinical Efficacy in Animal Models of Autoimmune Disease

CompoundAnimal ModelKey Efficacy Readouts
This compound (cevidoplenib) NZB/W F1 mice (Lupus)- Dose-dependently attenuated autoantibody production and lupus nephritis-like manifestations.[1] - Significantly reduced proteinuria and glomerulonephritis.[1][3]
K/BxN serum transfer (Arthritis)- Dramatically reduced ankle thickness and arthritic index.[1] - Reduced infiltration of neutrophils and macrophages into synovial tissue.[1][3]
Mouse model of Antiphospholipid Syndrome (APS)- Lowered levels of antiphospholipid antibodies.[7] - Reduced incidence of intramyocardial small arterial thrombosis.[7]
Fostamatinib (R406) Collagen-antibody induced arthritis and K/BxN serum-induced arthritis in mice- Mitigated arthritis development.[8]
Mouse model of ITP- Blocked platelet loss.[9]
Rat model of glomerulonephritis- Reduced the severity of glomerular injury.[8]
Lanraplenib (GS-9876) Rat model of collagen-induced arthritis (CIA)- Showed a dose-dependent improvement in clinical score and histopathology.[6]

Table 3: Clinical Development Status and Outcomes

CompoundIndication(s)Phase of DevelopmentKey Clinical Outcomes
This compound (cevidoplenib) Immune Thrombocytopenia (ITP)Phase 2 Completed- 400 mg twice daily was generally well tolerated.[10] - Demonstrated robust platelet responses in a significant proportion of patients.[10]
Fostamatinib Chronic Immune Thrombocytopenia (ITP)Approved- Significantly higher stable platelet response versus placebo (18% vs 2%).[11] - Maintained platelet counts of >50 x 10^9/L for ≥ 12 months in most responders.[12]
Lanraplenib (GS-9876) Autoimmune Diseases (e.g., Lupus, Sjögren's syndrome)Phase 2- Under clinical evaluation in multiple autoimmune indications.[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro B-Cell Proliferation Assay

This protocol is for measuring the effect of a test compound on B-cell proliferation following stimulation.

1. B-Cell Isolation:

  • Isolate primary B cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD19 or B220 microbeads.

2. Cell Culture and Stimulation:

  • Culture the isolated B cells in 96-well plates at a density of 2 x 10^5 cells/well.

  • Prepare serial dilutions of the test compound (e.g., this compound) and add to the wells.

  • Stimulate the B cells with an appropriate mitogen, such as anti-IgM antibody, to induce proliferation.[14]

3. Proliferation Measurement ([3H]-Thymidine Incorporation):

  • After 48-72 hours of incubation, add [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Proliferation is proportional to the amount of [3H]-thymidine incorporated into the DNA of dividing cells.[15]

4. Data Analysis:

  • Calculate the percentage of inhibition of proliferation at each compound concentration compared to the stimulated control without the compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal proliferation.

K/BxN Serum Transfer-Induced Arthritis Model

This in vivo model is used to evaluate the efficacy of a test compound in an antibody-mediated arthritis model.

1. Arthritis Induction:

  • Use recipient mice, such as BALB/c or C57BL/6 strains.

  • Inject the mice intraperitoneally with serum collected from arthritic K/BxN mice on day 0 and day 2.[16] This serum contains autoantibodies that induce arthritis.[17][18]

2. Treatment Administration:

  • Administer the test compound (e.g., this compound) orally or via another appropriate route, starting from the day of the first serum injection or as per the study design.[1]

3. Disease Assessment:

  • Monitor the mice daily for clinical signs of arthritis.

  • Measure ankle thickness using a caliper.

  • Assign a clinical arthritis score to each paw based on the severity of swelling and redness (e.g., on a scale of 0-3).[17]

4. Histological Analysis:

  • At the end of the study, sacrifice the mice and collect the ankle joints.

  • Prepare histological sections of the joints and stain with hematoxylin and eosin (H&E).

  • Evaluate the sections for inflammation, pannus formation, and cartilage/bone erosion.

NZB/W F1 Mouse Model of Lupus

This model spontaneously develops an autoimmune disease that closely resembles human systemic lupus erythematosus (SLE).

1. Animal Model and Treatment:

  • Use female NZB/W F1 mice, which spontaneously develop autoantibodies and lupus nephritis.[19][20]

  • Begin treatment with the test compound (e.g., this compound) at an age when disease manifestations are beginning to appear (e.g., 24-26 weeks of age).[19] Administer the compound daily via oral gavage for a specified period (e.g., 16 weeks).[1]

2. Monitoring of Disease Progression:

  • Proteinuria: Monitor urine protein levels weekly as an indicator of kidney damage.[19]

  • Autoantibody Titers: Collect blood samples periodically and measure the levels of anti-dsDNA and total IgG autoantibodies using ELISA.[19]

  • Survival: Monitor the survival of the mice throughout the study.

3. End-of-Study Analysis:

  • Serum Analysis: Measure blood urea nitrogen (BUN) and creatinine levels to assess kidney function.[19]

  • Histopathology: Collect the kidneys and perform histological analysis to assess the severity of glomerulonephritis.[1][3]

  • Spleen and Lymph Nodes: Collect and weigh the spleen and lymph nodes, and analyze the immune cell populations by flow cytometry.[19]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for its evaluation.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates FcR Fc Receptor (FcR) FcR->Syk activates Antigen Antigen Antigen->BCR binds ImmuneComplex Immune Complex ImmuneComplex->FcR binds Downstream Downstream Signaling (e.g., PLCγ2, BTK, PI3K) Syk->Downstream This compound This compound (Cevidoplenib) This compound->Syk inhibits CellularResponse Cellular Responses: - Proliferation - Survival - Cytokine Release - Phagocytosis Downstream->CellularResponse

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening - Kinase Assays (Syk IC50) - B-Cell Proliferation Assays Start->InVitro InVivoPK In Vivo Pharmacokinetics (PK) Studies InVitro->InVivoPK InVivoEfficacy In Vivo Efficacy Models - K/BxN Arthritis Model - NZB/W F1 Lupus Model InVivoPK->InVivoEfficacy Tox Toxicology Studies InVivoEfficacy->Tox Clinical Clinical Trials (Phase 1, 2, 3) Tox->Clinical

Caption: General Experimental Workflow for Evaluating Immunomodulatory Drugs.

References

Unveiling the Activity of CPI703: A Cross-Assay Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the multifaceted activity of an epigenetic modulator like CPI703 is paramount. This guide provides a comprehensive cross-validation of this compound's activity across a spectrum of biochemical, cellular, and functional assays. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways and workflows, this guide aims to be an invaluable resource for scientists investigating CBP/p300 bromodomain inhibition.

This compound is a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression. By binding to acetylated lysine residues on histones and other proteins, the CBP/p300 bromodomains are key readers of the epigenetic code, facilitating the recruitment of the transcriptional machinery to chromatin. Dysregulation of CBP/p300 activity is implicated in numerous diseases, including cancer, making their bromodomains attractive therapeutic targets. This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and disrupting downstream gene transcription. A key molecular consequence of this compound activity is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. This leads to the transcriptional repression of target genes, including the transcription factor FOXP3, which is crucial for the function of regulatory T cells.

Quantitative Data Summary

To provide a clear comparison of this compound's performance across different experimental platforms, the following table summarizes its activity in key assays. This representative data is based on typical results for a selective CBP/p300 bromodomain inhibitor.

Assay Type Specific Assay Target/System Metric This compound Activity Alternative Compound (A-485, HAT inhibitor)
Biochemical Time-Resolved Fluorescence Energy Transfer (TR-FRET)Recombinant CBP BromodomainIC500.47 µM> 10 µM (not a bromodomain inhibitor)
Cellular Western Blot (H3K27ac levels)Human Leukemia Cell Line (MV4-11)EC502.1 µM0.1 µM
Functional Cell Viability (CellTiter-Glo®)Human Leukemia Cell Line (MV4-11)IC505.5 µM0.5 µM
Target Gene Expression Chromatin Immunoprecipitation-qPCR (ChIP-qPCR)Human Leukemia Cell Line (MV4-11)% Reduction of H3K27ac at FOXP3 promoter65% at 5 µM80% at 1 µM

Signaling Pathway and Experimental Workflows

To visually articulate the mechanisms and processes discussed, the following diagrams, generated using the DOT language, illustrate the CBP/p300 signaling pathway and the workflows for the key experimental assays.

cluster_0 CBP/p300 Signaling Pathway Acetylated Histones Acetylated Histones CBP/p300 Bromodomain CBP/p300 Bromodomain Acetylated Histones->CBP/p300 Bromodomain Binds to Transcriptional Machinery Transcriptional Machinery CBP/p300 Bromodomain->Transcriptional Machinery Recruits Gene Transcription Gene Transcription Transcriptional Machinery->Gene Transcription Initiates This compound This compound This compound->CBP/p300 Bromodomain Inhibits cluster_1 Biochemical Assay Workflow (TR-FRET) Recombinant CBP Bromodomain Recombinant CBP Bromodomain Biotinylated Acetyl-Histone Peptide Biotinylated Acetyl-Histone Peptide Recombinant CBP Bromodomain->Biotinylated Acetyl-Histone Peptide Binding Europium-Antibody (Donor) Europium-Antibody (Donor) Recombinant CBP Bromodomain->Europium-Antibody (Donor) Streptavidin-APC (Acceptor) Streptavidin-APC (Acceptor) Biotinylated Acetyl-Histone Peptide->Streptavidin-APC (Acceptor) TR-FRET Signal TR-FRET Signal Europium-Antibody (Donor)->TR-FRET Signal Streptavidin-APC (Acceptor)->TR-FRET Signal This compound This compound This compound->Recombinant CBP Bromodomain cluster_2 Cellular & Functional Assay Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis CellTiter-Glo (Viability) CellTiter-Glo (Viability) This compound Treatment->CellTiter-Glo (Viability) ChIP-qPCR (Gene Expression) ChIP-qPCR (Gene Expression) This compound Treatment->ChIP-qPCR (Gene Expression) Western Blot (H3K27ac) Western Blot (H3K27ac) Cell Lysis->Western Blot (H3K27ac)

Assessing the Selectivity of CPI703 for CBP vs. p300: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bromodomain inhibitor CPI703, with a focus on its selectivity for the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. Due to their critical and sometimes distinct roles in gene regulation, the selective inhibition of these proteins is of significant interest in therapeutic development.

Executive Summary

This compound is a known inhibitor of the CBP/p300 bromodomains. While its inhibitory activity against CBP has been quantified, publicly available data on its specific activity against p300 is limited, making a direct quantitative assessment of its selectivity challenging. This guide presents the available data for this compound alongside other CBP/p300 inhibitors for which selectivity has been explicitly determined. Furthermore, it details the standard experimental protocols used to assess such selectivity and provides a visual representation of a relevant signaling pathway and experimental workflow.

Quantitative Data on CBP/p300 Inhibitors

The following table summarizes the inhibitory activities of this compound and other relevant CBP/p300 bromodomain inhibitors. This data is essential for comparing their potency and selectivity profiles.

CompoundTargetIC50Selectivity (CBP vs. p300)Reference
This compound CBP 0.47 µM Not Available [1]
p300 Not Available
CPI-637CBP0.03 µM~1.7-fold for CBP
p3000.051 µM

Experimental Protocols

To determine the selectivity of a compound like this compound for CBP versus p300, a combination of biochemical and biophysical assays are typically employed. These assays provide quantitative measurements of binding affinity and inhibitory activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common biochemical assay used to measure the binding of an inhibitor to a bromodomain.

Objective: To determine the IC50 value of an inhibitor for the CBP and p300 bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain (receptor) by a test compound. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-labeled Allophycocyanin (APC) is the acceptor. When the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Materials:

  • Recombinant GST-tagged CBP bromodomain

  • Recombinant GST-tagged p300 bromodomain

  • Biotinylated histone H4 acetylated lysine peptide

  • Europium-labeled anti-GST antibody

  • Streptavidin-APC

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the test compound dilutions to the microplate wells.

  • Add a pre-mixed solution of the respective bromodomain (CBP or p300) and the biotinylated histone peptide to the wells.

  • Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Add a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.

  • Incubate at room temperature for another specified period (e.g., 60 minutes).

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

  • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This biophysical technique directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.

Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of inhibitor binding to the CBP and p300 bromodomains.

Principle: A solution of the inhibitor is titrated into a solution containing the bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting data is used to generate a binding isotherm, from which the binding parameters can be derived.

Materials:

  • Purified recombinant CBP bromodomain

  • Purified recombinant p300 bromodomain

  • Test compound (e.g., this compound)

  • ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Prepare solutions of the bromodomain protein (in the sample cell) and the test compound (in the syringe) in the same ITC buffer. The concentrations should be chosen based on the expected Kd.

  • Degas both solutions to prevent air bubbles.

  • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Perform a series of small injections of the compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Record the heat change for each injection.

  • As a control, perform a titration of the compound into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Visualizations

Experimental Workflow for Selectivity Assessment

G cluster_0 Biochemical & Biophysical Assays cluster_1 Data Analysis & Conclusion A Compound Synthesis & Purification (this compound) C Primary Screening (e.g., TR-FRET Assay) A->C B Recombinant Protein Expression & Purification (CBP & p300 Bromodomains) B->C D IC50 Determination for CBP C->D E IC50 Determination for p300 C->E F Secondary Validation (e.g., Isothermal Titration Calorimetry - ITC) D->F I Selectivity Assessment (IC50 CBP / IC50 p300) (Kd CBP / Kd p300) D->I E->F E->I G Kd Determination for CBP F->G H Kd Determination for p300 F->H G->I H->I J Conclusion on Selectivity Profile I->J

Caption: Workflow for assessing inhibitor selectivity.

CBP and p300 in Transcriptional Regulation

G cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 Co-activator Recruitment & Histone Acetylation cluster_3 Transcriptional Output Signal External Signal (e.g., Growth Factor) TF Transcription Factor (e.g., p53, c-Myc) Signal->TF CBP CBP TF->CBP Recruits p300 p300 TF->p300 Recruits Histones Histones CBP->Histones HAT Activity p300->Histones HAT Activity Acetylation Histone Acetylation (H3K27ac) Histones->Acetylation Results in Gene_Expression Target Gene Expression Acetylation->Gene_Expression Promotes Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Role of CBP/p300 in gene expression.

References

Unveiling the Downstream Landscape of CPI-703 Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate landscape of epigenetic modulators, this guide provides a comprehensive comparison of CPI-703, a potent p300/CBP bromodomain inhibitor, with other emerging alternatives. We delve into the downstream signaling pathways, present comparative experimental data, and offer detailed methodologies to support your research and development endeavors.

CPI-703 is a small molecule inhibitor that targets the bromodomains of the closely related histone acetyltransferases (HATs), p300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histones and other proteins. By inhibiting the p300/CBP bromodomain, CPI-703 effectively disrupts the recruitment of these co-activators to chromatin, leading to the downregulation of key oncogenic signaling pathways.

The CPI-703 Signaling Pathway: A Visual Representation

The binding of CPI-703 to the bromodomain of p300/CBP initiates a cascade of downstream effects, primarily characterized by a reduction in histone H3 lysine 27 acetylation (H3K27ac) at the promoter and enhancer regions of target genes. This epigenetic modification is crucial for the transcriptional activation of several key oncogenes and signaling pathways implicated in cancer progression.

CPI703_Signaling_Pathway CPI-703 Signaling Pathway cluster_inhibition Inhibition cluster_target Primary Target cluster_downstream Downstream Effects cluster_pathways Affected Signaling Pathways CPI-703 CPI-703 p300/CBP p300/CBP CPI-703->p300/CBP Inhibits Bromodomain H3K27ac Reduced H3K27 Acetylation p300/CBP->H3K27ac Mediates Gene_Transcription Altered Gene Transcription H3K27ac->Gene_Transcription Regulates AR_Signaling Androgen Receptor (AR) Signaling Gene_Transcription->AR_Signaling cMyc_Signaling c-Myc Signaling Gene_Transcription->cMyc_Signaling Treg_Function Regulatory T cell (Treg) Function Gene_Transcription->Treg_Function

Caption: A diagram illustrating the mechanism of action of CPI-703.

Performance Comparison: CPI-703 vs. Alternative p300/CBP Inhibitors

The development of p300/CBP inhibitors is an active area of research, with several molecules emerging as potential therapeutic agents. Here, we compare the preclinical data of CPI-703 with another notable p300/CBP bromodomain inhibitor, CCS1477 (Inobrodib).

CompoundTargetIC50 (CBP Bromodomain)Cellular EC50Key Downstream EffectsCancer Models
CPI-703 p300/CBP Bromodomain470 nM2.1 µM[1]Suppresses FOXP3, LAG3, CTLA4, and PD-1 expression in regulatory T cells.Acute Myeloid Leukemia (AML)[1]
CCS1477 (Inobrodib) p300/CBP Bromodomain1.7 nM (CBP), 1.3 nM (p300)Not explicitly statedDown-regulates AR, AR-SV, and c-Myc signaling.Castration-Resistant Prostate Cancer (CRPC)
FT-7051 p300/CBPNot explicitly statedNot explicitly statedAttenuates AR signaling pathway activation.Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Note: The provided IC50 and EC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols: Methodologies for Target Validation

Validating the downstream targets of CPI-703 is crucial for understanding its mechanism of action and predicting its therapeutic efficacy. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of target proteins, such as AR, c-Myc, and FOXP3, following treatment with CPI-703.

Protocol:

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., VCaP for prostate cancer, Jurkat for T-cell leukemia) in appropriate media. Treat cells with varying concentrations of CPI-703 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-AR, anti-c-Myc, anti-FOXP3) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically analyze the protein bands and normalize the expression of target proteins to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of p300/CBP and the levels of H3K27ac at specific gene promoters or enhancers.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with CPI-703 or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies against p300/CBP or H3K27ac, or a control IgG, overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

  • DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers flanking the target gene promoters or enhancers.

Experimental Workflow: From Target Identification to Validation

The process of validating the downstream targets of a novel compound like CPI-703 involves a systematic and multi-faceted approach.

Experimental_Workflow Experimental Workflow for Downstream Target Validation Hypothesis Hypothesis Generation: CPI-703 inhibits p300/CBP, affecting oncogenic transcription. In_Vitro_Assays In Vitro Biochemical Assays: Determine IC50 for p300/CBP bromodomains. Hypothesis->In_Vitro_Assays Cellular_Assays Cell-Based Assays: Measure cellular EC50 and assess effects on cell viability and proliferation. In_Vitro_Assays->Cellular_Assays Target_Engagement Target Engagement Assays: Confirm CPI-703 binds to p300/CBP in cells. Cellular_Assays->Target_Engagement Downstream_Pathway_Analysis Downstream Pathway Analysis: Western Blot for protein expression (AR, c-Myc). ChIP-qPCR for H3K27ac marks. Target_Engagement->Downstream_Pathway_Analysis In_Vivo_Studies In Vivo Animal Models: Assess anti-tumor efficacy in xenograft models. Pharmacodynamic biomarker analysis. Downstream_Pathway_Analysis->In_Vivo_Studies Validation Target Validation In_Vivo_Studies->Validation

Caption: A flowchart outlining the key steps in validating the downstream targets of CPI-703.

This guide provides a foundational understanding of CPI-703's mechanism and its place in the evolving field of p300/CBP inhibition. As more data becomes available from ongoing preclinical and clinical studies, a more direct and comprehensive comparison with its alternatives will be possible, further clarifying its therapeutic potential.

References

A Comparative Guide to CBP/p300 Inhibitors: Biochemical Potency, Cellular Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of small molecule inhibitors targeting the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression, and their dysregulation is implicated in a multitude of diseases, most notably cancer. This document summarizes the biochemical (IC50) and cellular (EC50) potencies of key inhibitors, details the experimental methodologies for their characterization, and visualizes the underlying biological pathways and experimental workflows to support informed decision-making in research and drug discovery.

Quantitative Performance Comparison of CBP/p300 Inhibitors

The efficacy of CBP/p300 inhibitors is a critical determinant of their utility as research tools and potential therapeutics. The following tables summarize the in vitro potency of inhibitors targeting either the Histone Acetyltransferase (HAT) domain or the Bromodomain of CBP and p300.

Histone Acetyltransferase (HAT) Domain Inhibitors

HAT inhibitors competitively block the catalytic site of CBP/p300, preventing the transfer of acetyl groups to histone and non-histone protein substrates.

InhibitorTargetIC50 (nM)Assay ConditionsReference(s)
A-485 p3009.8TR-FRET[1]
CBP2.6TR-FRET[1]
iP300w p30015.850 nM Acetyl-CoA[2]
CPI-1612 p3008.1[2]
C646 p300Ki: 400Competitive against Ac-CoA[3]
Bromodomain Inhibitors

Bromodomain inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomain, preventing the "reading" of acetylated histone marks and the subsequent recruitment of transcriptional machinery.

InhibitorTargetIC50 (nM)Assay TypeReference(s)
GNE-049 CBP1.1TR-FRET[4][5]
p3002.3TR-FRET[4][5]
GNE-272 CBP20TR-FRET[6]
p30030TR-FRET[6]
CCS1477 p300Kd: 1.3Biochemical[3]
CBPKd: 1.7Biochemical[3]
SGC-CBP30 CBP21Biochemical[7]
p30038Biochemical[7]

Cellular Activity of CBP/p300 Inhibitors

The cellular potency of CBP/p300 inhibitors is a key indicator of their potential therapeutic efficacy. The following tables provide a comparative overview of the EC50 values for these inhibitors in various cancer cell lines, focusing on the inhibition of cell proliferation or key downstream signaling events like MYC expression and H3K27 acetylation.

Acute Myeloid Leukemia (AML) Cell Lines
InhibitorCell LineEC50 (nM)EndpointReference(s)
GNE-049 MV-4-1114MYC Expression[4][8]
XX-650-23 MV-4-112300Cell Viability (48h)[3]
MOLM-132000Cell Viability (48h)[3]
Prostate Cancer Cell Lines
InhibitorCell LineIC50 (nM)EndpointReference(s)
CCS1477 VCaP49Proliferation (72h)[9][10]
22Rv196Proliferation (72h)[9][10]
LNCaP230Proliferation (72h)[9][10]
A-485 PC-373H3K27ac Inhibition[11]
Compound 2 (covalent) LNCaP-FGC87Cell Viability (5d)[1]
DU-1451370Cell Viability (5d)[1]

Signaling Pathway and Mechanism of Action

CBP and p300 are large, multi-domain proteins that act as central hubs in gene regulation. They are recruited by transcription factors to specific gene promoters and enhancers. The intrinsic HAT activity of CBP/p300 acetylates histone tails, leading to chromatin relaxation and transcriptional activation. The bromodomain recognizes these acetylated lysines, further stabilizing the transcriptional complex. Inhibitors targeting either the HAT or bromodomain domain disrupt this process, leading to the downregulation of target genes, such as the oncogene MYC.

CBP_p300_Signaling_Pathway cluster_upstream Upstream Signals cluster_tfs Transcription Factors cluster_cbp_p300 CBP/p300 Coactivator Complex cluster_chromatin Chromatin cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors CREB CREB Growth Factors->CREB Wnt Wnt β-catenin β-catenin Wnt->β-catenin Other Signals Other Signals p53 p53 Other Signals->p53 Other TFs Other TFs Other Signals->Other TFs CBP_p300 CBP/p300 KIX Bromodomain HAT Domain CREB->CBP_p300:f1 β-catenin->CBP_p300:f0 p53->CBP_p300:f0 Other TFs->CBP_p300:f0 Histones Histones CBP_p300:f3->Histones Acetylation CBP_p300:f2->Histones Binds to acetylated lysines Chromatin Relaxation Chromatin Relaxation Histones->Chromatin Relaxation DNA DNA Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription MYC Expression MYC Expression Gene Transcription->MYC Expression Cell Proliferation Cell Proliferation MYC Expression->Cell Proliferation HAT Inhibitors (e.g., A-485) HAT Inhibitors (e.g., A-485) HAT Inhibitors (e.g., A-485)->CBP_p300:f3 Bromodomain Inhibitors (e.g., GNE-049) Bromodomain Inhibitors (e.g., GNE-049) Bromodomain Inhibitors (e.g., GNE-049)->CBP_p300:f2

Caption: Mechanism of CBP/p300 action and points of inhibitor intervention.

Experimental Workflow for Inhibitor Characterization

The characterization of CBP/p300 inhibitors typically follows a multi-step process, beginning with biochemical assays to determine in vitro potency and selectivity, followed by cellular assays to assess on-target engagement and functional effects.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Potency Assay (e.g., TR-FRET for HAT or Bromodomain) Selectivity_Screen Selectivity Screening (Panel of other HATs/Bromodomains) Biochemical_Assay->Selectivity_Screen Determine IC50 Target_Engagement Cellular Target Engagement (e.g., Western Blot for H3K27ac) Selectivity_Screen->Target_Engagement Confirm Selectivity Cellular_Potency Cellular Potency Assay (e.g., Cell Viability - MTT/MTS) Target_Engagement->Cellular_Potency Confirm On-Target Effect Downstream_Effects Downstream Effects Analysis (e.g., qPCR for MYC expression) Cellular_Potency->Downstream_Effects Determine EC50 PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Downstream_Effects->PK_PD Validate Mechanism Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy_Studies

Caption: A generalized workflow for the preclinical evaluation of CBP/p300 inhibitors.

Detailed Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the validation of scientific findings. Below are representative protocols for key assays used to characterize CBP/p300 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This assay quantitatively measures the ability of an inhibitor to block the histone acetyltransferase activity of CBP/p300.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Dilute recombinant CBP or p300 HAT domain and a biotinylated histone peptide substrate (e.g., H3) in the reaction buffer.

    • Prepare a solution of Acetyl-CoA.

    • Prepare a detection solution containing a Europium-labeled anti-acetyl-lysine antibody and Streptavidin-Allophycocyanin (APC).

  • Assay Procedure :

    • Add the test inhibitor at various concentrations to a 384-well plate.

    • Add the CBP/p300 enzyme and histone peptide substrate mixture to the wells.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection solution.

    • Incubate in the dark to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate using a TR-FRET-compatible plate reader (Excitation: ~340 nm, Emission: ~620 nm for Europium and ~665 nm for APC).

    • Calculate the TR-FRET ratio (665 nm/620 nm).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Cellular Histone H3 Acetylation (H3K27ac)

This cellular assay assesses the on-target effect of inhibitors by measuring the levels of H3K27ac, a key histone mark deposited by CBP/p300.

  • Cell Culture and Treatment :

    • Seed cells (e.g., MV-4-11 or a prostate cancer cell line) in multi-well plates and allow them to adhere.

    • Treat the cells with the CBP/p300 inhibitor at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Histone Extraction :

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells and isolate the nuclei.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

    • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

  • Western Blotting :

    • Resuspend the histone pellet in water and determine the protein concentration.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (Lys27) overnight at 4°C.

    • Incubate with a primary antibody for total Histone H3 as a loading control on a separate blot or after stripping the first antibody.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K27ac signal to the total H3 signal.

    • Plot the normalized H3K27ac levels against the inhibitor concentration to determine the EC50 value.

Conclusion

The landscape of CBP/p300 inhibitors is rapidly evolving, with a growing number of potent and selective compounds targeting both the HAT and bromodomain. This guide provides a comparative overview of key inhibitors, highlighting their biochemical and cellular activities. The detailed experimental protocols and visual representations of the underlying biology are intended to serve as a valuable resource for researchers in the field of epigenetics and drug discovery. The continued development and characterization of these inhibitors will undoubtedly deepen our understanding of CBP/p300 biology and may lead to novel therapeutic strategies for a range of diseases.

References

Independent Verification of CPI-613 (Devimistat) Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug CPI-613 (devimistat) with standard-of-care therapies for advanced pancreatic cancer. All quantitative data is summarized in structured tables, with detailed methodologies for cited experiments and visualizations of key pathways and processes.

Comparative Analysis of Clinical Trial Performance

The clinical development of CPI-613 (devimistat) in combination with chemotherapy has been evaluated in several clinical trials. The following tables present a summary of the key quantitative data from these studies, compared with the established efficacy of standard-of-care regimens for metastatic pancreatic cancer.

Table 1: Performance of CPI-613 (Devimistat) in Combination with Modified FOLFIRINOX (mFOLFIRINOX)

Clinical TrialTreatment ArmNumber of PatientsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
AVENGER 500 (Phase 3) Devimistat + mFFX26611.10 months7.8 monthsNot Reported
FFX26211.73 months8.0 monthsNot Reported
Phase 1 Study Devimistat + mFFX (at MTD)1819.9 months9.9 months61%

FFX: FOLFIRINOX; mFFX: modified FOLFIRINOX; MTD: Maximum Tolerated Dose

Table 2: Performance of Standard-of-Care Regimens in Metastatic Pancreatic Cancer

Pivotal Clinical TrialTreatment ArmNumber of PatientsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
PRODIGE 4/ACCORD 11 FOLFIRINOX17111.1 months6.4 months31.6%
Gemcitabine1716.8 months3.3 months9.4%
MPACT Gemcitabine + nab-Paclitaxel4318.5 months5.5 months23%
Gemcitabine4306.7 months3.7 months7%

Experimental Protocols

AVENGER 500 (Phase 3; NCT03504423)[1][2][3][4][5][6][7][8][9]
  • Study Design: A randomized, multicenter, open-label Phase 3 trial.

  • Patient Population: Treatment-naïve patients with metastatic adenocarcinoma of the pancreas, aged 18-75 years, with an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

  • Treatment Arms:

    • Experimental Arm: CPI-613 (devimistat) 500 mg/m² administered intravenously on days 1 and 3 of a 14-day cycle, in combination with modified FOLFIRINOX (oxaliplatin 65 mg/m², irinotecan 140 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion).[1][2][3][4][5]

    • Control Arm: Standard FOLFIRINOX (oxaliplatin 85 mg/m², irinotecan 180 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion).[1][3][5]

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), and safety.

Phase 1 Study of CPI-613 with mFOLFIRINOX (NCT01835041)[1][4][11]
  • Study Design: An open-label, dose-escalation Phase 1 study.

  • Patient Population: Patients with newly diagnosed metastatic pancreatic adenocarcinoma with good bone marrow, liver, and kidney function, and good performance status.

  • Treatment: CPI-613 in combination with modified FOLFIRINOX (oxaliplatin at 65 mg/m² and irinotecan at 140 mg/m², with 5-fluorouracil and leucovorin).

  • Primary Objective: To determine the maximum tolerated dose (MTD) of CPI-613 in this combination.

  • Secondary Objectives: Safety and preliminary efficacy (ORR, PFS, OS).

Visualizations

Signaling Pathway of CPI-613 (Devimistat)

CPI613_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Cancer Cell Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Complex Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle Glutamine Glutamine AlphaKG α-Ketoglutarate Glutamine->AlphaKG KGDH α-Ketoglutarate Dehydrogenase (KGDH) Complex AlphaKG->KGDH SuccinylCoA Succinyl-CoA KGDH->SuccinylCoA SuccinylCoA->TCACycle Energy Energy Production (ATP) TCACycle->Energy Proliferation Tumor Cell Proliferation & Survival Energy->Proliferation Drives CPI613 CPI-613 (Devimistat) CPI613->PDH Inhibits CPI613->KGDH Inhibits

Caption: Mechanism of action of CPI-613 (devimistat).

Experimental Workflow of the AVENGER 500 Clinical Trial

Avenger500_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (14-day cycles) cluster_followup Follow-up & Analysis PatientPool Treatment-Naïve Metastatic Pancreatic Cancer Patients Eligibility Eligibility Criteria Met (ECOG 0-1, Age 18-75) PatientPool->Eligibility Randomize 1:1 Randomization Eligibility->Randomize ArmA Arm A: Devimistat + mFOLFIRINOX Randomize->ArmA ArmB Arm B: Standard FOLFIRINOX Randomize->ArmB TumorAssessment Tumor Assessment (every 8 weeks) ArmA->TumorAssessment ArmB->TumorAssessment PrimaryEndpoint Primary Endpoint: Overall Survival (OS) TumorAssessment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: PFS, ORR, Safety TumorAssessment->SecondaryEndpoints

Caption: Workflow of the AVENGER 500 clinical trial.

References

Safety Operating Guide

Navigating the Safe Disposal of CPI703: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for CPI703 is not publicly available, established best practices for the disposal of research-grade chemical compounds of unknown or uncharacterized hazards provide a clear and safe path forward. This guide synthesizes general laboratory waste protocols to offer a comprehensive operational and disposal plan for this compound.

It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before handling or disposing of any chemical waste to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Given the absence of a specific SDS, this compound should be treated as a potentially hazardous substance. Researchers must assume it could be toxic, an irritant, or possess other unknown biological effects. The primary safety principle is to minimize all potential exposure.

Core Safety Principles:

  • Minimize Exposure: Always handle this compound within a certified chemical fume hood.

  • Prevent Contamination: Utilize dedicated laboratory equipment and glassware.

  • Avoid Ingestion and Inhalation: Prohibit eating, drinking, or smoking in areas where this compound is handled and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.

Quantitative Data for Waste Management

The following table outlines the types of quantitative data that should be considered and recorded for the proper disposal of this compound waste, in accordance with institutional and regulatory guidelines.

Data ParameterDescriptionInstitutional Guideline Example
Waste Accumulation Time The maximum amount of time hazardous waste can be stored in a satellite accumulation area (SAA) before being moved to a central storage area.Typically 90 or 180 days
Satellite Accumulation Limit The maximum quantity of hazardous waste that can be accumulated in a laboratory SAA.e.g., ≤ 55 gallons
pH Range for Aqueous Waste The acceptable pH range for aqueous waste streams that may be considered for drain disposal (after EHS approval for non-hazardous components).5.5 - 10.5
Concentration Thresholds Regulatory limits for specific chemical constituents in waste streams that determine if the waste is classified as hazardous.Varies by jurisdiction

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol details the methodology for the safe segregation, collection, and decontamination of waste contaminated with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be changed immediately if they become contaminated.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be required. Consult with your EHS department for specific guidance.

Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[1]

  • Unused or Expired Solid this compound:

    • Keep the compound in its original, sealed container.

    • Label the container clearly as "Waste this compound" and include the date.

  • Contaminated Solid Waste:

    • This category includes items such as gloves, weigh boats, pipette tips, and absorbent paper.

    • Collect these materials in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag.

    • Ensure the container is clearly labeled as "Hazardous Waste" and specifies "this compound Contaminated Debris."[1]

  • Contaminated Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealable, and leak-proof liquid waste container. A high-density polyethylene (HDPE) or glass container with a screw-on cap is recommended.

    • The container must be appropriately labeled with "Hazardous Waste," the contents ("Waste this compound"), any solvents used, and the approximate concentration.

    • Secondary containment, such as a lab tray or bin, is highly recommended to mitigate spills.[2]

  • Contaminated Sharps:

    • Pipette tips, needles, or broken glass contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2]

Decontamination of Non-Disposable Items
  • Glassware and Equipment: Thoroughly clean any reusable glassware or equipment that has come into contact with this compound using an appropriate solvent followed by your laboratory's standard cleaning procedures. The initial solvent rinses should be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate benches and other work surfaces where this compound was handled.

Storage and Disposal
  • Storage: Store all sealed waste containers in a designated and properly labeled satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste. This area should be well-ventilated and away from general laboratory traffic.

  • Waste Pickup: Follow your institution's established procedures for chemical waste disposal. This typically involves submitting a request to your EHS department. Provide accurate information on the waste tags.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and contaminated materials.

CPI703_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Contaminated Solids (Gloves, Tips, etc.) waste_generated->solid_waste Solid liquid_waste Contaminated Liquids (Solutions, Rinsates) waste_generated->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glass) waste_generated->sharps_waste Sharps unused_product Unused/Expired this compound waste_generated->unused_product Unused Product collect_solid Collect in Labeled, Lined Hazardous Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps collect_unused Keep in Original Container, Label as 'Waste' unused_product->collect_unused store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_unused->store_waste request_pickup Request EHS Hazardous Waste Pickup store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。